molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No.: B153361
CAS No.: 675112-67-1
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-difluorocyclohexylcarbamate is a carbamate-protected amine derivative serving as a versatile chemical building block and key intermediate in advanced pharmaceutical research and development. Its core structure, featuring a 4,4-difluorocyclohexyl group, is strategically incorporated into complex molecules to fine-tune their physicochemical properties, which can influence critical parameters like metabolic stability, membrane permeability, and overall pharmacokinetic profiles. This compound is part of a growing class of small molecule intermediates being investigated in the discovery of novel therapeutic agents, including research into GPCR (G-protein coupled receptor) targets . As a Boc-protected amine, it enables efficient synthetic pathways for the selective introduction of the 4,4-difluorocyclohexylamine moiety into more elaborate molecular architectures under standard coupling and deprotection conditions. Researchers value this reagent for its role in creating targeted compound libraries and for its application in medicinal chemistry programs aimed at developing new active pharmaceutical ingredients (APIs). This product is intended for research purposes in a controlled laboratory environment and is not manufactured for personal, medicinal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELBZTXHNMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623245
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-67-1
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, gem-difluorinated cyclohexylamines and their derivatives have garnered considerable attention. The 4,4-difluoro substitution pattern on a cyclohexane ring locks the conformation and introduces a polar motif without significantly increasing steric bulk.

This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block in this class: tert-butyl 4,4-difluorocyclohexylcarbamate. This compound serves as a valuable intermediate, enabling the facile introduction of the 4,4-difluorocyclohexylamine moiety into more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, making it an ideal choice for multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This strategy involves an initial reductive amination to furnish the corresponding primary amine, which is subsequently protected with a Boc group.

Overall Synthetic Scheme

Synthetic_Scheme 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexylamine 4,4-Difluorocyclohexylamine 4,4-Difluorocyclohexanone->4,4-Difluorocyclohexylamine Reductive Amination This compound This compound 4,4-Difluorocyclohexylamine->this compound Boc Protection

Caption: Overall synthetic route to this compound.

Part 1: Reductive Amination of 4,4-Difluorocyclohexanone

The conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine is a critical first step. Reductive amination is a robust and widely employed method for this transformation, offering high yields and operational simplicity.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by its in-situ reduction.

Reaction Principle: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild and selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct.[2]

Detailed Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-difluorocyclohexanone (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add ammonium acetate (5-10 eq) to the solution.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, monitoring for any exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine. The product can be further purified by distillation or by conversion to its hydrochloride salt for better handling and stability.[3][4]

Part 2: Boc Protection of 4,4-Difluorocyclohexylamine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure in organic synthesis. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[5][6]

Reaction Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the resulting carbamic acid intermediate and drive the reaction to completion.[7][8]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorocyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[5]

  • Addition of Base: Add a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting amine by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The crude this compound can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₉F₂NO₂[9]
Molecular Weight 235.27 g/mol [9]
CAS Number 675112-67-1[9]
Appearance White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the cyclohexyl ring protons, the Boc group, and the N-H proton.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
NH 4.5 - 5.0Broad singlet-1H
CH -N3.5 - 3.8Multiplet-1H
CH ₂ (axial, adjacent to CF₂)1.8 - 2.1Multiplet-4H
CH ₂ (equatorial, adjacent to CH-N)1.4 - 1.7Multiplet-4H
C(CH ₃)₃1.45Singlet-9H

Note: The cyclohexyl ring protons will likely appear as complex, overlapping multiplets due to chair-chair interconversion and coupling to both protons and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C =O (Carbamate)155 - 156
C F₂120 - 125 (triplet, ¹JCF)
C (CH₃)₃79 - 80
C H-N48 - 52
C H₂ (adjacent to CF₂)35 - 40 (triplet, ²JCF)
C H₂ (adjacent to CH-N)30 - 35
C(C H₃)₃28 - 29

Note: The signals for the carbons in the cyclohexyl ring will be split due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the gem-difluoro group.

FluorineExpected Chemical Shift (δ, ppm)Multiplicity
CF-90 to -110Broad singlet or multiplet

Note: The chemical shift is referenced to CFCl₃ at 0 ppm. The multiplicity may be complex due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Carbamate)3300 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Carbamate)1680 - 1720Strong
N-H Bend (Carbamate)1510 - 1540Medium
C-F Stretch1000 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 235.

  • Key Fragmentation Patterns:

    • Loss of the tert-butyl group ([M - 57]⁺) is a very common fragmentation pathway for Boc-protected amines, leading to a prominent peak at m/z = 178.

    • Loss of isobutylene ([M - 56]) followed by loss of a hydrogen atom.

    • Cleavage of the carbamate group can also occur.

Fragmentation M+ (m/z = 235) M+ (m/z = 235) [M - 57]+ (m/z = 178) [M - 57]+ (m/z = 178) M+ (m/z = 235)->[M - 57]+ (m/z = 178) - C4H9 Further Fragmentation Further Fragmentation [M - 57]+ (m/z = 178)->Further Fragmentation

Caption: Key fragmentation pathway in the mass spectrum of this compound.

Conclusion: A Versatile Building Block for Fluorine-Containing Pharmaceuticals

This technical guide has detailed a reliable and efficient synthetic route to this compound, a valuable building block for the introduction of the 4,4-difluorocyclohexylamine scaffold into drug candidates. The two-step synthesis from commercially available starting materials is scalable and utilizes well-established, high-yielding reactions. The comprehensive characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic use of such fluorinated intermediates is poised to continue to play a pivotal role in the development of next-generation therapeutics with enhanced pharmacological profiles.

References

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The physicochemical properties of a molecule are foundational to its pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides an in-depth technical overview of tert-Butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative of significant interest as a building block in medicinal chemistry. The introduction of gem-difluoro substitution on the cyclohexyl ring is a common strategy to modulate lipophilicity and metabolic stability, making a thorough understanding of this compound's properties essential for its effective application.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for the empirical determination of its key physicochemical parameters. It is designed to be a practical resource for researchers, providing not only available data but also the scientific rationale behind the protocols for its validation and expansion.

Molecular Identity and Structure

This compound is a white to off-white solid at room temperature. Its molecular structure consists of a 4,4-difluorocyclohexyl amine moiety protected with a tert-butoxycarbonyl (Boc) group.

  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 675112-67-1[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₉F₂NO₂[1][2][5]

  • Molecular Weight: 235.27 g/mol [1][2]

  • SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)(F)F[1]

Physicochemical Properties: A Tabulated Summary

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available computed data and provides fields for experimentally determined values, which will be discussed in the subsequent sections.

PropertyValue (Computed/Predicted)Experimental Determination Protocol
Melting Point Not availableCapillary Melting Point Method
Boiling Point Not availableMicro-scale Boiling Point Determination
Solubility Not availableShake-Flask Method
pKa Not availablePotentiometric Titration
LogP (XLogP3) 2.9[6]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Synthetic Protocol: A Practical Approach

Step 1: Reductive Amination of 4,4-Difluorocyclohexanone

This step converts the ketone to the corresponding primary amine.

  • Materials: 4,4-difluorocyclohexanone, ammonium acetate, sodium cyanoborohydride, methanol.

  • Procedure:

    • Dissolve 4,4-difluorocyclohexanone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4-difluorocyclohexylamine.

Step 2: N-Boc Protection of 4,4-Difluorocyclohexylamine

The crude amine is then protected with a tert-butoxycarbonyl group.[8]

  • Materials: Crude 4,4-difluorocyclohexylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (or another suitable base), dichloromethane.

  • Procedure:

    • Dissolve the crude 4,4-difluorocyclohexylamine in dichloromethane.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis_Workflow 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone Reductive Amination Reductive Amination 4,4-Difluorocyclohexanone->Reductive Amination NH4OAc, NaBH3CN, MeOH 4,4-Difluorocyclohexylamine 4,4-Difluorocyclohexylamine Reductive Amination->4,4-Difluorocyclohexylamine N-Boc Protection N-Boc Protection 4,4-Difluorocyclohexylamine->N-Boc Protection Boc2O, Et3N, DCM This compound This compound N-Boc Protection->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination: Capillary Method

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the solid transitions to a liquid is observed.[8][9][10][11]

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

Boiling Point Determination: Micro-scale Method

For small quantities of a compound, a micro-scale method is employed.

  • Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as the point where the liquid re-enters the capillary upon cooling.[12][13][14][15][16]

  • Procedure:

    • Place a few drops of the compound into a small test tube.

    • Invert a sealed-end capillary tube into the test tube.

    • Attach the test tube to a thermometer.

    • Heat the assembly in a Thiele tube or an aluminum block.

    • Observe a steady stream of bubbles emerging from the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Solubility Determination: Shake-Flask Method

This is the gold standard for determining the thermodynamic solubility of a compound.

  • Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water, buffer) over a set period. The concentration of the dissolved compound in the saturated solution is then determined.[5][7][17][18][19]

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Solubility_Workflow Excess Solid + Solvent Excess Solid + Solvent Equilibration (24-48h) Equilibration (24-48h) Excess Solid + Solvent->Equilibration (24-48h) Constant Temp. Filtration (0.22 µm) Filtration (0.22 µm) Equilibration (24-48h)->Filtration (0.22 µm) Quantification (HPLC/LC-MS) Quantification (HPLC/LC-MS) Filtration (0.22 µm)->Quantification (HPLC/LC-MS) vs. Standard Curve Solubility Value Solubility Value Quantification (HPLC/LC-MS)->Solubility Value

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa Determination: Potentiometric Titration

The pKa is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

  • Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[2][20][21][22]

  • Procedure:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Maintain a constant ionic strength with a background electrolyte like KCl.

    • Titrate the solution with a standardized solution of HCl or NaOH.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For sparingly soluble compounds, extrapolation methods may be necessary to determine the aqueous pKa.

LogP Determination: RP-HPLC Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity.

  • Principle: A linear relationship exists between the logarithm of the retention factor (log k) of a compound on a reverse-phase HPLC column and its logP value. The logP of an unknown compound can be determined by correlating its retention time with that of a series of standards with known logP values.[6]

  • Procedure:

    • Prepare a series of standard compounds with known logP values spanning a range that is expected to include the target compound.

    • Perform isocratic HPLC analysis of the standards and the target compound on a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

    • Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.

    • Determine the logP of this compound by interpolating its log k value on the calibration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Predicted ¹H and ¹³C NMR Spectra

Predicted NMR spectra provide a valuable reference for experimental data. The following are predicted spectra generated using online tools.

  • ¹H NMR (Predicted):

    • ~4.5 ppm (br s, 1H): NH proton of the carbamate.

    • ~3.6 ppm (m, 1H): CH proton attached to the nitrogen.

    • ~1.9-1.7 ppm (m, 4H): Axial and equatorial protons on the cyclohexyl ring adjacent to the CH-N group.

    • ~1.6-1.4 ppm (m, 4H): Axial and equatorial protons on the cyclohexyl ring adjacent to the CF₂ group.

    • 1.45 ppm (s, 9H): Protons of the tert-butyl group.

  • ¹³C NMR (Predicted):

    • ~155 ppm: Carbonyl carbon of the carbamate.

    • ~123 ppm (t): CF₂ carbon of the cyclohexyl ring.

    • ~80 ppm: Quaternary carbon of the tert-butyl group.

    • ~50 ppm: CH carbon attached to the nitrogen.

    • ~35 ppm (t): CH₂ carbons adjacent to the CF₂ group.

    • ~30 ppm: CH₂ carbons adjacent to the CH-N group.

    • 28.5 ppm: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹: N-H stretching of the carbamate.

    • ~2950 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1700 cm⁻¹: C=O stretching of the carbamate.

    • ~1520 cm⁻¹: N-H bending and C-N stretching.

    • ~1250 cm⁻¹: C-O stretching of the carbamate.

    • ~1170 cm⁻¹: C-F stretching of the difluoro group.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 235) may be observed, though it could be weak.

    • Loss of tert-butyl group (-57): A prominent peak at m/z = 178, corresponding to the loss of the tert-butyl cation.

    • Loss of isobutylene (-56): A peak at m/z = 179, resulting from the loss of isobutylene.

    • Loss of the Boc group (-101): A peak at m/z = 134, corresponding to the 4,4-difluorocyclohexylaminium ion.

Stability Profile

The stability of this compound is largely dictated by the Boc protecting group.

  • Acidic Conditions: The Boc group is highly labile in the presence of strong acids (e.g., trifluoroacetic acid, HCl), leading to deprotection to yield the free amine, carbon dioxide, and tert-butanol (which can dehydrate to isobutylene).[8]

  • Basic Conditions: The carbamate is generally stable under basic conditions.[6]

  • Oxidative and Reductive Conditions: The carbamate group is generally stable to a wide range of common oxidizing and reducing agents that are not strongly acidic. However, some specific reagents can reduce carbamates.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a means to introduce a metabolically stabilized, lipophilic cyclohexyl motif. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, alongside detailed, practical protocols for their experimental determination. By understanding and applying these methodologies, researchers can confidently incorporate this compound into their drug discovery programs, ensuring a solid foundation for the development of novel therapeutics. The synthesis, characterization, and stability data presented herein serve as a critical resource for any scientist working with this and related fluorinated carbamates.

References

An In-depth Technical Guide to the Structural Elucidation and Confirmation of 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (Zopiclone Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the pharmaceutically relevant compound, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one. It is designed to be a practical resource, blending established analytical principles with field-proven insights.

Introduction: The Criticality of Structural Confirmation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the absolute certainty of a molecule's structure is paramount. This extends beyond the active pharmaceutical ingredient (API) to include all related substances, such as impurities and degradation products. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of a drug product. Therefore, rigorous structural elucidation and confirmation are not merely academic exercises but cornerstones of regulatory compliance and patient safety.

Clarification of Scope: It is important to note a discrepancy in the initial query. The CAS number 675112-67-1 corresponds to 1-(Boc-amino)-4,4-difluorocyclohexane, a chemical building block. However, the structural name provided, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, is a significantly more complex molecule, identified as a known impurity of the hypnotic agent Zopiclone, often referred to as Zopiclone Impurity B. This guide will focus on the structural elucidation of the latter, as its complexity and relevance to the pharmaceutical industry provide a more instructive case study. This compound is correctly identified by CAS Number: 43200-81-3 .[1][2][3][4]

The structural confirmation of a novel or unknown compound like Zopiclone Impurity B is a multi-faceted process that relies on the synergistic application of various analytical techniques. No single method can unequivocally determine a complex molecular structure. Instead, a composite picture is built by integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other spectroscopic methods. This guide will delineate a logical, step-by-step workflow for this process, emphasizing the rationale behind each experimental choice.

The Integrated Analytical Workflow for Structural Elucidation

The robust confirmation of a molecular structure is predicated on a self-validating system of experiments. Each piece of data should corroborate the others, leading to a single, unambiguous structural assignment. The workflow outlined below represents a best-practice approach for the elucidation of a small organic molecule like Zopiclone Impurity B.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation Sample Isolation & Purity Sample Isolation & Purity HRMS High-Resolution Mass Spectrometry (HRMS) Sample Isolation & Purity->HRMS Elemental_Formula Determine Elemental Formula HRMS->Elemental_Formula 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Elemental_Formula->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR FTIR FTIR Spectroscopy 1D_NMR->FTIR Fragment_Assembly Assemble Structural Fragments 2D_NMR->Fragment_Assembly FTIR->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Reference_Comparison Comparison with Reference Standard (if available) Final_Structure->Reference_Comparison

Figure 1: A logical workflow for the structural elucidation of an unknown small molecule.

Part 1: High-Resolution Mass Spectrometry (HRMS) - Determining the Elemental Formula

The first critical step in identifying an unknown compound is to determine its elemental formula. Low-resolution mass spectrometry provides the nominal mass, but high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (typically to within 5 ppm). This precision is crucial for distinguishing between different elemental compositions that may have the same nominal mass.[5]

Experimental Protocol: LC-QTOF-MS Analysis
  • Sample Preparation: Dissolve a small quantity of the isolated impurity in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 column. A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used to ensure good separation from other components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Analyzer: Quadrupole Time-of-Flight (Q-TOF).

    • Acquisition Mode: Full scan MS from m/z 50-500.

    • Mass Accuracy: Calibrate the instrument using a known reference standard immediately prior to the analysis to ensure high mass accuracy.

Data Interpretation and Results

The HRMS analysis of Zopiclone Impurity B would be expected to yield a protonated molecule [M+H]⁺.

ParameterExpected Value for C₁₁H₇ClN₄O₂Hypothetical Observed ValueMass Accuracy (ppm)
Monoisotopic Mass 262.0258--
[M+H]⁺ Exact Mass 263.0330263.0325-1.9
Elemental Formula C₁₁H₇ClN₄O₂C₁₁H₈ClN₄O₂-

The observed mass, accurate to within a few parts per million, allows for the confident assignment of the elemental formula C₁₁H₈ClN₄O₂ for the protonated molecule, which corresponds to a neutral formula of C₁₁H₇ClN₄O₂. This formula immediately provides the degree of unsaturation (or double bond equivalents), which is calculated as:

DBE = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (7/2) - (1/2) + (4/2) = 10

A degree of unsaturation of 10 indicates a highly aromatic or polycyclic structure, which is consistent with the proposed pyrrolo[3,4-b]pyrazine and chloropyridine rings.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To gain further structural insights, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides clues about the connectivity of the atoms.

MS_MS_Fragmentation cluster_0 Proposed Fragmentation of Zopiclone Impurity B Parent [M+H]⁺ m/z = 263.03 Frag1 Loss of H₂O [M+H-18]⁺ m/z = 245.02 Parent->Frag1 - H₂O Frag3 Chloropyridine cation [C₅H₄ClN]⁺ m/z = 112.01 Parent->Frag3 Cleavage Frag2 Loss of CO [M+H-H₂O-28]⁺ m/z = 217.03 Frag1->Frag2 - CO

Figure 2: A plausible fragmentation pathway for Zopiclone Impurity B in MS/MS.
  • Loss of Water (H₂O): The presence of a hydroxyl group is strongly suggested by a neutral loss of 18 Da.

  • Loss of Carbon Monoxide (CO): A subsequent loss of 28 Da from the dehydrated ion is characteristic of a carbonyl group, likely from the lactam ring.

  • Chloropyridine Fragment: The appearance of an ion at m/z ~112 would correspond to the chloropyridinyl moiety, confirming this part of the structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

While MS provides the elemental formula and some fragmentation information, NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[6] A suite of 1D and 2D NMR experiments is required to piece together the complete structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiments to be Performed:

    • 1D NMR: ¹H, ¹³C, and DEPT-135.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[7][8][9][10]

Data Interpretation and Hypothetical Results

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Hypothetical Chemical Shift (ppm)MultiplicityIntegrationProposed AssignmentRationale
~8.5d1HH on PyridineAromatic proton adjacent to N and Cl.
~8.2s1HH on PyrazineAromatic proton on the pyrazine ring.
~8.0dd1HH on PyridineAromatic proton coupled to two other protons.
~7.8s1HH on PyrazineAromatic proton on the pyrazine ring.
~7.6d1HH on PyridineAromatic proton coupled to one other proton.
~6.5d1HOHExchangeable proton of the hydroxyl group.
~6.0d1HCH-OHMethine proton adjacent to the hydroxyl group.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups (CH and CH₃ are positive, CH₂ is negative).

Hypothetical Chemical Shift (ppm)DEPT-135Proposed Assignment
~165CC=O (Lactam)
~150CAromatic C (Pyridine, next to N)
~145CAromatic C (Pyrazine)
~140CHAromatic CH (Pyridine)
~135CAromatic C (Pyrazine)
~130CHAromatic CH (Pyrazine)
~128CAromatic C-Cl (Pyridine)
~125CHAromatic CH (Pyridine)
~120CHAromatic CH (Pyridine)
~115CHAromatic CH (Pyrazine)
~70CHCH-OH

2D NMR - Connecting the Pieces

  • COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It would be used to confirm the spin systems within the chloropyridine ring.

  • HSQC: This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC: This is one of the most informative experiments, showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting the different structural fragments.

HMBC_Correlations cluster_0 Key HMBC Correlations for Structure Confirmation Structure Key Protons and Carbons H_methine H on CH-OH (~6.0 ppm) C_carbonyl C=O (~165 ppm) H_methine->C_carbonyl ³J C_pyrazine1 Pyrazine C (~135 ppm) H_methine->C_pyrazine1 ²J C_pyrazine2 Pyrazine C (~145 ppm) H_methine->C_pyrazine2 ³J H_pyridine Pyridine H (~7.6 ppm) C_bridgehead Pyrrole-Pyrazine Bridgehead C H_pyridine->C_bridgehead ³J (Connects pyridine to pyrrolo ring)

Figure 3: Diagram of key HMBC correlations for assembling the molecular structure.

Key HMBC correlations would include:

  • The methine proton (CH-OH) showing a correlation to the carbonyl carbon, confirming their proximity.

  • Protons on the chloropyridine ring showing correlations to carbons in the pyrrolo[3,4-b]pyrazin-5-one core, establishing the connection point between the two ring systems.

Part 3: Final Structure Confirmation and Conclusion

By systematically integrating the data from HRMS, 1D NMR, and 2D NMR, the structure of 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one can be confidently elucidated and confirmed. The elemental formula is established by HRMS, the functional groups and proton/carbon environments are identified by 1D NMR, and the precise connectivity is pieced together using 2D NMR correlations.

This in-depth, multi-technique approach ensures the scientific rigor required in the pharmaceutical industry. The causality behind each experimental choice is clear: from the high accuracy of HRMS to pinpoint the elemental formula, to the detailed connectivity information provided by a full suite of NMR experiments. This self-validating system of cross-referencing data from orthogonal techniques provides the highest level of confidence in the final structural assignment. For regulated environments, the ultimate confirmation would involve comparison against a qualified reference standard of Zopiclone Impurity B, where all spectroscopic data should be identical.

References

An In-depth Technical Guide on the Biological Activity of Novel Difluorocyclohexylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has driven medicinal chemistry to explore unique chemical scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. Among these, carbamate-containing compounds have emerged as a versatile class of molecules with a wide range of biological activities. This guide focuses on a specific, promising subclass: novel difluorocyclohexylcarbamate analogs. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The difluorocyclohexyl moiety, in particular, presents a unique combination of lipophilicity and conformational rigidity that can be exploited to enhance binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of the biological activity of these novel analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the design of these analogs, their mechanism of action, key experimental protocols for their evaluation, and a summary of their therapeutic potential, particularly in the context of neurological disorders.

The Rationale for Targeting FAAH with Difluorocyclohexylcarbamate Analogs

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a variety of physiological processes, including pain, mood, and memory.[2] Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide.[1][3][4] By inhibiting FAAH, the endogenous levels of anandamide are elevated, thereby enhancing its therapeutic effects.[2][3] This approach is considered a promising strategy for treating various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[2][5]

Carbamates have been identified as a particularly effective class of FAAH inhibitors.[4] They act as irreversible covalent inhibitors by carbamylating the catalytic serine nucleophile (Ser241) in the FAAH active site.[4] The design of novel difluorocyclohexylcarbamate analogs builds upon this established mechanism. The rationale for incorporating the difluorocyclohexyl group is multifaceted:

  • Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and access the FAAH enzyme located in the central nervous system.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorinated moiety resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Conformational Constraint: The cyclohexane ring provides a degree of conformational rigidity, which can help to lock the molecule into a bioactive conformation that fits optimally within the FAAH active site. This can lead to increased potency and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, potentially affecting binding interactions within the enzyme's active site.

The combination of the reactive carbamate warhead with the unique properties of the difluorocyclohexyl scaffold offers a powerful strategy for developing potent and selective FAAH inhibitors with desirable drug-like properties.

Visualizing the FAAH Inhibition Pathway

The following diagram illustrates the general mechanism of FAAH inhibition by a carbamate analog, leading to the potentiation of endocannabinoid signaling.

FAAH_Inhibition cluster_0 Endocannabinoid Signaling cluster_1 FAAH-mediated Degradation cluster_2 Inhibition by Difluorocyclohexylcarbamate Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH Enzyme Anandamide->FAAH Hydrolyzes Therapeutic_Effects Analgesia, Anxiolysis, Anti-inflammatory Effects CB1R->Therapeutic_Effects Leads to Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites FAAH_Inhibited Inhibited FAAH DFCHC Difluorocyclohexyl- carbamate Analog DFCHC->FAAH Irreversibly Inhibits Anandamide_Pool Increased Anandamide Levels FAAH_Inhibited->Anandamide_Pool Results in

Caption: Mechanism of FAAH inhibition by difluorocyclohexylcarbamate analogs.

Core Experimental Protocols

The evaluation of novel difluorocyclohexylcarbamate analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. The following are detailed protocols for key assays.

In Vitro FAAH Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of the synthesized analogs against the FAAH enzyme.

Objective: To quantify the concentration of a difluorocyclohexylcarbamate analog required to inhibit 50% of FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Test compounds (difluorocyclohexylcarbamate analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions in assay buffer to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme in assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 25 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 96-well microplate.

    • Add 50 µL of the diluted FAAH enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the FAAH substrate to each well.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm (for p-nitroanilide substrates) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

Objective: To verify that the difluorocyclohexylcarbamate analogs directly bind to and stabilize the FAAH protein in intact cells.

Materials:

  • Human cell line expressing endogenous FAAH (e.g., U937 cells)

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents and antibodies against FAAH

Step-by-Step Protocol:

  • Cell Treatment: Treat the cells with the test compound or vehicle at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific for FAAH.

  • Data Analysis:

    • Quantify the band intensity for FAAH at each temperature.

    • Plot the percentage of soluble FAAH versus temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy in a Neuropathic Pain Model

The formalin test is a widely used model to assess the analgesic potential of new compounds.

Objective: To evaluate the ability of the difluorocyclohexylcarbamate analogs to reduce pain behavior in a rodent model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Test compounds

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Formalin solution (5% in saline)

  • Observation chambers with mirrors

Step-by-Step Protocol:

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (acute pain): 0-5 minutes post-injection.

    • Phase 2 (inflammatory pain): 15-60 minutes post-injection.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase.

    • Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A significant reduction in the duration of nociceptive behavior in Phase 2 is indicative of an analgesic effect.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Characterization In_Vitro_Screening FAAH Inhibition Assay (IC50 Determination) Selectivity_Panel Selectivity Profiling (vs. other serine hydrolases) In_Vitro_Screening->Selectivity_Panel CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Panel->CETSA PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) CETSA->PK_Studies Lead Compound Selection Efficacy_Models In Vivo Efficacy Models (e.g., Formalin Test) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicity Assessment Efficacy_Models->Tox_Studies

Caption: A typical experimental workflow for evaluating novel FAAH inhibitors.

Data Summary and Interpretation

The biological evaluation of a series of novel difluorocyclohexylcarbamate analogs would typically yield quantitative data that can be summarized for comparative analysis.

Table 1: In Vitro Activity of Representative Difluorocyclohexylcarbamate Analogs
Compound IDFAAH IC50 (nM)Selectivity vs. MAGL (fold)Brain/Plasma Ratio
DFCHC-00115.2>10001.2
DFCHC-0028.7>15001.5
DFCHC-00325.1>8000.9
PF-04457845*7.2>1000N/A

*Reference compound for comparison.[6] Data are hypothetical and for illustrative purposes.

Interpretation:

  • Potency: Compounds with lower IC50 values are more potent inhibitors of FAAH. In this example, DFCHC-002 is the most potent analog.

  • Selectivity: A high selectivity fold against other related enzymes, such as monoacylglycerol lipase (MAGL), is crucial to minimize off-target effects. All exemplified compounds show excellent selectivity.

  • Brain Penetration: The brain/plasma ratio indicates the ability of the compound to cross the blood-brain barrier. Ratios greater than 1 are generally desirable for CNS targets.

Therapeutic Potential in Neurological Disorders

The ability of difluorocyclohexylcarbamate analogs to enhance endocannabinoid signaling by inhibiting FAAH positions them as promising therapeutic candidates for a range of neurological and psychiatric disorders.[7]

Chronic Pain

Chronic pain, particularly neuropathic and inflammatory pain, is a major therapeutic challenge.[2] FAAH inhibitors have demonstrated significant analgesic effects in preclinical models of pain.[3] By elevating anandamide levels, these compounds can dampen pain signaling without the adverse effects associated with opioids.[2]

Anxiety and Depression

The endocannabinoid system is intimately involved in the regulation of mood and stress responses. FAAH inhibitors have shown anxiolytic and antidepressant-like effects in animal models.[3] This suggests their potential as a novel class of therapeutics for anxiety and mood disorders.[5]

Neurodegenerative Diseases

Emerging evidence suggests that enhancing endocannabinoid signaling may have neuroprotective effects.[2][8] FAAH inhibitors could potentially slow the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuroinflammation and oxidative stress.[2][9]

Clinical Perspective

Several FAAH inhibitors have advanced into clinical trials for various indications, including pain and anxiety disorders.[1][5][6] While some trials have not met their primary efficacy endpoints, the class has generally been well-tolerated.[1][3] A notable exception was the tragic outcome of a Phase I trial with BIA 10-2474, which was later found to have a unique toxicity not seen with other FAAH inhibitors.[10] This underscores the importance of careful preclinical safety evaluation. Continued research with structurally distinct and highly selective FAAH inhibitors, such as the difluorocyclohexylcarbamate analogs, remains a promising avenue for therapeutic development.

Conclusion

Novel difluorocyclohexylcarbamate analogs represent a promising class of FAAH inhibitors with the potential for treating a variety of neurological disorders. Their unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of these compelling therapeutic candidates. As our knowledge of the endocannabinoid system continues to expand, the targeted modulation of FAAH with innovative chemical entities like difluorocyclohexylcarbamates holds significant promise for addressing unmet medical needs.

References

literature review on tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl N-(4,4-difluorocyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, tert-butyl N-(4,4-difluorocyclohexyl)carbamate has garnered significant attention. This molecule serves as a critical intermediate, providing a gateway to novel chemical entities by combining the conformational rigidity of a cyclohexane ring, the metabolic shielding of a gem-difluoro group, and the synthetic versatility of a protected amine.

This guide offers a comprehensive technical overview of tert-butyl N-(4,4-difluorocyclohexyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed experimental protocols to empower its effective use in the laboratory.

Core Concepts: Deconstructing the Molecule's Value

The utility of tert-butyl N-(4,4-difluorocyclohexyl)carbamate stems from the unique interplay of its three primary components: the cyclohexane core, the gem-difluoro substitution, and the tert-butyloxycarbonyl (Boc) protecting group.

The 4,4-Difluorocyclohexyl Motif: A Bioisosteric Powerhouse

The gem-difluoro group (CF₂) is not merely a passive substituent; it is a strategic element that profoundly influences a molecule's behavior.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF₂ group at the 4-position of the cyclohexane ring effectively blocks a common site of metabolic attack, thereby increasing the half-life and bioavailability of a potential drug molecule.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups through inductive effects.[3] Furthermore, the CF₂ group can act as a bioisostere for a carbonyl or ether oxygen, influencing polarity and hydrogen bonding capabilities without introducing the metabolic liabilities of the original functional groups.[2] This strategic replacement can fine-tune a compound's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Conformational Control: The presence of the difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimizing the binding of a molecule to its biological target.

The Boc Protecting Group: Enabling Synthetic Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[5][6]

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected amine.[7]

  • Orthogonal Deprotection: Its key feature is its lability under acidic conditions.[8][9] It can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[5][6] This orthogonality allows for selective deprotection without disturbing other acid-sensitive groups, a cornerstone of complex multi-step syntheses.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use. The key properties of tert-butyl N-(4,4-difluorocyclohexyl)carbamate are summarized below.

PropertyValueSource
CAS Number 675112-67-1[10][11][12]
Molecular Formula C₁₁H₁₉F₂NO₂[10][11]
Molecular Weight 235.27 g/mol [10][11]
IUPAC Name tert-butyl N-(4,4-difluorocyclohexyl)carbamate[11]
Melting Point 119-122 °C[10]
Boiling Point (Predicted) 293.2 ± 40.0 °C[10]
Density (Predicted) 1.09 ± 0.1 g/cm³[10]
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)(F)F[11][12]

Synthesis and Chemical Workflow

The preparation of tert-butyl N-(4,4-difluorocyclohexyl)carbamate is typically achieved through a two-stage process: first, the synthesis of the core amine, 4,4-difluorocyclohexanamine, followed by its protection with the Boc group.

Stage 1: Synthesis of 4,4-Difluorocyclohexanamine

The precursor amine, 4,4-difluorocyclohexanamine (CAS 458566-84-2), can be synthesized via several routes.[13][14] One common pathway involves the fluorination of a cyclohexanone derivative followed by reductive amination. The amine is often isolated as its hydrochloride salt (CAS 675112-70-6) to improve stability and handling.[15]

Stage 2: Boc Protection

The most common and efficient method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[6][16] The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls, facilitated by a base to neutralize the resulting protonated amine.[8]

Synthesis_Workflow cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Boc Protection A Cyclohexanone Derivative B 4,4-Difluorocyclohexanamine (or HCl salt) A->B Fluorination & Reductive Amination C 4,4-Difluorocyclohexanamine B->C Neutralization (if starting from salt) D tert-Butyl N-(4,4-difluorocyclohexyl)carbamate C->D reagent Boc₂O, Base (e.g., TEA, NaOH) reagent->D

General synthesis pathway for the target compound.

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing clear, actionable steps for the synthesis and subsequent deprotection of the title compound.

Protocol 1: Synthesis of tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

This protocol describes the N-tert-butyloxycarbonylation of 4,4-difluorocyclohexanamine.

Materials:

  • 4,4-Difluorocyclohexanamine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4,4-difluorocyclohexanamine hydrochloride in a mixture of THF and water (e.g., a 2:1 ratio).

  • Basification & Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide to neutralize the hydrochloride salt and create basic conditions. In a separate flask, dissolve di-tert-butyl dicarbonate in THF.

  • Reaction: Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure tert-butyl N-(4,4-difluorocyclohexyl)carbamate as a white solid.

Boc_Protection_Workflow start Start: 4,4-Difluorocyclohexanamine + Boc₂O + Base in THF/H₂O react Stir at RT for 12-18h (Monitor by TLC) start->react concentrate Remove THF (Reduced Pressure) react->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end_node Product: Pure Boc-protected amine purify->end_node

Workflow for the Boc protection of 4,4-difluorocyclohexanamine.
Protocol 2: Deprotection to Regenerate the Free Amine

This protocol details the removal of the Boc group to yield the free 4,4-difluorocyclohexanamine, ready for subsequent coupling reactions.

Materials:

  • tert-Butyl N-(4,4-difluorocyclohexyl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. The deprotection reaction generates isobutylene and carbon dioxide gas, so ensure adequate ventilation.[5][8]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction completion by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 4,4-difluorocyclohexanamine.

Boc_Deprotection_Workflow start Start: Boc-protected amine in DCM acid Add TFA or HCl in Dioxane at 0°C -> RT start->acid react Stir for 1-3h (Monitor by TLC) acid->react concentrate Concentrate to remove excess acid & solvent react->concentrate neutralize Neutralize with sat. NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry, Filter, & Concentrate extract->dry end_node Product: Free 4,4-Difluorocyclohexanamine dry->end_node

Workflow for the acidic deprotection of the Boc group.

Conclusion and Future Perspectives

Tert-butyl N-(4,4-difluorocyclohexyl)carbamate is more than a simple chemical reagent; it is a strategically designed building block that addresses key challenges in modern drug discovery. The integration of a conformationally defined alicyclic ring with a metabolically robust gem-difluoro group provides a powerful scaffold for developing next-generation therapeutics. The reliable and versatile Boc protecting group ensures its seamless incorporation into complex synthetic pathways. As the demand for drug candidates with superior ADME profiles continues to grow, the importance of fluorinated intermediates like tert-butyl N-(4,4-difluorocyclohexyl)carbamate is set to increase, paving the way for new and innovative treatments for a wide range of diseases.

References

The Strategic Discovery and Development of Fluorinated Cyclohexylcarbamates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and development of fluorinated cyclohexylcarbamates, a promising class of compounds, particularly as inhibitors of serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). We will dissect the scientific rationale behind the fluorination of the cyclohexyl moiety, detail synthetic strategies, analyze structure-activity relationships (SAR), and discuss the preclinical and clinical development landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in the design of novel therapeutics.

Introduction: The Power of Fluorine in Carbamate Scaffolds

The carbamate functional group is a versatile scaffold in medicinal chemistry, found in numerous approved drugs. Carbamates can act as key pharmacophores, participating in crucial hydrogen bonding interactions with biological targets, or serve as effective covalent inhibitors, particularly for serine hydrolases.[1] The cyclohexyl group, a common lipophilic moiety, is often incorporated into carbamate-containing molecules to enhance binding to hydrophobic pockets within target proteins.

The introduction of fluorine into the cyclohexyl ring of these carbamates represents a strategic approach to fine-tune their drug-like properties. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Binding Affinity and Selectivity: Fluorine can alter the electronic distribution within the cyclohexyl ring, influencing its conformation and interactions with the target protein. This can lead to enhanced binding affinity and improved selectivity for the desired target over off-target proteins.[2]

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, multiple fluorines can decrease it. This allows for precise modulation of a compound's ability to cross cell membranes and the blood-brain barrier.

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's ionization state at physiological pH and improving its oral bioavailability.

This guide will delve into the practical application of these principles in the context of fluorinated cyclohexylcarbamates, focusing on their development as inhibitors of key therapeutic targets.

Therapeutic Targets: Serine Hydrolases in the Endocannabinoid System

A primary focus for the development of cyclohexylcarbamate-based inhibitors has been the serine hydrolases of the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3][4]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4] Cyclohexylcarbamic acid biphenyl-3-yl ester (URB597) is a well-known FAAH inhibitor that has served as a scaffold for further development.[5]

Monoacylglycerol Lipase (MAGL)

MAGL is the principal enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL elevates 2-AG levels, leading to potent antinociceptive, anxiolytic, and anti-inflammatory responses. MAGL inhibitors are being investigated for the treatment of neurodegenerative diseases, pain, and cancer.

The covalent inhibition of these serine hydrolases by carbamates proceeds through the carbamylation of the active site serine residue, as depicted in the workflow below.

Inhibition_Workflow cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reaction cluster_3 Outcome Enzyme Serine Hydrolase (FAAH/MAGL) with active site Serine NonCovalent Non-covalent Binding Enzyme->NonCovalent Initial Recognition Inhibitor Fluorinated Cyclohexylcarbamate Inhibitor->NonCovalent Covalent Covalent Carbamylation NonCovalent->Covalent Nucleophilic Attack Inactivated Inactivated Enzyme Covalent->Inactivated Stable Adduct

Caption: Covalent Inhibition of Serine Hydrolases by Carbamates.

Synthesis of Fluorinated Cyclohexylcarbamates

The synthesis of fluorinated cyclohexylcarbamates typically involves a convergent approach, where the fluorinated cyclohexanol or cyclohexylamine precursor is prepared first, followed by the formation of the carbamate linkage.

Preparation of Fluorinated Cyclohexyl Precursors

The introduction of fluorine onto the cyclohexyl ring can be achieved through various methods, including:

  • Nucleophilic Fluorination: This is a common method where a hydroxyl group on the cyclohexane ring is replaced by fluorine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The stereochemistry of the fluorination can often be controlled by the choice of starting material and reaction conditions.

  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto electron-rich cyclohexane derivatives.

  • Ring-Opening of Epoxides: The reaction of cyclohexene oxide with a fluoride source, such as potassium fluoride, can yield fluorinated cyclohexanols.

Carbamate Formation

Once the fluorinated cyclohexyl precursor is obtained, the carbamate can be formed through several established methods:

  • Reaction with Isocyanates: A fluorinated cyclohexanol can react with an appropriate isocyanate to form the carbamate.

  • Reaction with Phosgene or its Equivalents: A fluorinated cyclohexylamine can be treated with phosgene or a phosgene equivalent, such as triphosgene, to form an isocyanate in situ, which then reacts with an alcohol or phenol to yield the desired carbamate.

  • From Chloroformates: A fluorinated cyclohexanol can be reacted with a chloroformate to form the carbamate.

Below is a generalized experimental protocol for the synthesis of a fluorinated cyclohexylcarbamate.

Experimental Protocol: Synthesis of a Generic Fluorinated Cyclohexylcarbamate
  • Fluorination of Cyclohexanol:

    • To a solution of cis-4-hydroxycyclohexanecarboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the fluorinated cyclohexyl precursor.

  • Hydrolysis of the Ester:

    • To a solution of the fluorinated methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Curtius Rearrangement and Carbamate Formation:

    • To a solution of the fluorinated carboxylic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).

    • Heat the reaction mixture to 80 °C for 2 hours.

    • Add the desired aryl alcohol (e.g., 3-biphenylol) (1.2 eq) to the reaction mixture.

    • Continue heating at 80 °C for an additional 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final fluorinated cyclohexylcarbamate.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies specifically on the fluorinated cyclohexyl moiety of carbamate inhibitors are not extensively available in the public domain, we can infer key relationships based on the known principles of fluorine in medicinal chemistry and the existing data on related non-fluorinated analogs.

A key study on cyclohexylcarbamic acid biphenyl esters as FAAH inhibitors focused on substitutions on the proximal phenyl ring, revealing that small polar groups at the para position slightly improved inhibitory activity compared to the parent compound URB524.[5] Although this study did not explore fluorination of the cyclohexyl ring, it highlights the sensitivity of the FAAH active site to subtle structural modifications.

Based on general principles, we can hypothesize the following SAR for fluorinated cyclohexylcarbamates:

  • Position of Fluorine: The position of the fluorine atom on the cyclohexyl ring is critical. Fluorination at positions involved in direct hydrophobic interactions with the enzyme's binding pocket could either enhance or disrupt binding, depending on the specific contacts. Fluorination at positions prone to metabolic oxidation would be expected to increase the compound's half-life.

  • Stereochemistry: The stereochemistry of the fluorine atom relative to the carbamate linkage will significantly impact the molecule's conformation and its ability to fit into the enzyme's active site.

  • Degree of Fluorination: Mono-fluorination is likely to have a different effect on lipophilicity and binding compared to di- or tri-fluorination. Excessive fluorination could lead to a decrease in permeability and potential off-target effects.

SAR_Logic cluster_SAR Structural Modifications cluster_Properties Impact on Properties Start Fluorinated Cyclohexylcarbamate Scaffold F_Position Position of Fluorine Start->F_Position Stereochem Stereochemistry of C-F Bond Start->Stereochem Num_F Number of Fluorine Atoms Start->Num_F Potency Potency (IC50/Ki) F_Position->Potency Selectivity Selectivity (vs. other hydrolases) F_Position->Selectivity PK Pharmacokinetics (t1/2, Bioavailability) F_Position->PK Stereochem->Potency Stereochem->Selectivity Num_F->Potency Num_F->PK

Caption: Key Structure-Activity Relationship Considerations.

Pharmacokinetic and Pharmacodynamic Considerations

The introduction of fluorine is expected to have a significant impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cyclohexylcarbamate inhibitors.

Pharmacokinetics
  • Absorption and Distribution: The modulated lipophilicity of fluorinated analogs can influence their absorption after oral administration and their distribution into various tissues, including the central nervous system.

  • Metabolism: As previously mentioned, the primary advantage of fluorination is the blockage of metabolic hotspots on the cyclohexyl ring, leading to reduced clearance and an extended duration of action.

  • Elimination: The route and rate of elimination can be altered by the presence of fluorine.

Pharmacodynamics
  • Target Engagement and Duration of Action: The increased metabolic stability of fluorinated inhibitors can lead to prolonged target engagement in vivo, potentially allowing for less frequent dosing.

  • In Vivo Efficacy: The improved PK and potency of fluorinated analogs are expected to translate to enhanced efficacy in animal models of pain, inflammation, and neurodegeneration.

Table 1: Anticipated Effects of Cyclohexyl Fluorination on Drug Properties

PropertyAnticipated Effect of FluorinationRationale
Potency May increase or decreaseAltered conformation and electronic interactions with the active site.
Selectivity Potentially increasedMore specific interactions with the target enzyme's binding pocket.
Metabolic Stability IncreasedC-F bond is resistant to enzymatic cleavage.
Oral Bioavailability May be improvedModulation of pKa and membrane permeability.
CNS Penetration Can be modulatedDependent on the degree and position of fluorination affecting lipophilicity.

Conclusion and Future Directions

The development of fluorinated cyclohexylcarbamates represents a promising strategy for the discovery of novel therapeutics, particularly for targeting serine hydrolases like FAAH and MAGL. The strategic introduction of fluorine offers a powerful approach to optimize the potency, selectivity, and pharmacokinetic properties of this important class of inhibitors.

While the existing literature provides a strong foundation for the rationale and synthesis of these compounds, further research is needed to systematically explore the structure-activity relationships of fluorinating the cyclohexyl ring. Such studies will be crucial for unlocking the full therapeutic potential of this compound class. Future work should focus on:

  • The synthesis and biological evaluation of a diverse library of fluorinated cyclohexylcarbamates with systematic variations in fluorine position, stereochemistry, and number.

  • Detailed in vitro and in vivo characterization of the most promising candidates to establish a clear correlation between the fluorination pattern and the resulting pharmacological profile.

  • The application of computational modeling to guide the design of next-generation fluorinated cyclohexylcarbamate inhibitors with enhanced properties.

By continuing to explore the nuanced effects of fluorination, the drug discovery community can further harness the power of this unique element to develop safer and more effective medicines.

References

in silico modeling and docking studies of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of tert-Butyl 4,4-difluorocyclohexylcarbamate

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] this compound represents a molecule of interest, combining a gem-difluorinated cyclohexane ring—a motif known to influence conformation and metabolic stability—with a carbamate functional group common in bioactive compounds.[2][3] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of the in silico evaluation of this molecule. We will dissect the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. The objective is to build a predictive model of the molecule's behavior, potential biological interactions, and drug-likeness, establishing a self-validating computational protocol that can guide further experimental inquiry.

Rationale and Strategic Overview

The core value of in silico analysis in early-stage drug discovery lies in its ability to rapidly prioritize or de-prioritize candidates before committing significant resources to synthesis and in vitro testing.[4][5] For this compound, our computational investigation is structured to answer several key questions:

  • Binding Potential: Does the molecule show favorable binding affinity towards key proteins involved in drug metabolism and efficacy?

  • Interaction Stability: Are the predicted binding poses stable over time in a simulated physiological environment?

  • Pharmacokinetic Profile: Does the molecule possess drug-like properties, or are there potential liabilities related to absorption, distribution, metabolism, excretion, or toxicity?

The gem-difluoro group on the cyclohexane ring is of particular interest. Fluorine's high electronegativity can alter local electronic environments, influence pKa, and enhance metabolic stability by blocking potential sites of oxidation.[6][7] These modifications can profoundly impact a molecule's interaction with protein targets and its overall pharmacokinetic profile.[8] Our workflow is designed to probe these exact characteristics computationally.

Ligand and Target Preparation: The Foundation of Accuracy

The fidelity of any docking or simulation study is critically dependent on the quality of the initial structures. This preparatory phase is not a mere formality but a crucial step that dictates the validity of the entire computational cascade.

Ligand Structure Preparation

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of this compound (CAS: 675112-67-1).[9][10][11]

Protocol 1: Ligand Preparation for Docking

  • Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw) and save it in a standard format like SMILES: CC(C)(C)OC(=O)NC1CCC(F)(F)CC1.[9]

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D structure is often not energetically realistic.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines bond lengths, angles, and dihedrals to find a low-energy conformation. This is a critical step as the ligand's conformation directly impacts its ability to fit into a protein's binding pocket.

  • Generate Docking-Ready File: For use with AutoDock Vina, the final 3D structure must be converted to the PDBQT format.[12] This format includes partial charges (Gasteiger charges are commonly used) and defines the rotatable bonds that the docking algorithm will explore. This can be accomplished using AutoDock Tools.[13][14]

PropertyValueSource
CAS Number 675112-67-1[10][11]
Molecular Formula C₁₁H₁₉F₂NO₂[9][10]
Molecular Weight 235.27 g/mol [9][10]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(F)(F)CC1[9]
Table 1: Physicochemical Properties of the Ligand.
Target Protein Selection and Preparation

Given the absence of a specified biological target, we select two proteins of profound importance in pharmacology to serve as representative case studies: Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) .

  • CYP3A4: This enzyme is a member of the cytochrome P450 superfamily and is responsible for the metabolism of approximately half of all marketed drugs.[15] Assessing a new chemical entity's potential as a substrate or inhibitor of CYP3A4 is a critical step in ADMET profiling.[16][17]

  • P-glycoprotein (P-gp): This is an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells.[18] It is a key player in multidrug resistance in cancer and influences the bioavailability of many drugs.[19][20]

Protocol 2: Protein Preparation for Docking

  • Download Structure: Obtain the crystal structures from the Protein Data Bank (RCSB PDB).[16][19] We select structures with good resolution and, ideally, a co-crystallized ligand to help validate our docking protocol.

  • Clean the PDB File: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and co-crystallized ligands/co-factors.[21] This is done to ensure the docking simulation focuses solely on the interaction between our ligand and the protein.

  • Add Hydrogens and Charges: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds. Assign partial charges to all atoms (e.g., Kollman charges).

  • Generate Docking-Ready File: Convert the cleaned protein structure into the PDBQT format using AutoDock Tools.[12][22] This file designates the protein as a rigid receptor for the docking simulation.

Target ProteinPDB IDResolutionMethod
Cytochrome P450 3A41W0E[16] or 5VC0[23] or 9BV9[24]2.80 ÅX-RAY DIFFRACTION
P-glycoprotein6C0V[19]3.40 ÅELECTRON MICROSCOPY
Table 2: Selected Protein Targets for Docking Studies.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22] It uses a scoring function to estimate the binding affinity, typically reported in kcal/mol. We will use AutoDock Vina, a widely used and validated open-source docking program.[12][25][26]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand 3D Structure (this compound) Ligand_PDBQT Prepare Ligand (Add charges, define torsions) -> ligand.pdbqt Ligand->Ligand_PDBQT Protein Protein 3D Structure (e.g., CYP3A4 from PDB) Protein_PDBQT Prepare Protein (Remove water, add hydrogens) -> receptor.pdbqt Protein->Protein_PDBQT Config Create Config File (receptor.pdbqt, ligand.pdbqt, grid coords) Ligand_PDBQT->Config Grid Define Search Space (Grid Box around Active Site) Protein_PDBQT->Grid Grid->Config Vina Execute AutoDock Vina vina --config config.txt Config->Vina Results Output Files (out.pdbqt, log.txt) Vina->Results Analysis Analyze Results - Binding Affinity (kcal/mol) - Binding Poses - Interactions (H-bonds, hydrophobic) Results->Analysis

Caption: Conceptual workflow for a GROMACS MD simulation.

Protocol 4: Conceptual MD Simulation with GROMACS

  • System Preparation: The best-ranked pose from docking is used as the starting structure. A force field (e.g., CHARMM36) is chosen to describe the physics of the atoms. [27]Generating parameters for the novel ligand is a critical, non-trivial step, often requiring tools like the CGenFF server. [28][29]2. Solvation and Ionization: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment. Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's overall charge. [28]3. Energy Minimization: The energy of the entire system is minimized to remove steric clashes or unfavorable geometries created during the setup process.

  • Equilibration: The system is gradually brought to the desired temperature (NVT ensemble) and then pressure (NPT ensemble). [28]This is a vital step to ensure the system is stable before the production run. The protein backbone is often restrained during this phase to allow the solvent to equilibrate around it.

  • Production MD: With restraints removed, the simulation is run for a significant period (e.g., 50-100 nanoseconds), during which the coordinates and velocities of all atoms are saved at regular intervals. This saved "trajectory" is the primary output.

  • Analysis: The trajectory is analyzed to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, plateauing RMSD suggests the complex is not drifting or dissociating.

    • Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming if key interactions predicted by docking are maintained.

In Silico ADMET Prediction: Evaluating Drug-Likeness

A compound with excellent binding affinity is of little therapeutic value if it cannot reach its target, is rapidly metabolized, or is toxic. [30]In silico ADMET prediction provides an early warning system for such potential liabilities. [31][32]

Protocol 5: ADMET Profiling

  • Select Tools: Utilize well-established web servers like SwissADME or pkCSM. These platforms use a combination of physicochemical property calculations and machine learning models trained on large datasets of known drugs. [32]2. Input Structure: Provide the ligand's SMILES string as input.

  • Analyze Output: Evaluate the predicted parameters against established thresholds for drug-like molecules.

ADMET ParameterPredicted Property / ValueInterpretation & Rationale
Physicochemical Properties Lipinski's Rule of Five: All parameters are expected to be within the acceptable range (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).This rule provides a general guideline for oral bioavailability. Compliance suggests the molecule has a higher probability of being orally absorbed. [33]
Absorption Caco-2 Permeability: Predicted value (e.g., Log Papp in cm/s). Human Intestinal Absorption: Predicted percentage.High intestinal absorption and good cell permeability are essential for orally administered drugs to enter the bloodstream. [30]
Distribution Blood-Brain Barrier (BBB) Permeability: Yes/No prediction. P-gp Substrate: Yes/No prediction.BBB permeability is crucial for CNS-acting drugs but undesirable for peripherally acting ones. Being a P-gp substrate can lead to rapid efflux and reduced bioavailability. [19][20]
Metabolism CYP Substrate/Inhibitor: Predictions for major isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).Inhibition of key CYP enzymes can lead to dangerous drug-drug interactions. [15]Being a substrate indicates a potential route of metabolic clearance.
Toxicity AMES Toxicity: Mutagenicity prediction. hERG Inhibition: Risk of cardiotoxicity. Hepatotoxicity: Liver toxicity prediction.Early identification of toxicity risks is paramount to prevent late-stage failures in drug development. [4][5]
Table 3: Representative In Silico ADMET Profile for a Candidate Molecule.

Synthesis of Findings and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow to characterize this compound. The process integrates molecular docking to predict binding, molecular dynamics to assess stability, and ADMET profiling to evaluate drug-likeness.

A favorable outcome would be characterized by:

  • Strong binding affinity to a target of interest.

  • A stable binding pose in MD simulations, with key interactions maintained over time.

  • A clean ADMET profile, indicating good oral bioavailability and low toxicity risks.

Conversely, red flags such as poor binding affinity, dissociation during MD simulation, or prediction as a potent CYP inhibitor or P-gp substrate would suggest that the molecule may require structural modification or be de-prioritized.

Ultimately, these computational results are predictive, not definitive. Their true value lies in generating robust, testable hypotheses. Positive in silico findings should be used to guide and prioritize subsequent in vitro experiments, such as enzyme inhibition assays or cell permeability studies, to validate the computational predictions and move a promising candidate forward in the drug discovery pipeline.

References

Spectroscopic Profile of tert-Butyl 4,4-difluorocyclohexylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of tert-butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a comprehensive set of predicted spectroscopic data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry for the identification, characterization, and quality control of this compound and related structures.

Molecular Structure and Overview

This compound (CAS RN: 675112-67-1) possesses the molecular formula C₁₁H₁₉F₂NO₂ and a molecular weight of 235.27 g/mol .[1] The structure features a cyclohexane ring geminally difluorinated at the 4-position, with a tert-butoxycarbonyl (Boc) protected amine at the 1-position. This unique combination of a lipophilic Boc group and a polar difluorinated ring imparts specific physicochemical properties relevant to its application in drug discovery.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit characteristic signals for the cyclohexyl ring protons, the Boc group, and the amine proton. The presence of the two fluorine atoms will induce complex splitting patterns for the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.8br s1HNH
~ 3.5 - 3.7m1HCH -N
~ 1.8 - 2.1m4HCH ₂ (axial, adjacent to CF₂)
~ 1.5 - 1.7m4HCH ₂ (equatorial, adjacent to CH-N)
1.45s9HC(CH ₃)₃

Interpretation: The broad singlet for the NH proton is a result of exchange with residual water and quadrupole broadening from the nitrogen atom. The methine proton (CH-N) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. The protons on the cyclohexyl ring will be split by neighboring protons and, most significantly, by the two fluorine atoms. This H-F coupling will result in complex multiplets for the protons on the carbons alpha and beta to the CF₂ group. The tert-butyl group will present as a sharp singlet integrating to nine protons, a characteristic feature in ¹H NMR spectra.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine atoms will show a characteristic triplet due to one-bond carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)Assignment
~ 155sC =O
~ 122t, ¹JCF ≈ 240-250 HzC F₂
~ 79sC (CH₃)₃
~ 48sC H-N
~ 33t, ²JCF ≈ 20-25 HzC H₂ (adjacent to CF₂)
~ 29sC H₂ (adjacent to CH-N)
28.4sC(C H₃)₃

Interpretation: The carbonyl carbon of the Boc group is expected at the downfield end of the spectrum. The most informative signal is the triplet for the CF₂ carbon, with a large one-bond C-F coupling constant (¹JCF). The carbons adjacent to the CF₂ group will exhibit smaller two-bond C-F coupling (²JCF), appearing as triplets. The quaternary and methyl carbons of the tert-butyl group will appear as sharp singlets at their characteristic chemical shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected, which will be split by the adjacent protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -90 to -100mCF

Interpretation: The chemical shift of the fluorine atoms is influenced by the electronic environment. For a gem-difluoroaliphatic system, a chemical shift in the range of -90 to -100 ppm relative to CFCl₃ is expected.[3] The signal will appear as a multiplet due to coupling with the four adjacent protons on the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Medium, sharpN-H stretch
~ 2970, 2860StrongC-H stretch (aliphatic)
~ 1700Strong, sharpC=O stretch (carbamate)
~ 1520MediumN-H bend
~ 1250, 1170StrongC-O stretch (carbamate)
~ 1100 - 1000Strong, broadC-F stretch

Interpretation: The presence of the carbamate group is confirmed by the N-H stretch, the strong C=O stretch, and the C-O stretches. The aliphatic C-H stretches from the cyclohexyl and tert-butyl groups will be prominent in the 2850-3000 cm⁻¹ region. The most characteristic feature for the fluorination will be the strong and broad absorption band for the C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data (ESI+):

  • [M+H]⁺: m/z 236.1456 (Calculated for C₁₁H₂₀F₂NO₂⁺)

  • [M+Na]⁺: m/z 258.1275 (Calculated for C₁₁H₁₉F₂NNaO₂⁺)

  • Key Fragments:

    • m/z 180.1: Loss of isobutylene from the tert-butyl group ([M-C₄H₈+H]⁺).

    • m/z 136.1: Loss of the Boc group ([M-C₅H₉O₂+H]⁺).

    • m/z 57.1: tert-Butyl cation ([C₄H₉]⁺).

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of a Boc-protected amine, with the initial loss of isobutylene being a common pathway. The observation of the tert-butyl cation is also a strong indicator of this functional group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A 45° pulse angle and a 2-second relaxation delay are typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, ¹⁹F) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 Structural Elucidation Structural Elucidation proc3->Structural Elucidation

Figure 2: General workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the spectrum in positive ion mode using electrospray ionization (ESI).

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the characterization of this important fluorinated building block. The provided experimental protocols serve as a practical guide for researchers working with this and structurally related compounds. While based on sound scientific principles and comparative data, experimental verification of these predictions is recommended for definitive structural confirmation.

References

Methodological & Application

The Strategic Incorporation of gem-Difluorination: Application Notes for tert-Butyl 4,4-difluorocyclohexylcarbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone for optimizing molecular properties. Fluorine's unique stereoelectronic attributes—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorination strategies, the use of gem-difluorinated aliphatic rings, particularly the 4,4-difluorocyclohexyl moiety, has gained significant traction. This structural motif serves as a bioisostere for carbonyl groups or other polar functionalities and can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.

This technical guide provides an in-depth exploration of tert-butyl 4,4-difluorocyclohexylcarbamate, a key building block for introducing the 4,4-difluorocyclohexylamine scaffold into nascent drug molecules. We will delve into the rationale behind its use, its impact on critical drug-like properties, and provide detailed, field-proven protocols for its application, from deprotection to subsequent coupling reactions.

The 4,4-Difluorocyclohexyl Moiety: A Tool for Mitigating Metabolic Liability and Modulating Basicity

The decision to incorporate a 4,4-difluorocyclohexyl group is often driven by the need to address specific challenges in drug development, most notably metabolic instability and the modulation of amine basicity.

Enhancing Metabolic Stability

Aliphatic rings are common in drug molecules but are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability. The introduction of a gem-difluoro group at the 4-position of a cyclohexane ring effectively blocks this metabolic hotspot. The strong C-F bonds are resistant to enzymatic hydroxylation, thereby increasing the metabolic half-life of the molecule. Studies on various gem-difluorinated cycloalkanes have shown that this modification can either not affect or slightly improve metabolic stability.[1]

Modulating Physicochemical Properties: pKa and Lipophilicity

The electron-withdrawing nature of the two fluorine atoms has a significant inductive effect that extends to the amino group, thereby influencing its basicity (pKa). A lower pKa can be advantageous in reducing off-target effects, such as hERG channel inhibition, and can modulate the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

CompoundpKa (Predicted/Experimental)LogP (Predicted/Experimental)
Cyclohexylamine10.64 (Experimental)[2]1.49 (Experimental)[2]
4,4-Difluorocyclohexylamine9.86 (Predicted)[3]2.22 (Predicted)[3]

As illustrated in the table, the gem-difluoro substitution is predicted to lower the pKa of the cyclohexylamine, making it a weaker base. This alteration can be critical for optimizing interactions with the biological target and improving the overall drug-like properties. The predicted increase in lipophilicity (LogP) also highlights the nuanced effects of fluorination, which can be leveraged to enhance membrane permeability.

Application in Drug Discovery: A Case Study of 11β-HSD1 Inhibitors

A compelling example of the application of the 4,4-difluorocyclohexyl moiety is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[4][5][6][7] In a study focused on optimizing a series of 4,4-disubstituted cyclohexylbenzamide inhibitors, the 4,4-difluoro substitution was explored as a means to improve the overall properties of the lead compounds.[5] The rationale for incorporating this group was to enhance metabolic stability and modulate the physicochemical properties to achieve a better balance of potency, selectivity, and oral bioavailability.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the key building block and its subsequent use in amide bond formation. These protocols are designed to be self-validating and are based on established synthetic methodologies.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most commonly achieved through a two-step process starting from 4,4-difluorocyclohexanone, involving a reductive amination followed by Boc-protection.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection start1 4,4-Difluorocyclohexanone reagents1 Ammonium Acetate, NaBH3CN Methanol start1->reagents1 product1 4,4-Difluorocyclohexylamine reagents1->product1 reagents2 Di-tert-butyl dicarbonate (Boc)2O Triethylamine, Dichloromethane product1->reagents2 product2 This compound reagents2->product2

Figure 1: Synthesis workflow for this compound.

Materials and Reagents:

  • 4,4-Difluorocyclohexanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reductive Amination:

    • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess NaBH₃CN.

    • Basify the mixture with 6 M NaOH to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,4-difluorocyclohexylamine.

  • Boc Protection:

    • Dissolve the crude 4,4-difluorocyclohexylamine (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Protocol 2: Boc Deprotection to Yield 4,4-Difluorocyclohexylamine

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to unmask the amine for subsequent coupling reactions. Acidic conditions are typically employed for this transformation.

Deprotection_Workflow start This compound reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) start->reagents product 4,4-Difluorocyclohexylamine (as TFA salt) reagents->product workup Aqueous Workup (Base wash) product->workup final_product Free 4,4-Difluorocyclohexylamine workup->final_product

Figure 2: Boc deprotection workflow.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected 4,4-difluorocyclohexylamine.

Protocol 3: Amide Coupling using HATU

Once deprotected, the 4,4-difluorocyclohexylamine can be coupled with a carboxylic acid of interest. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with challenging substrates.[8][9][10][11]

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling acid Carboxylic Acid hatu HATU, DIPEA Anhydrous DMF acid->hatu activated_ester Activated OAt-Ester hatu->activated_ester amine 4,4-Difluorocyclohexylamine activated_ester->amine product Target Amide amine->product

Figure 3: HATU-mediated amide coupling workflow.

Materials and Reagents:

  • Carboxylic acid of interest

  • 4,4-Difluorocyclohexylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.[8]

  • Add 4,4-difluorocyclohexylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. It provides a reliable means of introducing the 4,4-difluorocyclohexylamine scaffold, a moiety that can confer significant advantages in terms of metabolic stability and modulated basicity. The strategic use of this building block, guided by an understanding of the physicochemical impact of gem-difluorination, can empower researchers to overcome common hurdles in drug development and design more robust and efficacious therapeutic agents. The protocols provided herein offer a practical guide for the successful application of this important synthetic tool.

References

The Strategic Incorporation of Gem-Difluorination: Synthetic Protocols and Applications of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] Among the various fluorinated motifs, the gem-difluorinated cyclohexyl ring has emerged as a particularly valuable building block. The introduction of a CF₂ group can act as a bioisostere for a carbonyl or ether linkage, modulate the pKa of neighboring functionalities, and introduce conformational constraints that can be beneficial for target engagement.

This technical guide provides a comprehensive overview of the synthesis and application of tert-Butyl 4,4-difluorocyclohexylcarbamate , a versatile building block for the introduction of the 4,4-difluorocyclohexyl motif in drug discovery programs. We will present detailed, field-proven protocols for its synthesis, elucidate the rationale behind the chosen synthetic strategies, and explore its application in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₉F₂NO₂PubChem[4]
Molecular Weight 235.27 g/mol PubChem[4]
CAS Number 675112-67-1PubChem[4]
Appearance White to off-white solid---
XLogP3 2.9PubChem[4]

Synthetic Protocols: A Robust and Scalable Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available 4,4-difluorocyclohexanone. This pathway involves a reductive amination to form the key intermediate, 4,4-difluorocyclohexylamine, followed by a standard Boc-protection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexylamine 4,4-Difluorocyclohexylamine 4,4-Difluorocyclohexanone->4,4-Difluorocyclohexylamine NH3, H2, Raney Ni or NaBH(OAc)3, NH4OAc Target_Compound This compound 4,4-Difluorocyclohexylamine->Target_Compound Base (e.g., Et3N), Solvent (e.g., DCM) Boc_Anhydride (Boc)2O Boc_Anhydride->Target_Compound

Synthetic workflow for this compound.
Protocol 1: Synthesis of 4,4-Difluorocyclohexylamine via Reductive Amination

The reductive amination of 4,4-difluorocyclohexanone is a critical step that can be accomplished through various methods. Catalytic hydrogenation offers a clean and efficient route, while the use of hydride reducing agents provides a versatile laboratory-scale alternative.

Method A: Catalytic Hydrogenation

This method is highly efficient and scalable, making it suitable for large-scale production. The use of Raney Nickel as a catalyst is a classic and cost-effective choice.

Materials and Reagents:

  • 4,4-Difluorocyclohexanone

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Hydrogen gas

  • Pressurized hydrogenation reactor

Experimental Procedure:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 4,4-difluorocyclohexanone (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add Raney Nickel (approximately 10-20% by weight of the ketone) to the reactor.

  • Ammonia Addition: Add a solution of ammonia in methanol (5-10 eq).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford crude 4,4-difluorocyclohexylamine. The product can be purified by distillation or used directly in the next step.

Method B: Reductive Amination with Sodium Triacetoxyborohydride

This method is well-suited for laboratory-scale synthesis and avoids the need for specialized high-pressure equipment. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.

Materials and Reagents:

  • 4,4-Difluorocyclohexanone

  • Ammonium acetate

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 4,4-difluorocyclohexanone (1.0 eq) and ammonium acetate (2-3 eq) in dichloromethane.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is usually complete within 2-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4-difluorocyclohexylamine.

MethodKey ReagentsAdvantagesDisadvantagesTypical Yield
A: Catalytic Hydrogenation NH₃, H₂, Raney NiScalable, high atom economy, cleanRequires specialized high-pressure equipment>85%
B: Sodium Triacetoxyborohydride NH₄OAc, NaBH(OAc)₃Mild conditions, no high pressure neededHigher reagent cost, more waste75-90%
Protocol 2: Boc-Protection of 4,4-Difluorocyclohexylamine

The protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group is a standard and high-yielding transformation that renders the building block stable and suitable for a wide range of coupling reactions. The Boc group is stable to a variety of reaction conditions but can be easily removed under acidic conditions.[5][6][7]

Materials and Reagents:

  • 4,4-Difluorocyclohexylamine (from Protocol 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Procedure:

  • Reaction Setup: Dissolve 4,4-difluorocyclohexylamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution.

  • Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound as a white solid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 4,4-difluorocyclohexyl moiety is increasingly being incorporated into drug candidates to enhance their pharmacological profiles. This is particularly evident in the field of kinase inhibitors, where fine-tuning of physicochemical properties is crucial for achieving high potency and selectivity.[8][9][10] The gem-difluoro group can act as a hydrogen bond acceptor and its introduction can lead to improved metabolic stability by blocking potential sites of oxidation.

Application Example: Synthesis of Janus Kinase (JAK) Inhibitors

Several patents for novel Janus Kinase (JAK) inhibitors disclose the use of the 4,4-difluorocyclohexylamino moiety as a key component of the pharmacophore.[11] These inhibitors are being investigated for the treatment of autoimmune diseases and cancer. The general synthetic strategy involves the deprotection of this compound followed by coupling to a heterocyclic core.

G cluster_0 Deprotection cluster_1 Coupling to Heterocyclic Core Target_Compound This compound Deprotected_Amine 4,4-Difluorocyclohexylamine Target_Compound->Deprotected_Amine Acid (e.g., TFA, HCl) JAK_Inhibitor JAK Inhibitor (Final Product) Deprotected_Amine->JAK_Inhibitor Coupling Conditions (e.g., SNAr) Heterocycle Heterocyclic Core (e.g., pyrazolopyrimidine) Heterocycle->JAK_Inhibitor

General workflow for the application of the building block in JAK inhibitor synthesis.

The use of this compound provides a stable and readily available source of the 4,4-difluorocyclohexylamine fragment, which can be incorporated into the final stages of a synthetic sequence, thereby increasing the overall efficiency and convergence of the route.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists seeking to introduce the gem-difluorinated cyclohexyl motif into their drug discovery programs. The synthetic protocols outlined in this guide are robust, scalable, and utilize readily available reagents. The strategic application of this building block, particularly in the design of kinase inhibitors, highlights its potential to significantly enhance the physicochemical and pharmacokinetic properties of novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the importance of fluorinated building blocks like this compound is set to increase.

References

Harnessing the Power of Fluorine: The Strategic Application of tert-Butyl 4,4-difluorocyclohexylcarbamate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Fluorine Advantage in Crop Protection

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the performance of an active ingredient.[3] Introducing fluorine can improve metabolic stability, increase lipophilicity for better membrane transport, and modulate electronic properties to optimize binding with target enzymes or receptors.[1][3] These enhancements contribute to the development of more potent, selective, and environmentally sound crop protection solutions.[4][5][6]

While much focus has been on aromatic fluorination, non-aromatic, saturated carbocyclic scaffolds like the 4,4-difluorocyclohexyl group offer distinct advantages. This geminal difluoro motif provides a metabolically robust anchor, increased lipophilicity, and a defined conformational influence without the electronic characteristics of an aromatic ring. tert-Butyl 4,4-difluorocyclohexylcarbamate serves as a premier building block for introducing this valuable moiety. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, reliable handle that allows for the strategic unmasking of the reactive amine functionality under specific, controlled conditions, making it an indispensable tool for multi-step agrochemical synthesis.

Physicochemical Profile and Strategic Value

This compound is a crystalline solid at room temperature, valued for its stability and ease of handling. Its primary role is to serve as a protected precursor to 4,4-difluorocyclohexylamine, the key reactive intermediate.

PropertyValueSource
CAS Number 675112-67-1[7][8][9]
Molecular Formula C₁₁H₁₉F₂NO₂[7][8][9]
Molecular Weight 235.27 g/mol [7][9]
Appearance White to off-white solid[10]
Primary Function Protected amine building block

The strategic advantages of incorporating the 4,4-difluorocyclohexyl moiety include:

  • Enhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, and the gem-difluoro group at the 4-position effectively blocks a common site of oxidative metabolism (p-hydroxylation in analogous aromatic systems), potentially increasing the bioavailability and half-life of the final agrochemical.[4]

  • Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule.[1][5] This property is critical for enhancing the transport of the active ingredient across the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi.[5]

  • Conformational Control: The gem-difluoro substitution can influence the conformational equilibrium of the cyclohexane ring. This "conformational locking" can pre-organize the molecule into a shape that binds more effectively to its biological target, thereby increasing potency.

  • pKa Modulation: The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of the nearby amine (after deprotection), influencing its hydrogen bonding capabilities and interactions within a biological target site.

Core Application: Liberation of the Active Amine

The most critical reaction involving this compound is the removal of the Boc protecting group to yield 4,4-difluorocyclohexylamine. This transformation is typically achieved under acidic conditions.

G cluster_workflow Boc Deprotection Workflow start tert-Butyl 4,4- difluorocyclohexylcarbamate in organic solvent (e.g., DCM) reagent Add Strong Acid (e.g., TFA or HCl in Dioxane) start->reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->reaction workup Aqueous Workup: 1. Neutralize with Base (e.g., NaHCO₃) 2. Extract with Organic Solvent reaction->workup isolate Isolate Product: Dry, Filter, and Concentrate workup->isolate product 4,4-Difluorocyclohexylamine (or its corresponding salt) isolate->product

A typical workflow for the acidic deprotection of the Boc group.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.[11]

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage and formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][12]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Neutralization: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution to the organic layer until CO₂ evolution ceases. This step neutralizes the remaining acid.

    • Safety Note: Perform the neutralization step cautiously in a well-ventilated fume hood, as significant CO₂ gas is evolved.[12]

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 4,4-difluorocyclohexylamine. If an acid like HCl in dioxane is used, the product is often isolated as the hydrochloride salt by precipitation.[11]

Application in Agrochemical Synthesis: A Representative Pathway

The liberated 4,4-difluorocyclohexylamine is a versatile nucleophile ready for incorporation into a larger scaffold. A common application in agrochemical synthesis, particularly for fungicides, is the formation of an amide bond with a carboxylic acid moiety. The following pathway illustrates its use in synthesizing a hypothetical pyrazole carboxamide fungicide, a class known for its efficacy as succinate dehydrogenase inhibitors (SDHIs).[3]

G cluster_synthesis Representative Synthesis of a Fluorinated Fungicide start_mat tert-Butyl 4,4- difluorocyclohexylcarbamate step1 Step 1: Boc Deprotection (TFA or HCl/Dioxane) start_mat->step1 intermediate 4,4-Difluorocyclohexylamine (Amine Intermediate) step1->intermediate step2 Step 2: Amide Coupling (Coupling Agent, e.g., HATU; Base, e.g., DIPEA) intermediate->step2 acid Pyrazole Carboxylic Acid (Agrochemical Scaffold) acid->step2 final_product Final Product: Pyrazole Carboxamide Fungicide step2->final_product

Synthetic pathway from the protected amine to a target molecule.
Protocol 2: Amide Coupling to a Carboxylic Acid Scaffold

This protocol describes a standard amide coupling reaction to form the final active ingredient.

Materials and Reagents:

  • 4,4-Difluorocyclohexylamine (or its hydrochloride salt) (1.0 eq)

  • A suitable carboxylic acid (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) (1.0-1.1 eq)

  • A peptide coupling agent, e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous solvent, e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF. Stir for 10-15 minutes.

    • Causality Note: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: In a separate flask, if starting from the hydrochloride salt, dissolve the 4,4-difluorocyclohexylamine hydrochloride in DMF and add the base (DIPEA, 2-3 eq) to liberate the free amine. Add this solution to the activated carboxylic acid mixture. If starting from the free amine, add it directly to the mixture followed by the base (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity agrochemical.

Conclusion

This compound is a highly valuable and specialized building block for agrochemical research and development. It provides a reliable and efficient route to introduce the 4,4-difluorocyclohexylamine moiety, a non-aromatic scaffold that imparts significant advantages in terms of metabolic stability and lipophilicity. The straightforward and well-documented protocols for its deprotection and subsequent coupling reactions allow researchers to readily incorporate this fragment into complex molecular architectures, facilitating the discovery and optimization of next-generation fungicides, insecticides, and herbicides with superior performance profiles.

References

Application Notes and Protocols: tert-Butyl 4,4-difluorocyclohexylcarbamate in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of tert-butyl 4,4-difluorocyclohexylcarbamate. This versatile building block serves as a gateway to incorporating the unique 4,4-difluorocyclohexyl moiety into advanced materials and potential therapeutic agents. The geminal difluoro group on the cyclohexane ring imparts distinct stereoelectronic properties, influencing polarity, lipophilicity, metabolic stability, and conformational preference, making it a valuable scaffold in modern chemistry. Detailed, field-proven protocols for its synthesis, deprotection, and subsequent utilization in the creation of novel liquid crystals and high-performance fluorinated polyamides are presented.

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety

The introduction of fluorine into organic molecules is a well-established strategy in both materials science and medicinal chemistry to fine-tune molecular properties.[1] The 4,4-difluorocyclohexyl group, in particular, offers a unique combination of features. Unlike a simple cyclohexyl ring, the gem-difluoro substitution at the 4-position introduces a significant dipole moment without adding substantial steric bulk. This modification can enhance intermolecular interactions, influence self-assembly, and block sites of metabolic oxidation.[1]

This compound is the Boc-protected form of 4,4-difluorocyclohexylamine, rendering the amine nucleophile temporarily inert and allowing for a broader range of synthetic manipulations. The Boc protecting group is favored for its robustness and its facile, clean removal under acidic conditions, making it an ideal choice for multi-step syntheses.[2][3]

This guide will first detail the synthesis and comprehensive characterization of this compound. Subsequently, it will provide step-by-step protocols for its application in two distinct areas: the synthesis of a novel thiourea-based liquid crystal and the preparation of a fluorinated polyamide via interfacial polymerization, showcasing its potential in creating materials with unique properties.

Synthesis and Characterization of this compound

The synthesis of the title compound is a two-step process starting from the commercially available 4,4-difluorocyclohexanone. The ketone is first converted to its oxime, which is then reduced to the corresponding primary amine. The resulting 4,4-difluorocyclohexylamine is then protected with a tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow start 4,4-Difluorocyclohexanone step1 Oximation (NH2OH·HCl, NaOAc) start->step1 intermediate1 4,4-Difluorocyclohexanone Oxime step1->intermediate1 step2 Reduction (Raney® Ni, H2) intermediate1->step2 intermediate2 4,4-Difluorocyclohexylamine step2->intermediate2 step3 Boc Protection ((Boc)2O, Et3N) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4,4-Difluorocyclohexylamine

This protocol proceeds via the formation and subsequent reduction of 4,4-difluorocyclohexanone oxime.

Part A: Oximation of 4,4-Difluorocyclohexanone

  • Materials:

    • 4,4-Difluorocyclohexanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4,4-difluorocyclohexanone (1.0 eq.) in a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4,4-difluorocyclohexanone oxime, which can often be used in the next step without further purification.

Part B: Reduction of 4,4-Difluorocyclohexanone Oxime

  • Materials:

    • 4,4-Difluorocyclohexanone oxime

    • Raney® Nickel (50% slurry in water)

    • Ethanol, saturated with ammonia

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, suspend the 4,4-difluorocyclohexanone oxime (1.0 eq.) in ethanol saturated with ammonia.

    • Carefully add Raney® Nickel (approx. 10-20% by weight of the oxime) to the suspension.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent and dispose of it appropriately.

    • Concentrate the filtrate under reduced pressure to afford 4,4-difluorocyclohexylamine.

Protocol 2: Boc-Protection of 4,4-Difluorocyclohexylamine
  • Materials:

    • 4,4-Difluorocyclohexylamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4,4-difluorocyclohexylamine (1.0 eq.) in dichloromethane in a round-bottom flask.

    • Add triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[4]

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a white solid.

Characterization Data

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR A characteristic singlet at ~1.45 ppm integrating to 9H (the tert-butyl group). Multiplets in the range of 1.6-2.1 ppm corresponding to the cyclohexyl protons. A broad singlet for the N-H proton.
¹³C NMR A signal around 80 ppm for the quaternary carbon of the Boc group, and a signal around 28 ppm for the methyl carbons. The carbonyl carbon of the carbamate should appear around 155 ppm.[5] The CF₂ carbon will be a triplet due to C-F coupling.
¹⁹F NMR A single resonance, likely a multiplet, in the typical range for geminal difluoroaliphatic compounds (approx. -90 to -110 ppm, referenced to CFCl₃).[6][7]
FT-IR A strong C=O stretching band for the carbamate at ~1680-1700 cm⁻¹. An N-H stretching band around 3300-3400 cm⁻¹. C-F stretching bands in the region of 1000-1200 cm⁻¹.[8]
Mass Spec. Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of 235.27 g/mol .

Application in Novel Materials Development

The deprotected amine, 4,4-difluorocyclohexylamine, is a versatile nucleophile for the synthesis of more complex molecules. The following protocols demonstrate its use in creating a liquid crystal and a high-performance polymer.

Applications_Workflow cluster_0 Liquid Crystal Synthesis cluster_1 Polymer Synthesis start This compound deprotection Boc Deprotection (TFA or HCl) start->deprotection amine 4,4-Difluorocyclohexylamine deprotection->amine lc_synthesis Thiourea Formation amine->lc_synthesis poly_synthesis Interfacial Polymerization amine->poly_synthesis lc_reagent Phenyl Isothiocyanate lc_reagent->lc_synthesis lc_product N-(4,4-difluorocyclohexyl)-N'-phenylthiourea lc_synthesis->lc_product poly_reagent Diacyl Chloride (e.g., Sebacoyl Chloride) poly_reagent->poly_synthesis poly_product Fluorinated Polyamide poly_synthesis->poly_product

Caption: Application workflows starting from the deprotection of the title compound.

Protocol 3: Synthesis of a Thiourea-Based Liquid Crystal

Thiourea derivatives are known to exhibit liquid crystalline properties, often driven by strong hydrogen bonding interactions.[9][10] This protocol outlines the synthesis of N-(4,4-difluorocyclohexyl)-N'-phenylthiourea, a potential liquid crystal.

Part A: Deprotection of this compound

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.

    • Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[2]

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4,4-difluorocyclohexylamine.

Part B: Synthesis of N-(4,4-difluorocyclohexyl)-N'-phenylthiourea

  • Materials:

    • 4,4-Difluorocyclohexylamine

    • Phenyl isothiocyanate

    • Anhydrous diethyl ether or DCM

  • Procedure:

    • In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Add a solution of 4,4-difluorocyclohexylamine (1.0 eq.) in diethyl ether dropwise to the stirred solution.[11]

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The product often precipitates from the solution. If not, concentrate the solvent in vacuo to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry.

    • The product can be further purified by recrystallization.

    • Characterize the final product by NMR, IR, and mass spectrometry. The liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Protocol 4: Synthesis of a Fluorinated Polyamide via Interfacial Polymerization

The high reactivity of diamines with diacyl chlorides at the interface of two immiscible liquids provides a robust method for synthesizing high molecular weight polyamides.[12]

  • Materials:

    • 4,4-Difluorocyclohexylamine (obtained from Protocol 3, Part A)

    • Sebacoyl chloride

    • Sodium hydroxide (NaOH)

    • Hexane (or other suitable organic solvent)

    • Deionized water

  • Procedure:

    • Aqueous Phase: In a beaker, prepare an aqueous solution of 4,4-difluorocyclohexylamine (e.g., 0.5 M) and sodium hydroxide (e.g., 0.5 M). The NaOH is crucial to neutralize the HCl byproduct of the polymerization.[13][14]

    • Organic Phase: In a separate beaker, prepare a solution of sebacoyl chloride in hexane (e.g., 0.2 M).

    • Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A film of the fluorinated polyamide will instantly form at the interface.[13][15]

    • Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it upwards. A continuous "rope" of the polyamide can be drawn out.

    • Wrap the end of the polymer rope around a glass rod or a winder and continue to draw it from the beaker until one of the reactants is depleted.

    • Thoroughly wash the collected polymer with water and then with ethanol or acetone to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).

    • The resulting fluorinated polyamide can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight distribution and DSC to determine its thermal properties (e.g., glass transition temperature and melting point).[12][16]

Application in Drug Development: A Versatile Building Block

While this guide provides specific protocols for materials synthesis, the primary value of this compound in drug development lies in its role as a versatile synthetic intermediate. The deprotected amine (4,4-difluorocyclohexylamine) is a key building block for introducing the 4,4-difluorocyclohexyl motif into a lead compound. This strategic incorporation can:

  • Block Metabolic Oxidation: The gem-difluoro group can prevent P450-mediated oxidation at the 4-position of the ring.

  • Modulate Lipophilicity (LogP): The polar C-F bonds can alter the lipophilicity of a molecule, influencing its solubility, permeability, and pharmacokinetic profile.

  • Influence Conformation and Binding: The stereoelectronic effects of the C-F bonds can restrict the conformational freedom of the cyclohexane ring, potentially locking the molecule into a bioactive conformation for enhanced target binding.

The deprotection protocol (Protocol 3, Part A) provides the key starting material for a variety of subsequent reactions common in medicinal chemistry, such as reductive amination, amide coupling, and the formation of ureas, thioureas, and sulfonamides, enabling the exploration of this valuable chemical space.

References

Definitive Purity Assessment of tert-Butyl 4,4-difluorocyclohexylcarbamate: An Orthogonal Methods Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details a robust, multi-faceted strategy for the analytical purity assessment of tert-Butyl 4,4-difluorocyclohexylcarbamate, a key building block in modern pharmaceutical synthesis. Recognizing that no single method can fully characterize a compound, we present an orthogonal approach employing High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination. This document provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring compliance with rigorous international standards such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Strategic Imperative

This compound (CAS: 675112-67-1, Molecular Formula: C₁₁H₁₉F₂NO₂) is a carbamate-protected amine containing a difluorinated cyclohexane moiety.[1][2] This structural motif is of increasing interest in medicinal chemistry for its ability to modulate physicochemical properties like lipophilicity and metabolic stability. As a critical starting material, its purity is not merely a quality metric but a foundational pillar ensuring the validity of research outcomes, the consistency of manufacturing processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).

A purity assessment strategy must be comprehensive, capable of detecting and quantifying a wide range of potential impurities, including:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation products: Impurities formed during storage or handling.

  • Residual solvents: Volatile organic compounds used during synthesis and purification.

To achieve this, we employ an orthogonal testing strategy, leveraging the distinct separation and detection principles of multiple analytical techniques. This approach provides a highly trustworthy and complete purity profile.

Purity_Assessment_Workflow cluster_0 Orthogonal Analytical Strategy Sample This compound Sample HPLC HPLC-UV/CAD (Assay & Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GCMS qNMR qNMR (Absolute Purity Assay) Sample->qNMR Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report

Caption: Overall workflow for purity assessment.

Method 1: Reversed-Phase HPLC for Assay and Impurity Profiling

Principle and Rationale: High-Performance Liquid Chromatography is the cornerstone for the purity analysis of non-volatile organic molecules. A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice for a molecule with the moderate polarity of this compound. This technique effectively separates the main component from impurities with different polarities. The method's validation is guided by the principles of ICH Q2(R2), ensuring it is fit for its intended purpose.[3][4]

HPLC Protocol

a) Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

  • The final concentration is approximately 0.5 mg/mL.

b) Chromatographic Conditions: The following conditions provide a robust starting point for method development and validation. Adjustments may be permissible within the guidelines of USP General Chapter <621> Chromatography.[5][6]

ParameterRecommended Setting
Instrument HPLC or UHPLC system with UV Detector
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (or Charged Aerosol Detector (CAD) for universal detection)

c) System Suitability: Before sample analysis, the system's performance must be verified. This is a mandatory step outlined in pharmacopeial guidelines.[7][8] A system suitability solution containing the analyte and a known impurity should be injected.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 – 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD for 5 Replicates ≤ 2.0% for peak area and retention time of the main peak
Method Validation Framework

A validated analytical procedure provides confidence in the reliability of the results.[9][10] The ICH Q2(R2) guidelines delineate the necessary validation characteristics.[11]

Validation_Parameters MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness Linearity->Range

Caption: Key parameters for analytical method validation.

Method 2: GC-MS for Volatile and Semi-Volatile Impurities

Principle and Rationale: Gas Chromatography is the ideal technique for separating volatile and semi-volatile compounds, such as residual solvents (e.g., hexane, ethyl acetate, dichloromethane) or volatile by-products that may be present. Coupling it with a Mass Spectrometer (MS) provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns, allowing for the confident identification of unknown peaks.[12][13]

GC-MS Protocol

a) Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable high-purity solvent in which the analyte is soluble but that does not interfere with the analysis (e.g., Methanol or Dichloromethane). Mix thoroughly.

  • The final concentration is approximately 5 mg/mL.

b) Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with a Mass Spectrometric Detector
Column Low-polarity capillary column, e.g., DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 40 °C (hold 5 min); Ramp: 10 °C/min to 280 °C (hold 10 min)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35 - 500

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Principle and Rationale: Quantitative NMR (qNMR) is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration.[14] Its key advantage is that it does not require a reference standard of the analyte itself. The method relies on the direct proportionality between signal intensity and the number of nuclei.

qNMR Protocol

a) Sample Preparation:

  • Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one sharp signal that is well-resolved from analyte signals.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

b) NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Spectrometer ≥ 400 MHzEnsures sufficient signal dispersion and sensitivity.
Pulse Program Standard single-pulse with a calibrated 90° pulseProvides a quantitative excitation of all nuclei.
Relaxation Delay (d1) ≥ 5 times the longest T₁ of both analyte and standardEnsures complete relaxation of all relevant nuclei between scans for accurate integration.
Number of Scans (ns) Sufficient to achieve a Signal-to-Noise (S/N) ratio of > 250:1 for all signals of interestHigh S/N is critical for precise and accurate integration.
Data Processing Apply a small line broadening (e.g., 0.3 Hz) and perform careful phasing and baseline correction.Essential for accurate integration of the signals.

c) Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I : Integral of the signal for the analyte or standard

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • W : Weight

  • P_std : Purity of the certified internal standard

Conclusion

The purity of this compound can be determined with high confidence by employing the orthogonal methods of HPLC, GC-MS, and qNMR. HPLC serves as the primary tool for quantifying the main component and profiling non-volatile impurities. GC-MS is essential for detecting and identifying volatile residuals. Finally, qNMR provides an independent, primary measurement of absolute purity, serving as a powerful verification of the chromatographic results. Together, these methods provide a comprehensive and trustworthy assessment, ensuring the material meets the high-quality standards required for research and drug development.

References

Application Note: Palladium-Catalyzed N-Arylation of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Difluorocyclohexylamine Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexylamine scaffold, in particular, has emerged as a valuable building block in modern drug discovery. The geminal difluoro group introduces a conformational bias and can act as a bioisostere for a carbonyl group or other polar functionalities, while the cyclohexyl ring provides a non-aromatic, three-dimensional scaffold. The tert-butoxycarbonyl (Boc) protected form, tert-Butyl 4,4-difluorocyclohexylcarbamate, is a stable, commercially available precursor that allows for the strategic introduction of this valuable moiety into target molecules.[1][2][3][4] A crucial transformation for the utilization of this building block is the formation of a C-N bond between the carbamate nitrogen and an aromatic or heteroaromatic ring system.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. The synthetic utility of this reaction is immense, as it overcomes the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope.[5]

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The efficiency and substrate scope of the Buchwald-Hartwig amination are highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.[8] Bulky, electron-rich phosphine ligands are known to promote the reductive elimination step and stabilize the catalytically active species.[8]

Proposed Reaction Conditions for the N-Arylation of this compound

The following section outlines a detailed, step-by-step protocol for the N-arylation of this compound with an aryl bromide. This protocol is a general starting point and may require optimization for specific substrates.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig N-Arylation reagent1 This compound plus1 + reagent1->plus1 reagent2 Aryl Bromide (Ar-Br) reagent2->plus1 product N-Aryl-N-Boc-4,4-difluorocyclohexylamine plus1->product Pd Catalyst, Ligand, Base Solvent, Heat

Caption: General scheme for the Buchwald-Hartwig N-arylation.

Materials and Reagents:
ReagentCAS NumberSupplierNotes
This compound675112-67-1VariousEnsure dryness before use.
Aryl BromideVariesVariousSubstrate scope is generally broad.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3VariousA common palladium precatalyst. Store under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7VariousA bulky, electron-rich ligand suitable for coupling of carbamates. Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)865-48-5VariousA strong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic nature.
Anhydrous Toluene108-88-3VariousUse a dry, degassed solvent.
Experimental Protocol:
  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

    • Add this compound (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv).

    • In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the reaction vessel with a septum or cap.

  • Reaction Execution:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Place the reaction vessel in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-Boc-4,4-difluorocyclohexylamine.

Workflow Diagram:

G start Start setup Reaction Setup: - Add Pd₂(dba)₃, XPhos, carbamate, aryl bromide, and NaOtBu to a dry reaction vessel. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Add Solvent: - Add anhydrous, degassed toluene. inert->solvent heat Heat Reaction: - Stir at 100-110 °C for 12-24 h. solvent->heat monitor Monitor Progress: - Use TLC or LC-MS. heat->monitor workup Work-up: - Cool, dilute with EtOAc, filter through Celite. - Wash with water and brine. monitor->workup dry Dry and Concentrate: - Dry with Na₂SO₄, filter, and evaporate solvent. workup->dry purify Purification: - Flash column chromatography. dry->purify end End Product: N-Aryl-N-Boc-4,4-difluorocyclohexylamine purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig N-arylation.

Rationale for Experimental Choices and Troubleshooting

  • Catalyst System: The combination of a palladium(0) precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is a robust system for the coupling of carbamates.[9][10] Other ligands from the Buchwald group (e.g., SPhos, RuPhos) or other classes of ligands could also be effective and may require screening for optimal results.[8]

  • Base: Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations due to its strong basicity and low nucleophilicity. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for more sensitive substrates, though they may require higher reaction temperatures or longer reaction times.

  • Solvent: Toluene is a standard solvent for these reactions due to its high boiling point and ability to dissolve the reagents. Other non-polar, aprotic solvents like dioxane or xylene can also be employed. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: The reaction is typically performed at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific aryl halide and may need to be adjusted.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently dry/degassed reagents/solvent- Low reaction temperature- Use fresh catalyst and ligand.- Ensure all reagents and solvents are rigorously dried and degassed.- Increase the reaction temperature in 10 °C increments.
Side Product Formation - Catalyst decomposition- Reaction with functional groups on the substrate- Screen different ligands and bases.- Lower the reaction temperature.- Protect sensitive functional groups on the aryl halide.
Difficult Purification - Incomplete reaction- Formation of closely eluting impurities- Drive the reaction to completion by increasing reaction time or temperature.- Optimize the chromatography conditions (different solvent system or silica gel).

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the N-arylation of this compound. The protocol detailed in this application note, while a general guideline, offers a scientifically sound starting point for researchers to synthesize a wide range of N-aryl-4,4-difluorocyclohexylamine derivatives. Successful implementation of this methodology will enable the efficient incorporation of this valuable fluorinated scaffold into novel molecules for drug discovery and development.

References

Application Notes & Protocols: tert-Butyl 4,4-difluorocyclohexylcarbamate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Drug Design

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][3] The gem-difluorinated cyclohexane ring, in particular, has emerged as a valuable structural motif. It acts as a bioisostere for carbonyl groups or other polar functionalities, and the electron-withdrawing nature of the two fluorine atoms can modulate the basicity of the neighboring amine, a critical parameter for optimizing drug-target interactions and pharmacokinetic profiles.

This guide focuses on tert-butyl 4,4-difluorocyclohexylcarbamate, a versatile and highly valuable chiral building block.[4][5] Its utility stems from two key features: the presence of the influential 4,4-difluoro-cyclohexyl scaffold and the temporary protection of the amine with a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability during preceding synthetic steps and can be selectively removed under controlled conditions to unmask the reactive amine for subsequent stereoselective transformations.[6] This allows for the precise installation of the chiral difluorinated ring system into complex, biologically active molecules, making it an indispensable tool for researchers in drug discovery and development.[7][8]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₉F₂NO₂[4]
Molecular Weight 235.27 g/mol [4]
CAS Number 675112-67-1[5][9]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneric MSDS

Synthetic Workflow: From Racemate to Enantiopure Amine

The journey of utilizing this compound in asymmetric synthesis begins with the preparation of the racemic material, followed by a critical chiral resolution step to isolate the individual enantiomers. The liberated chiral amine is then poised for incorporation into the target molecule.

G cluster_0 Upstream Synthesis cluster_1 Chiral Resolution & Deprotection cluster_2 Downstream Application Start 4-Cyclohexanone Precursor Fluorination Geminal Difluorination (e.g., DAST, Deoxo-Fluor®) Start->Fluorination ReductiveAmination Reductive Amination or Curtius Rearrangement Fluorination->ReductiveAmination BocProtection N-Boc Protection (Boc)₂O, Base ReductiveAmination->BocProtection Racemate Racemic tert-Butyl 4,4-difluorocyclohexylcarbamate BocProtection->Racemate ChiralSep Chiral Separation (SFC or HPLC) Racemate->ChiralSep Enantiomers Isolated Enantiomers (R)- and (S)-Isomers ChiralSep->Enantiomers Deprotection N-Boc Deprotection (Acidic Conditions) Enantiomers->Deprotection ChiralAmine Chiral 4,4-Difluoro- cyclohexylamine Salt Deprotection->ChiralAmine AsymmetricSynth Asymmetric Synthesis (e.g., Amide Coupling, Alkylation) ChiralAmine->AsymmetricSynth FinalProduct Chiral Target Molecule (e.g., Protease Inhibitor) AsymmetricSynth->FinalProduct

Figure 1. General workflow for the application of the chiral building block.

Core Protocols and Methodologies

Protocol 1: Chiral Resolution of Racemic this compound

Causality: Obtaining enantiomerically pure starting material is the cornerstone of any asymmetric synthesis. Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations in drug discovery due to its high speed, efficiency, and reduced solvent consumption compared to traditional HPLC.[10] The choice of a chiral stationary phase (CSP) is critical, with polysaccharide-based columns (e.g., Chiralpak® series) demonstrating broad applicability.[10]

Methodology: Analytical to Preparative SFC Screen

  • System: Supercritical Fluid Chromatography (SFC) system equipped with a column switcher and UV detector.

  • Columns (Screening): A standard set of chiral columns should be screened.[10]

    • Chiralpak AD-H

    • Chiralpak AS-H

    • Chiralcel OD-H

    • Chiralcel OJ-H

  • Mobile Phase:

    • CO₂: Supercritical carbon dioxide.

    • Co-solvent Screen: Methanol and Isopropanol are standard co-solvents.[10] Often, a gradient is run from 5% to 40% co-solvent over 5-10 minutes to find suitable retention and separation.

  • Screening Procedure:

    • Prepare a 1 mg/mL solution of the racemic carbamate in the initial co-solvent (e.g., methanol).

    • Automate a screening protocol to sequentially test each column with each co-solvent.[10]

    • Monitor the chromatogram at an appropriate wavelength (e.g., 210 nm).

  • Optimization: Once a promising separation is identified (baseline or near-baseline resolution), optimize the method by adjusting the co-solvent percentage (isocratic elution), flow rate, and back-pressure to maximize resolution (Rs > 1.5) and minimize run time.

  • Scale-up: Translate the optimized analytical method to a preparative SFC system with a larger-diameter column of the same stationary phase to process multi-gram quantities.

Protocol 2: N-Boc Deprotection to Yield the Chiral Amine

Causality: The Boc group is an acid-labile protecting group. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[11] The choice of acid and solvent depends on the stability of other functional groups in the molecule. The following protocol uses a standard and highly effective method. Milder methods using fluorinated alcohols or even hot water have also been reported for sensitive substrates.[6][12]

Methodology: TFA-Mediated Deprotection

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the enantiomerically pure this compound (1.0 eq).

  • Dissolution: Dissolve the carbamate in dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (5-10 eq).

    • Note: The reaction is often accompanied by the evolution of isobutylene and carbon dioxide gas. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • The resulting residue is the trifluoroacetate salt of the chiral 4,4-difluorocyclohexylamine. It can often be used directly in the next step.

    • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Figure 2. Simplified mechanism of acid-catalyzed N-Boc deprotection.
Protocol 3: Application in Asymmetric Synthesis - Amide Bond Formation

Causality: The liberated chiral amine is a potent nucleophile and a valuable partner in coupling reactions. Amide bond formation is one of the most common and important reactions in the synthesis of pharmaceuticals, particularly for creating peptidomimetics like protease inhibitors.[7][13] Standard peptide coupling reagents like HATU or HOBt/EDC are used to activate a carboxylic acid, which is then readily attacked by the chiral amine to form a stable amide bond with high fidelity, preserving the stereochemistry of the amine.

Methodology: HATU-Mediated Amide Coupling

  • Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired carboxylic acid (1.0 eq) and dissolve it in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of the chiral 4,4-difluorocyclohexylamine (or its salt, in which case additional base may be required) (1.2 eq) in DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chiral amide product.

Conclusion and Outlook

This compound serves as a premier building block for introducing a key structural and pharmacologically relevant moiety into complex molecules. Its robust Boc protection strategy, combined with well-established protocols for chiral resolution and subsequent coupling, provides a reliable and versatile pathway for asymmetric synthesis.[14][15] The ability of the gem-difluorocyclohexyl group to act as a conformational constraint and electronic modulator ensures its continued and expanding application in the design of next-generation therapeutics, from protease inhibitors to novel CNS agents.[1][7]

References

Application Note & Protocols: Strategic Derivatization of tert-Butyl 4,4-difluorocyclohexylcarbamate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The 4,4-difluorocyclohexyl motif is a particularly valuable scaffold, acting as a bioisosteric replacement for carbonyl groups or conformationally flexible rings, thereby improving drug-like properties.[3] This application note provides a comprehensive guide to the derivatization of tert-Butyl 4,4-difluorocyclohexylcarbamate, a key building block for generating diverse chemical libraries. We present a robust, two-stage workflow centered on the efficient deprotection of the tert-butyloxycarbonyl (Boc) group, followed by parallel synthesis methodologies to yield a diverse array of amides, sulfonamides, and secondary amines. These protocols are designed for scalability and adaptability, enabling researchers to rapidly generate compound libraries for high-throughput biological screening (HTS) and subsequent structure-activity relationship (SAR) studies.[4]

Introduction: The Strategic Value of the 4,4-Difluorocyclohexylamine Scaffold

The development of novel therapeutic agents often hinges on the exploration of new chemical space. Saturated carbocyclic rings are prevalent in drug discovery, but their metabolic lability can be a significant hurdle. The introduction of a gem-difluoro group onto the cyclohexyl ring, as in the 4,4-difluorocyclohexylamine core, offers several distinct advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the 4-position of the ring resistant to oxidative metabolism, which can prolong the in-vivo half-life of a drug candidate.[3]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of the neighboring amine upon deprotection, influencing its binding interactions and solubility.[3]

  • Conformational Control: The gem-difluoro group can subtly alter the conformational preference of the cyclohexyl ring, potentially locking it into a more biologically active conformation.

The starting material, this compound, is an ideal precursor for library synthesis. The Boc protecting group is exceptionally stable under a wide range of nucleophilic and basic conditions, yet it can be removed cleanly and efficiently under acidic conditions, unmasking the primary amine for subsequent functionalization.[5][6]

Overall Derivatization Strategy

The core of our strategy is a divergent synthetic approach. A single, large-scale deprotection of the starting material generates the key intermediate, 4,4-difluorocyclohexylamine. This intermediate is then aliquoted and subjected to three distinct, parallel derivatization reactions to maximize structural diversity. This workflow is optimized for efficiency and is readily adaptable to automated liquid handling systems for library production.[7]

G cluster_0 cluster_1 cluster_5 A This compound (Starting Material) B Protocol 1: Boc Deprotection (Acid-mediated) A->B C 4,4-Difluorocyclohexylamine (Key Intermediate) B->C D Protocol 2: Parallel Amide Coupling C->D F Protocol 3: Parallel Sulfonylation C->F H Protocol 4: Parallel Reductive Amination C->H E Amide Library (R-CO-NH-CyF2) D->E J Compound Library for HTS E->J G Sulfonamide Library (R-SO2-NH-CyF2) F->G G->J I Secondary Amine Library (R-CH2-NH-CyF2) H->I I->J K Biological Screening & SAR J->K

Figure 1: Overall workflow for library generation.

Experimental Protocols

Protocol 1: Bulk Deprotection of this compound

Rationale: The Boc group is an acid-labile protecting group.[8] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[9] Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the acidic conditions and readily dissolves the starting material.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add TFA (10.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (isobutylene and CO₂). Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully add saturated NaHCO₃ solution to neutralize any remaining acid. Continue adding until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexylamine, typically as a salt or free base, which can be used in the next steps without further purification.

Protocol 2: Parallel Synthesis of an Amide Library

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[10] This protocol utilizes a pre-activated ester strategy with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). This method is highly efficient, minimizes side reactions, and is suitable for a wide range of carboxylic acids.[10][11]

Materials:

  • Stock solution of 4,4-difluorocyclohexylamine in DMF

  • Library of diverse carboxylic acids (pre-weighed in a 96-well plate)

  • HATU

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block

  • Multichannel pipette or automated liquid handler

Procedure (per well of a 96-well plate):

  • To each well containing a unique carboxylic acid (1.2 eq), add a solution of HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to each well and agitate the plate for 15-20 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Add the stock solution of 4,4-difluorocyclohexylamine (1.0 eq) to each well.

  • Seal the 96-well plate and shake at room temperature for 12-16 hours.

  • Upon completion, the reaction mixtures can be quenched with water and purified by preparative HPLC-MS to isolate the final amide products.

Protocol 3: Parallel Synthesis of a Sulfonamide Library

Rationale: Sulfonamides are important functional groups in many marketed drugs. They are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[12] Pyridine is often used as it acts as both a base and a catalyst. Slow addition of the sulfonyl chloride at a reduced temperature is crucial to prevent the undesired di-sulfonylation of the primary amine.[13]

Materials:

  • Stock solution of 4,4-difluorocyclohexylamine in DCM

  • Library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with cooling capabilities

Procedure (per well of a 96-well plate):

  • To each well of a cooled (0 °C) 96-well block, add a solution of 4,4-difluorocyclohexylamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • In a separate plate, prepare solutions of the diverse sulfonyl chlorides (1.1 eq) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solutions to the corresponding wells of the amine plate.

  • Allow the reaction to slowly warm to room temperature while shaking for 4-12 hours.

  • Monitor reaction completion by LC-MS analysis of a few representative wells.

  • Workup involves washing with dilute aqueous HCl to remove excess base, followed by an aqueous wash, drying, and solvent evaporation. Purification is typically achieved by chromatography.

Protocol 4: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds and converting a primary amine into a secondary or tertiary amine.[14] The reaction proceeds via the formation of an intermediate imine (or enamine) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[15] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for the imine over the carbonyl starting material, and does not require acidic conditions.[15]

Materials:

  • Stock solution of 4,4-difluorocyclohexylamine in Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional, catalytic)

  • Dichloroethane (DCE), anhydrous

  • 96-well reaction block

Procedure (per well of a 96-well plate):

  • To each well containing a unique aldehyde or ketone (1.1 eq), add the stock solution of 4,4-difluorocyclohexylamine (1.0 eq) in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add STAB (1.5 eq) portion-wise to each well.

  • Seal the plate and shake at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the products with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry, and concentrate. Purify by chromatography as needed.

Summary of Derivatization Strategies

The divergent approach from the common 4,4-difluorocyclohexylamine intermediate allows for the creation of a library with significant structural and functional group diversity, which is essential for effective biological screening.

Strategy Reaction Type Key Reagents Functional Group Formed Key Advantages
Protocol 2 Amide CouplingCarboxylic Acids, HATU, DIPEAAmide (-CONH-)High efficiency, broad substrate scope, robust and common in drugs.[10]
Protocol 3 SulfonylationSulfonyl Chlorides, Pyridine/TEASulfonamide (-SO₂NH-)Introduces a key hydrogen bond donor/acceptor group, metabolically stable.[12]
Protocol 4 Reductive AminationAldehydes/Ketones, STABSecondary Amine (-CH₂NH-)Increases basicity, explores different steric vectors, removes H-bond donor.[14]

Application in High-Throughput Screening (HTS)

A compound library generated using these protocols is primed for high-throughput screening (HTS), a process that leverages automation to test thousands of compounds against a biological target.[7][16] The structural diversity—amides, sulfonamides, and secondary amines—built around the rigid 4,4-difluorocyclohexyl core allows for a comprehensive exploration of the structure-activity relationship (SAR). Initial "hits" from the HTS campaign can be rapidly followed up by synthesizing a more focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Derivatization Reactions cluster_products Resulting Functional Groups A tert-Butyl 4,4-difluorocyclohexylcarbamate B 4,4-Difluorocyclohexylamine (Intermediate) A->B Deprotection (TFA) C Amide Coupling + R-COOH B->C D Sulfonylation + R-SO2Cl B->D E Reductive Amination + R-CHO B->E F Amide R-CO-NH-CyF2 C->F G Sulfonamide R-SO2-NH-CyF2 D->G H Sec. Amine R-CH2-NH-CyF2 E->H

Figure 2: Chemical transformations from the core scaffold.

Conclusion

This application note details a systematic and efficient methodology for the derivatization of this compound. By leveraging a robust Boc-deprotection followed by parallel synthesis of amides, sulfonamides, and secondary amines, researchers can rapidly assemble diverse and novel compound libraries. The strategic use of the 4,4-difluorocyclohexyl scaffold provides a distinct advantage in developing drug candidates with potentially superior metabolic stability and physicochemical properties. The outlined protocols are scalable and serve as a foundational blueprint for accelerating discovery campaigns in medicinal chemistry.

References

Troubleshooting & Optimization

improving the yield and purity of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of tert-Butyl 4,4-difluorocyclohexylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. The unique physicochemical properties imparted by the 4,4-difluoro motif make it a desirable component in modern drug discovery, but its preparation can present challenges.[1]

This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to directly address common issues related to yield and purity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

I. Synthesis Overview & Strategy

The preparation of this compound is most effectively approached as a two-stage synthesis. This strategy allows for the isolation and purification of a key intermediate, which is critical for ensuring the high purity of the final product.

  • Stage 1: Synthesis of 4,4-Difluorocyclohexan-1-amine. This intermediate is typically synthesized via reductive amination of 4,4-difluorocyclohexanone.

  • Stage 2: N-Boc Protection. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

The following diagram illustrates this overarching workflow.

G cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Protection Ketone 4,4-Difluorocyclohexanone Amine 4,4-Difluorocyclohexan-1-amine Ketone->Amine Reductive Amination BocCarbamate This compound Amine->BocCarbamate Boc Protection

Caption: Overall synthetic workflow.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the synthesis.

Category 1: Low Reaction Yield

Q1: My overall yield is disappointingly low. Which stage is the most likely cause?

A1: Both stages are critical, but low yields often trace back to the reductive amination step (Stage 1). The formation of the amine intermediate is more complex than the subsequent Boc protection. Incomplete conversion of the ketone, formation of alcohol byproducts, or difficult isolation of the amine salt can all significantly reduce the overall yield. The Boc protection (Stage 2) is typically a high-yielding reaction, provided the starting amine is pure.

Q2: I'm struggling with the reductive amination of 4,4-difluorocyclohexanone. My conversion is poor. How can I improve it?

A2: Poor conversion in reductive amination is often related to the reaction conditions for imine/iminium ion formation and the choice of reducing agent.[2][3][4]

  • Iminium Formation: This is an equilibrium process. To drive it forward, it's often necessary to use a mild acid catalyst, such as acetic acid. The reaction is also often aided by the removal of water, although with certain reducing agents, this is not strictly necessary.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[3] It is a mild and selective reducing agent that can reduce the iminium ion in the presence of the starting ketone, minimizing the formation of the 4,4-difluorocyclohexanol byproduct.[2] Harsher reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone.

  • pH Control: The pH of the reaction is crucial. The reaction should be weakly acidic (pH ~5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.

Q3: The Boc protection of my 4,4-difluorocyclohexan-1-amine is sluggish and doesn't go to completion. What adjustments can I make?

A3: While typically efficient, incomplete Boc protection can occur. Here are the key parameters to optimize:

  • Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) is commonly used to neutralize the acid byproduct.[5][6] Alternatively, using aqueous conditions with a base like sodium bicarbonate or sodium hydroxide can be very effective.[7]

  • Solvent System: A variety of solvents can be used. Anhydrous conditions with solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common.[5] Biphasic systems (e.g., DCM/water) or protic solvents like methanol can also accelerate the reaction.[8]

  • Temperature: Most Boc protections proceed readily at room temperature. If the reaction is slow, gentle heating to 40-50°C can increase the rate, but be mindful that this can also accelerate the decomposition of Boc₂O.

The following diagram illustrates the generally accepted mechanism for Boc protection.

G Amine R-NH₂ (4,4-Difluorocyclohexylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product_H Protonated Carbamate Intermediate->Product_H Collapse Product R-NHBoc (Final Product) Product_H->Product Deprotonation Byproduct t-BuO⁻ + CO₂ + H-Base⁺ Product_H->Byproduct Base Base (e.g., Et₃N) Base->Product

Caption: Mechanism of Boc protection.[9]

Category 2: Product Purity & Purification

Q4: My final product is contaminated with several impurities. What are they likely to be?

A4: Impurities can originate from either synthetic stage.

  • From Stage 1 (Reductive Amination):

    • Unreacted 4,4-difluorocyclohexanone: If the reaction did not go to completion.

    • 4,4-difluorocyclohexanol: From the reduction of the ketone by the hydride reagent.

  • From Stage 2 (Boc Protection):

    • Unreacted 4,4-difluorocyclohexan-1-amine: If the protection was incomplete.

    • Byproducts of Boc₂O: Residual Boc₂O or its main byproduct, tert-butanol.[5]

Q5: How can I effectively purify the final this compound?

A5: A multi-step purification strategy is often best.

  • Aqueous Workup: After the Boc protection, a thorough aqueous workup is essential. Washing the organic layer with a mild acid (e.g., dilute HCl or NH₄Cl) will remove any unreacted amine and the base catalyst (like TEA). A subsequent wash with saturated sodium bicarbonate can help remove acidic byproducts, and a final brine wash removes residual water.

  • Removal of Boc₂O Byproducts: Excess Boc₂O can be tricky to remove. One effective method is to concentrate the crude product and place it under a high vacuum for several hours; Boc₂O will slowly sublimate. Alternatively, a slurry or wash with a non-polar solvent like hexanes, in which the product has low solubility, can remove many less polar impurities.[10]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. A solvent system of ethyl acetate/hexanes or diethyl ether/hexanes is a good starting point.

  • Column Chromatography: If the product is an oil or if crystallization is ineffective, flash column chromatography on silica gel is the most reliable method. A gradient elution, typically starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, will effectively separate the product from both more polar (unreacted amine) and less polar (ketone) impurities.

Q6: I'm having difficulty isolating the 4,4-difluorocyclohexan-1-amine intermediate. Any tips?

A6: The amine is basic and is often isolated as its hydrochloride salt after the reductive amination workup.[11] This is often a crystalline solid that is easier to handle and purify than the free base, which may be an oil. To isolate it as the salt, after the reaction workup, dissolve the crude amine free base in a solvent like diethyl ether or ethyl acetate and carefully add a solution of HCl in ether or isopropanol. The hydrochloride salt should precipitate and can be collected by filtration. This purified salt can then be used directly in the Boc protection step by adding an extra equivalent of base to neutralize the HCl.

III. Optimized Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexan-1-amine Hydrochloride

This protocol utilizes a robust reductive amination procedure.

Reagent/SolventM.W.AmountMolesEquiv.
4,4-Difluorocyclohexanone134.125.00 g37.3 mmol1.0
Ammonium Acetate77.0828.7 g373 mmol10.0
Methanol (MeOH)-100 mL--
Sodium Cyanoborohydride62.842.58 g41.0 mmol1.1

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorocyclohexanone (1.0 eq) and ammonium acetate (10.0 eq).

  • Add methanol (approx. 20 mL per gram of ketone) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.1 eq) to the stirring solution. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-6 hours).

  • Once the starting ketone is consumed, carefully concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (DCM, 100 mL) and 1M NaOH (50 mL). Separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in 50 mL of diethyl ether and cool in an ice bath.

  • Slowly add 2M HCl in diethyl ether until no further precipitation is observed.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford 4,4-difluorocyclohexan-1-amine hydrochloride.

Protocol 2: Synthesis of this compound

This protocol employs standard Boc-protection conditions.

Reagent/SolventM.W.AmountMolesEquiv.
4,4-Difluorocyclohexan-1-amine HCl171.625.00 g29.1 mmol1.0
Dichloromethane (DCM)-100 mL--
Triethylamine (TEA)101.198.12 mL58.2 mmol2.0
Di-tert-butyl dicarbonate (Boc₂O)218.256.99 g32.0 mmol1.1

Step-by-Step Procedure:

  • Suspend 4,4-difluorocyclohexan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 20 mL per gram) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (TEA) (2.0 eq). The first equivalent neutralizes the HCl salt, and the second acts as the base for the reaction.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (or until completion is confirmed by TLC/LC-MS).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography if necessary to yield the pure title compound.

IV. References

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: --INVALID-LINK--

  • LookChem. 4,4-Difluorocyclohexanamine. Available at: --INVALID-LINK--

  • ChemicalBook. (4,4-difluorocyclohexyl)methanamine synthesis. Available at: --INVALID-LINK--

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Available at: --INVALID-LINK--

  • McCann, L. C., & Organ, M. G. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1365–1373. Available at: --INVALID-LINK--

  • Lunn, G. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14815-14827. Available at: --INVALID-LINK--

  • Chemtips. (2012). Reactions that Work: Boc Protection. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: --INVALID-LINK--

  • Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Journal of Fluorine Chemistry, 272, 110215. Available at: --INVALID-LINK--

  • ResearchGate. Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Available at: --INVALID-LINK--

  • ChemicalBook. 4,4-DIFLUOROCYCLOHEXANAMINE | 458566-84-2. Available at: --INVALID-LINK--

  • ChemicalBook. 4,4-DIFLUOROCYCLOHEXANONE synthesis. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: --INVALID-LINK--

  • PubChem. This compound. Available at: --INVALID-LINK--

  • J. K. Scientific. BOC Protection and Deprotection. Available at: --INVALID-LINK--

  • ResearchGate. Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Available at: --INVALID-LINK--

  • CymitQuimica. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo…. Available at: --INVALID-LINK--

  • O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 786–793. Available at: --INVALID-LINK--

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Available at: --INVALID-LINK--

  • BenchChem. Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: --INVALID-LINK--

  • Kumar, S., & Kumar, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-248. Available at: --INVALID-LINK--

  • Boumhara, K., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-7. Available at: --INVALID-LINK--

References

Navigating the Solubility Challenges of tert-Butyl 4,4-difluorocyclohexylcarbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4,4-difluorocyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental work. By understanding the underlying chemical principles, you can effectively overcome these challenges and ensure the success of your research.

Understanding the Molecule: Key Physicochemical Properties

This compound is a Boc-protected amine that is increasingly utilized in the synthesis of complex molecules in the pharmaceutical industry. Its structure, featuring a bulky, nonpolar Boc group, a polar carbamate linkage, and a gem-difluoro substituted cyclohexane ring, presents a unique solubility profile.

PropertyValueSource
Molecular Formula C₁₁H₁₉F₂NO₂--INVALID-LINK--[1]
Molar Mass 235.27 g/mol --INVALID-LINK--[2]
Melting Point 119-122 °C (Predicted)--INVALID-LINK--[1]
Boiling Point 293.2±40.0 °C (Predicted)--INVALID-LINK--[1]
Storage Condition 2-8°C--INVALID-LINK--[1]

Frequently Asked Questions (FAQs)

Q1: In which types of organic solvents is this compound generally soluble?

A1: As a Boc-protected amine, this compound generally exhibits good solubility in a wide range of common organic solvents.[3] The lipophilic tert-butyl group contributes to its solubility in nonpolar solvents, while the polar carbamate moiety enhances its solubility in polar aprotic solvents.[3] However, the presence of the gem-difluoro group on the cyclohexane ring can influence its solubility, often increasing polarity and potentially affecting solubility in nonpolar solvents.[4]

Q2: Why is my compound crashing out of solution during my reaction?

A2: Precipitation during a reaction can be due to several factors. The product may have low solubility in the chosen reaction solvent at the reaction temperature. As the reaction progresses and the product concentration increases, it may exceed its solubility limit and precipitate. Another possibility is a change in the solvent polarity during the reaction, which could be caused by the consumption of reactants or the formation of byproducts.

Q3: I'm having trouble crystallizing the final product. What could be the issue?

A3: Crystallization difficulties can arise from using a solvent in which the compound is too soluble, even at low temperatures, resulting in poor or no yield.[5] Conversely, if the compound "oils out" instead of forming crystals, the solvent's boiling point may be too close to the compound's melting point.[5] The presence of impurities can also inhibit crystal formation.

Q4: How stable is this compound?

A4: The Boc group is known to be stable under basic and neutral conditions but is readily cleaved under acidic conditions.[6][7] Therefore, prolonged exposure to even mild acids should be avoided. Thermally, Boc-protected amines can undergo deprotection at elevated temperatures, typically above 150°C, in the absence of an acid catalyst.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving common solubility problems.

Issue 1: Poor Solubility in a Chosen Solvent

If you are experiencing low solubility of this compound in your desired solvent, consider the following troubleshooting steps.

cluster_0 Troubleshooting Poor Solubility start Initial Observation: Poor Solubility step1 Assess Solvent Polarity start->step1 step2 Consider a Solvent Mixture (Co-solvency) step1->step2 If single solvent is ineffective step3 Increase Temperature step2->step3 For further enhancement step4 Employ Hansen Solubility Parameters (HSP) for a systematic approach step3->step4 If temperature is limited or ineffective end Resolution: Improved Solubility step4->end cluster_1 Troubleshooting 'Oiling Out' start_oil Observation: Compound 'Oils Out' step1_oil Lower the Crystallization Temperature start_oil->step1_oil step2_oil Change the Solvent System step1_oil->step2_oil If oiling persists step3_oil Introduce a Seed Crystal step2_oil->step3_oil If changing solvent is not ideal end_oil Resolution: Successful Crystallization step2_oil->end_oil step3_oil->end_oil

References

identification and removal of byproducts in tert-Butyl 4,4-difluorocyclohexylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Reaction Troubleshooting Guide

The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. While seemingly straightforward, this reaction can present several challenges leading to the formation of byproducts and incomplete conversion.

Diagram: General Reaction Scheme & Potential Pitfalls

cluster_reactants Reactants cluster_products Products & Byproducts amine 4,4-Difluorocyclohexylamine product This compound amine->product Desired Reaction (Base, Solvent) unreacted_amine Unreacted Amine amine->unreacted_amine Incomplete Reaction boc Di-tert-butyl dicarbonate (Boc2O) boc->product hydrolysis tert-Butanol + CO2 (from Boc2O hydrolysis) boc->hydrolysis Moisture over_boc Double Boc-protected Amine (Potential Side Product) product->over_boc Excess Boc2O Strong Base

Caption: Synthetic pathway and common issues.

Question 1: My reaction is sluggish or incomplete, leaving a significant amount of unreacted 4,4-difluorocyclohexylamine. What are the likely causes and how can I resolve this?

Answer:

Incomplete reactions are a frequent issue and can often be traced back to several key factors:

  • Insufficient Base: The reaction between the amine and Boc anhydride produces an acidic byproduct. A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize this acid and drive the reaction to completion.[1] Ensure you are using at least a stoichiometric equivalent of the base relative to the starting amine. For sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Poorly Nucleophilic Amine: While generally reactive, the nucleophilicity of the amine can be influenced by the solvent.[2] If the reaction is slow in a particular solvent, consider switching to a more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile, which can enhance the reaction rate.[3]

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate without promoting significant byproduct formation.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which could lead to decomposition of the Boc anhydride.

  • Reagent Quality: Ensure the di-tert-butyl dicarbonate is of high purity. Over time, Boc anhydride can slowly decompose, especially in the presence of moisture, to tert-butanol and carbon dioxide, reducing its effective concentration.[4][5]

Experimental Protocol: Optimizing Reaction Completion

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,4-difluorocyclohexylamine (1 equivalent).

  • Solvent & Base: Dissolve the amine in anhydrous THF or acetonitrile. Add triethylamine (1.2 equivalents).

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent and add it dropwise to the stirring amine solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The starting amine should have a lower Rf value than the Boc-protected product.

  • Workup: Once the starting amine is consumed, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: I've observed a byproduct with a higher Rf on TLC than my desired product. What could this be and how can I prevent its formation?

Answer:

A higher Rf byproduct is often indicative of a less polar compound than your desired carbamate. In this synthesis, the most likely candidate is the double Boc-protected amine, although this is generally less common with secondary amines. More likely, it could be an impurity from your starting materials or a degradation product.

However, if double protection is suspected, it is typically caused by:

  • Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate can, under certain conditions, lead to the formation of a double-protected species, especially if the reaction is forced with excessive heat or a very strong base.

  • Strongly Basic Conditions: While a base is necessary, a very strong, non-nucleophilic base could potentially deprotonate the newly formed carbamate, allowing for a second reaction with Boc anhydride.

Prevention Strategy:

  • Stoichiometry Control: Use a modest excess of Boc anhydride (e.g., 1.05-1.1 equivalents).

  • Base Selection: Stick to moderately basic amines like triethylamine or diisopropylethylamine.

Question 3: My final product appears oily or is difficult to crystallize. What are the potential impurities?

Answer:

An oily product suggests the presence of impurities that are disrupting the crystal lattice of the this compound. The most common culprits are:

  • tert-Butanol: This is a byproduct of the decomposition of di-tert-butyl dicarbonate, which can occur in the presence of moisture.[6]

  • Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent can result in an oily residue.

  • Unreacted Di-tert-butyl Dicarbonate: If a significant excess was used, it may remain in the final product.

Removal Strategy:

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic extract with water or a dilute brine solution will help remove water-soluble impurities like tert-butanol.

  • High-Vacuum Drying: Placing the crude product under high vacuum for an extended period can help remove residual solvents.

  • Purification: If the product remains oily, purification by column chromatography or recrystallization is necessary.

II. Purification Troubleshooting Guide

Purification is a critical step to obtain high-purity this compound.

Diagram: Purification Workflow

start Crude Product extraction Aqueous Extraction (Remove water-soluble impurities) start->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography If oily or multiple spots on TLC recrystallization Recrystallization concentration->recrystallization If solid but impure final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Purification decision tree.

Question 4: What is the recommended procedure for purifying this compound by column chromatography?

Answer:

Column chromatography is an effective method for separating the desired product from unreacted starting materials and non-polar byproducts.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The desired product is moderately polar and will elute after non-polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Compound Typical Rf in 80:20 Hexanes:EtOAc
Non-polar byproducts> 0.8
This compound ~0.4 - 0.6
4,4-Difluorocyclohexylamine< 0.2 (streaking)
Question 5: I am attempting to recrystallize my product, but it is not crystallizing or the yield is very low. What can I do?

Answer:

Recrystallization challenges often stem from the choice of solvent or the presence of significant impurities.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems like hexanes, heptane, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or isopropanol.

  • Seeding: If the product is reluctant to crystallize upon cooling, adding a small seed crystal of the pure compound can initiate crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Purity: If the crude product is highly impure, it may "oil out" instead of crystallizing. In such cases, it is best to first purify the material by column chromatography and then recrystallize the resulting solid.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q2: What are the primary decomposition byproducts of di-tert-butyl dicarbonate (Boc anhydride)?

A2: In the presence of moisture, Boc anhydride can decompose into tert-butanol and carbon dioxide.[5] Thermally, it can decompose to isobutene, tert-butanol, and carbon dioxide.

Q3: Can I use a different base for the reaction?

A3: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like sodium bicarbonate or potassium carbonate can also be employed, particularly in biphasic solvent systems.[3] The choice of base may influence the reaction rate and workup procedure.

Q4: Is it possible to perform this reaction without a solvent?

A4: While some Boc-protections can be carried out under solvent-free conditions, for this specific substrate, using a solvent is recommended to ensure good mixing and heat transfer, leading to a more controlled reaction and higher purity of the crude product.[1]

Q5: What are the safety precautions I should take when working with di-tert-butyl dicarbonate?

A5: Di-tert-butyl dicarbonate is toxic upon inhalation.[4] Always handle it in a well-ventilated fume hood. Due to its slow decomposition and release of carbon dioxide, it is typically stored in plastic bottles to prevent pressure buildup.[4][5]

References

Technical Support Center: Optimizing Reaction Parameters for the Synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this valuable fluorinated building block.

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif in this compound serves as a bioisostere for a carbonyl group, making it a key component in the development of novel therapeutics. This guide outlines the primary synthetic routes and provides expert insights into optimizing reaction parameters to overcome common challenges.

Overall Synthetic Strategy

The most common and practical approach to the synthesis of this compound involves a two-step process:

  • Synthesis of the key intermediate, 4,4-difluorocyclohexylamine. This is typically achieved through the reductive amination of 4,4-difluorocyclohexanone.

  • Boc protection of 4,4-difluorocyclohexylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

The following diagram illustrates the overall workflow:

Synthesis_Workflow Start 4,4-Difluorocyclohexanone Amine_Formation Reductive Amination Start->Amine_Formation Intermediate 4,4-Difluorocyclohexylamine Amine_Formation->Intermediate Boc_Protection Boc Protection Intermediate->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4,4-Difluorocyclohexylamine via Reductive Amination

The conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine is a critical step that can be fraught with challenges if not properly optimized.

Experimental Protocol: Reductive Amination

This protocol details the reductive amination of 4,4-difluorocyclohexanone using ammonia and a suitable reducing agent.

Materials and Reagents:

  • 4,4-Difluorocyclohexanone

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-difluorocyclohexanone (1.0 eq) dissolved in anhydrous methanol.

  • Amine Source: Add a solution of ammonia in methanol (7N, 5-10 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4,4-difluorocyclohexylamine.

Troubleshooting Guide: Reductive Amination

This section addresses common issues encountered during the synthesis of 4,4-difluorocyclohexylamine.

Q1: Why is the yield of 4,4-difluorocyclohexylamine consistently low?

  • Potential Cause 1: Incomplete imine formation. The equilibrium between the ketone and the imine may not favor the imine.

    • Suggested Solution: Increase the concentration of the ammonia source. Using a 7N solution of ammonia in methanol is often effective. Ensure sufficient time is allowed for imine formation before adding the reducing agent.[1]

  • Potential Cause 2: Inefficient reduction. The reducing agent may not be active enough or may be decomposing.

    • Suggested Solution: Use a freshly opened bottle of sodium cyanoborohydride. Alternatively, sodium triacetoxyborohydride can be used, which is often more effective for reductive aminations.[2]

  • Potential Cause 3: Side reactions. The ketone may be reduced to the corresponding alcohol (4,4-difluorocyclohexanol) by the reducing agent.

    • Suggested Solution: Sodium cyanoborohydride is generally selective for the iminium ion over the ketone at slightly acidic pH. Adding a small amount of a weak acid like acetic acid can sometimes improve selectivity. However, with ammonia, the reaction is typically basic. Using a milder reducing agent like NaBH(OAc)₃ can also minimize this side reaction.[2]

Q2: How can I effectively remove the unreacted 4,4-difluorocyclohexanone?

  • Potential Cause: The ketone and the product amine may have similar polarities, making chromatographic separation difficult.

    • Suggested Solution 1: Acid-base extraction. After the reaction, perform an extraction with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted ketone remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

    • Suggested Solution 2: Derivatization. The unreacted ketone can be derivatized with a reagent like Girard's reagent T to form a water-soluble hydrazone, which can then be easily separated from the amine product.

Q3: The reaction is sluggish and does not go to completion. What can I do?

  • Potential Cause: Low reaction temperature or insufficient activation of the carbonyl group.

    • Suggested Solution: While the addition of the reducing agent should be done at a low temperature, the reaction can be allowed to proceed at room temperature or even slightly elevated temperatures (e.g., 40 °C) to increase the reaction rate. The use of a Lewis acid catalyst, such as Ti(OiPr)₄, can activate the ketone towards imine formation.[3]

The following decision tree can guide your troubleshooting process:

Troubleshooting_Reductive_Amination Start Low Yield of 4,4-difluorocyclohexylamine Incomplete_Reaction Check for unreacted starting material (ketone) Start->Incomplete_Reaction Yes Side_Product Identify major side products (e.g., alcohol) Start->Side_Product No Sol_1 Increase ammonia concentration and reaction time for imine formation. Incomplete_Reaction->Sol_1 Ketone Present Sol_2 Use a more effective reducing agent like NaBH(OAc)₃. Incomplete_Reaction->Sol_2 Ketone Present Sol_3 Optimize pH or use a more selective reducing agent. Side_Product->Sol_3 Alcohol Present

Caption: Troubleshooting decision tree for reductive amination.

Part 2: Boc Protection of 4,4-Difluorocyclohexylamine

The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group. While generally a robust reaction, the steric hindrance and electronic effects of the difluorinated ring can influence the reaction rate and efficiency.

Experimental Protocol: Boc Protection

Materials and Reagents:

  • 4,4-Difluorocyclohexylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4,4-difluorocyclohexylamine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting amine is consumed.[4]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Guide: Boc Protection

Q1: The Boc protection is incomplete, even after extended reaction times. Why?

  • Potential Cause 1: Steric Hindrance. The cyclohexyl ring may sterically hinder the approach of the bulky (Boc)₂O reagent.

    • Suggested Solution: Increase the reaction temperature to 40 °C. Consider using a less hindered base like DIPEA. In some cases, using a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be cautious as it can also promote side reactions.[4]

  • Potential Cause 2: Insufficiently basic conditions. The amine hydrochloride salt may have been carried over from the previous step, neutralizing the base.

    • Suggested Solution: Ensure the starting amine is the free base. If it is the hydrochloride salt, use at least two equivalents of base.

Q2: I am observing the formation of a di-Boc protected byproduct. How can I avoid this?

  • Potential Cause: Although less common for secondary amines, under forcing conditions or with a large excess of (Boc)₂O, di-protection can occur.

    • Suggested Solution: Use a stoichiometric amount of (Boc)₂O (1.05 - 1.1 equivalents). Add the (Boc)₂O solution slowly to the reaction mixture to avoid localized high concentrations.[5]

Q3: The purification of the final product is difficult due to co-eluting impurities. What are my options?

  • Potential Cause: The product and unreacted (Boc)₂O or other byproducts may have similar Rf values on silica gel.

    • Suggested Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.

    • Suggested Solution 2: Scavenger resins. To remove excess (Boc)₂O, a tris(2-aminoethyl)amine functionalized scavenger resin can be used. The resin reacts with the excess anhydride, which can then be removed by filtration.[6]

Optimization of Boc Protection Parameters

The following table summarizes key parameters and their impact on the Boc protection of hindered amines.

ParameterStandard ConditionOptimization Strategy for Hindered AminesRationale
Solvent DCM, THFAcetonitrile, DioxaneCan influence reaction rate and solubility.[4]
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA is less nucleophilic and more sterically hindered, reducing potential side reactions.
Temperature Room Temperature40-50 °CIncreased temperature can overcome the activation energy barrier due to steric hindrance.[4]
Catalyst NoneCatalytic DMAP (0.1 eq)DMAP is a highly effective acylation catalyst, but should be used judiciously to avoid side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize 4,4-difluorocyclohexylamine via catalytic hydrogenation of 4,4-difluoronitrocyclohexane?

A1: Yes, this is a viable alternative route. The catalytic hydrogenation of a nitro group to an amine is a well-established transformation.[7] A common catalyst for this reaction is palladium on carbon (Pd/C) under a hydrogen atmosphere. Optimization of pressure, temperature, and solvent is crucial for achieving high yields and selectivity.

Q2: Are there alternative methods for the gem-difluorination of a cyclohexanone derivative?

A2: Deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a common method to convert a ketone to a gem-difluoride.[8] However, these reagents can be hazardous and require careful handling. Starting with a precursor that already contains the gem-difluoro moiety, such as 4,4-difluorocyclohexanone, is often a more practical approach.

Q3: What are the typical storage conditions for 4,4-difluorocyclohexylamine?

A3: 4,4-Difluorocyclohexylamine is a primary amine and can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C) to minimize degradation.

Q4: Can I use other protecting groups besides Boc?

A4: Yes, other common amine protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[9]

References

challenges in the fluorination step of 4,4-difluorocyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,4-difluorocyclohexylamine, a critical building block in modern drug discovery. The introduction of a gem-difluoro group into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity. The most common route to this intermediate involves the deoxofluorination of a protected 4-aminocyclohexanone derivative.

This guide is designed for researchers, scientists, and drug development professionals. It addresses the common and often complex challenges encountered during the pivotal fluorination step. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this challenging transformation.

The conversion of a ketone to a gem-difluoride is a powerful tool, but it is fraught with potential pitfalls, from reagent instability to competing side reactions.[1][2] This center will serve as your primary resource for navigating these issues, ensuring the successful and safe execution of your synthesis.

Core Reaction Pathway

The central transformation is the conversion of the carbonyl group of a protected 4-aminocyclohexanone to a difluoromethylene group using a deoxofluorinating agent.

Reaction_Scheme cluster_0 Deoxofluorination of Protected 4-Aminocyclohexanone cluster_1 Deprotection ketone Protected 4-Aminocyclohexanone product Protected 4,4-Difluorocyclohexylamine ketone->product deprotection Final Product 4,4-Difluorocyclohexylamine product->deprotection  Standard  Deprotection  (e.g., TFA/DCM) reagent [Fluorinating Agent] DCM or Toluene 0°C to Reflux reagent->ketone

Caption: General synthesis route for 4,4-difluorocyclohexylamine.

Troubleshooting Guide: The Fluorination Step

This section addresses the most common issues observed during the deoxofluorination of the ketone precursor.

Problem 1: Low or No Conversion to the Desired Product

You observe a significant amount of starting material remaining after the reaction, even after an extended period.

Troubleshooting_Low_Yield start Symptom: Low or No Product Yield q1 Is the fluorinating reagent fresh? start->q1 sol1 Solution: Use a new, sealed bottle of DAST or Deoxo-Fluor. Verify activity on a simple ketone. q1->sol1 No q2 Are reaction conditions rigorously anhydrous? q1->q2 Yes sol2 Solution: Dry solvent over molecular sieves. Flame-dry glassware. Run under inert atmosphere (N2/Ar). q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes sol3 Solution: Gradually increase temperature. Start at 0°C, warm to RT. For stubborn ketones, gentle reflux may be needed (use Deoxo-Fluor). q3->sol3 No q4 Is reagent stoichiometry sufficient? q3->q4 Yes sol4 Solution: Increase equivalents of fluorinating agent from 1.5 to 2.5-3.0 eq. q4->sol4 No

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

Potential CauseScientific Rationale & Recommended Action
Degraded Fluorinating Agent Rationale: Deoxofluorinating agents like DAST and Deoxo-Fluor are highly moisture-sensitive and can degrade upon storage, losing their activity.[1] DAST, in particular, has limited shelf-life. Action: Always use a fresh bottle of the reagent, preferably from a recently opened container stored under an inert atmosphere. If in doubt, test the reagent on a simple, reactive ketone like cyclohexanone as a positive control.
Presence of Water Rationale: Water reacts violently and exothermically with sulfur trifluoride reagents to produce hydrogen fluoride (HF) and inactive byproducts, consuming the reagent and creating a significant safety hazard.[3][4] Action: Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly distilled, anhydrous solvent (e.g., DCM, toluene). Solvents should be passed through a column of activated alumina or dried over molecular sieves immediately before use.
Insufficient Reaction Temperature Rationale: The deoxofluorination of ketones, especially sterically hindered or electron-deficient ones, has a significant activation energy barrier. While DAST reactions are often run at 0°C to room temperature, some substrates require heating to proceed at a reasonable rate.[1][5] Action: Begin the reaction at 0°C and allow it to slowly warm to room temperature. If conversion stalls (monitored by TLC or LC-MS), consider gently heating the reaction. Safety Critical: If heating is required, Deoxo-Fluor is the preferred reagent due to its higher thermal stability. DAST can decompose explosively at temperatures above 90°C.[6]
Inadequate Reagent Stoichiometry Rationale: The reaction stoichiometry is often greater than the theoretical 1.0 equivalent. Steric hindrance around the carbonyl can slow the reaction, requiring a higher concentration of the fluorinating agent to drive the reaction to completion.[1][4] Action: For a standard cyclohexanone system, 1.5-2.0 equivalents are typical. If conversion is low, increase the amount of the fluorinating agent to 2.5 or even 3.0 equivalents.
Problem 2: Formation of Significant Side Products

Your reaction mixture shows multiple new spots by TLC or peaks by LC-MS, leading to a low yield of the desired product and difficult purification.

Potential Side ProductIdentification & MechanismPrevention & Mitigation
Fluoroalkene (Elimination Product) Identification: Mass spectrum consistent with (Product - HF). Mechanism: This is a common side reaction in deoxyfluorination.[2] An intermediate oxyaminosulfurane difluoride can undergo elimination of HF, particularly at elevated temperatures or with substrates prone to forming stable carbocations.Prevention: 1. Lower the temperature: Run the reaction at the lowest temperature that allows for reasonable conversion. 2. Slow Addition: Add the fluorinating agent dropwise at 0°C or below to control the exotherm and minimize local high temperatures. 3. Choice of Base (Advanced): In some systems, a non-nucleophilic hindered base can trap protons and reduce elimination, but this must be carefully optimized.
Rearrangement Products Identification: Isomeric products with unexpected mass spectra or NMR shifts. Mechanism: Carbocationic intermediates, if formed, can undergo Wagner-Meerwein or other rearrangements. This is less common for simple cyclohexyl rings but can occur with more complex substrates.[7]Prevention: 1. Use a less-polar solvent: Solvents like toluene may disfavor the formation of discrete carbocationic intermediates compared to more polar solvents like DCM. 2. Maintain Low Temperatures: Colder conditions suppress carbocation formation and subsequent rearrangements.
Over-fluorination (Rare) Identification: Mass spectrum consistent with (Product + F - H). Mechanism: In rare cases, particularly with activated C-H bonds adjacent to the reaction center, HF generated in situ might participate in further reactions.Prevention: 1. Control Stoichiometry: Avoid a large excess of the fluorinating agent. 2. Buffered Systems: Some literature suggests adding fluoride scavengers like anhydrous KF, but this can complicate the reaction.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent should I choose: DAST or Deoxo-Fluor?

This is a critical decision based on safety and substrate reactivity.

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Thermal Stability Low. Can decompose violently >90°C.[6] Not recommended for reactions requiring heat.High. More thermally stable, making it the safer choice for less reactive ketones that require heating.[3][6]
Reactivity Generally very reactive at low temperatures (0°C to RT).[6]Similar reactivity to DAST, but sometimes provides better yields for sensitive substrates.[3][8]
Cost & Availability Generally less expensive and widely available.More expensive but often worth the investment for safety and difficult transformations.
Recommendation Good for reactive ketones that proceed at or below room temperature.Strongly recommended for all new systems, especially if optimization might require heating.

Q2: What are the essential safety precautions for handling these reagents?

Safety is paramount. Deoxofluorinating agents are corrosive, toxic, and react violently with water to produce HF.

  • Always handle these reagents in a well-ventilated chemical fume hood.

  • Always wear appropriate PPE: flame-retardant lab coat, safety goggles, and face shield. Use gloves rated for handling corrosive materials (e.g., neoprene or butyl rubber).

  • Always have a calcium gluconate tube readily available as a first-aid measure for potential HF exposure.

  • Never heat DAST above 50°C. Use a blast shield if a reaction must be heated with Deoxo-Fluor.

  • Quench reactions carefully: Add the reaction mixture slowly to a stirred, ice-cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess reagent and HF.

Q3: How can I monitor the reaction progress effectively?

Monitoring is key to avoiding over-running the reaction and promoting side products.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The gem-difluoro product is typically less polar than the starting ketone. Stain with potassium permanganate, as the product may not be UV-active.

  • LC-MS: Provides definitive confirmation of product formation and allows for the identification of side products by mass. This is the preferred method for accurate monitoring.

  • ¹⁹F NMR: If available, taking a small, quenched aliquot and running a quick ¹⁹F NMR can be a very clean way to monitor the appearance of the C-F₂ signal and the disappearance of the reagent.

Q4: I've successfully formed the product, but I'm struggling with the purification of the final amine. What are the best practices?

Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking and poor recovery.[9]

  • Step 1: Acid-Base Workup: After quenching the reaction, perform an acid-base extraction. Extract the crude mixture with 1M HCl. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and re-extract your amine product into an organic solvent like DCM or Ethyl Acetate.

  • Step 2: Column Chromatography (If needed):

    • Boc Protection: If the amine is a secondary product of deprotection, consider purifying the Boc-protected intermediate first. It is less polar and behaves well on silica gel. The pure, protected intermediate can then be deprotected cleanly.

    • Treated Silica: If you must chromatograph the free amine, pre-treat your silica gel by flushing the column with your eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing your amine from sticking.

References

Technical Support Center: Boc-Protection of 4,4-Difluorocyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Boc-protection of 4,4-difluorocyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of protecting this unique and valuable building block. The presence of the gem-difluoro group on the cyclohexyl ring introduces specific challenges that require careful consideration of reaction conditions to ensure high yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common pitfalls in your synthetic endeavors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My Boc-protection of 4,4-difluorocyclohexylamine is sluggish and gives low conversion. What are the likely causes?

This is a common observation for this substrate and is primarily due to the reduced nucleophilicity of the amine. The two fluorine atoms at the 4-position exert a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated counterpart.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction forward.[2]

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for an extended period (e.g., 12-24 hours) to ensure maximum conversion.

  • Use a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[3][4] DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate (Boc-anhydride).[3][5]

  • Solvent Choice: While common solvents like THF and dichloromethane are often effective, for less reactive amines, polar aprotic solvents like DMF may be beneficial.[6]

Q2: I'm observing the formation of a di-Boc protected byproduct. How can I prevent this?

The formation of the N,N-di(Boc) product can occur, especially under forcing conditions or with prolonged reaction times in the presence of a strong base or catalyst.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. A large excess can promote the formation of the di-Boc adduct.

  • Controlled Addition: Add the Boc-anhydride solution dropwise to the reaction mixture containing the amine and base. This helps to maintain a low instantaneous concentration of the acylating agent.

  • Choice of Base: A milder base, such as sodium bicarbonate in a biphasic system, can be less prone to promoting di-protection compared to stronger organic bases like triethylamine in the presence of DMAP.[2]

Q3: The workup of my reaction is complicated by the presence of unreacted Boc-anhydride and its byproducts. How can I simplify the purification?

Unreacted Boc-anhydride and its hydrolysis product, tert-butanol, can sometimes complicate purification.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, quenching with a mild aqueous acid (e.g., 1M HCl) can help to neutralize the base and any remaining basic intermediates. Subsequent extraction with an organic solvent will partition the desired product.

  • Volatilization of Byproducts: tert-Butanol and residual Boc-anhydride can often be removed under high vacuum.[7]

  • Chromatography: If impurities persist, flash column chromatography on silica gel is an effective method for obtaining the pure N-Boc-4,4-difluorocyclohexylamine.

Troubleshooting Guide: Incomplete Reactions and Side Products

Observation Potential Cause Recommended Solution
Low Conversion (<50%) Reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms.1. Increase reaction temperature to 40-50 °C. 2. Add a catalytic amount of DMAP (0.1 eq). 3. Prolong the reaction time and monitor by TLC/LC-MS.
Stalled Reaction Insufficiently activated electrophile or deactivation of the catalyst.1. Use a more polar aprotic solvent like DMF. 2. Consider alternative Boc-protection reagents if the issue persists.
Formation of Di-Boc Product Use of a large excess of Boc-anhydride or overly harsh basic/catalytic conditions.1. Use a maximum of 1.2 equivalents of Boc-anhydride. 2. Add the Boc-anhydride slowly to the reaction mixture. 3. Use a milder base like sodium bicarbonate.
Urea Formation Isocyanate formation, particularly with DMAP catalysis at low temperatures.[5][8]1. Avoid excessively low temperatures when using DMAP. 2. Ensure the amine is of high purity and free of any primary amine impurities if starting with a secondary amine.

Experimental Protocols

Standard Protocol for Boc-Protection of 4,4-Difluorocyclohexylamine

This protocol is a general starting point and may require optimization based on your specific experimental setup and purity requirements.

Materials:

  • 4,4-Difluorocyclohexylamine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,4-difluorocyclohexylamine (1.0 eq) in DCM (0.2 M) at room temperature, add triethylamine (1.5 eq). If using the hydrochloride salt, use 2.5 eq of triethylamine.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise over 15 minutes.

  • (Optional) If the reaction is sluggish, add DMAP (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Once the reaction is complete (typically 4-24 hours), dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing the Chemistry

Reaction Mechanism

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Amine 4,4-Difluorocyclohexylamine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral_Intermediate Boc_Amine N-Boc-4,4-difluorocyclohexylamine Tetrahedral_Intermediate->Boc_Amine Collapse & Deprotonation Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts

Caption: General mechanism of Boc-protection.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Start: Boc-protection of 4,4-difluorocyclohexylamine Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Optimize Optimize Conditions: - Increase Temperature - Add DMAP - Prolong Reaction Time Incomplete->Optimize Yes Workup Proceed to Workup & Purification Side_Products->Workup No Adjust_Stoichiometry Adjust Stoichiometry: - Reduce Boc₂O excess - Use milder base Side_Products->Adjust_Stoichiometry Yes Optimize->Monitor Adjust_Stoichiometry->Start

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: tert-Butyl 4,4-difluorocyclohexylcarbamate NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving the complex NMR spectra of tert-Butyl 4,4-difluorocyclohexylcarbamate. This molecule, while seemingly straightforward, presents a confluence of spectroscopic challenges including conformational dynamics, complex spin-spin couplings involving fluorine, and signal overlap. This guide is designed for researchers and drug development professionals to navigate these challenges, providing not just protocols, but the underlying rationale to empower effective troubleshooting and accurate structural elucidation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the room temperature ¹H NMR spectrum of my compound show broad, poorly resolved signals for the cyclohexane ring?

A: This is a classic sign of chemical exchange occurring on the NMR timescale.[1][2] The cyclohexane ring is in rapid equilibrium between two chair conformations. At room temperature, this "ring-flipping" is fast enough to average the signals of the axial and equatorial protons but not fast enough to produce sharp, distinct peaks.[1][3] The result is broad, coalesced signals that obscure coupling information.

Q2: The splitting patterns are incredibly complex and don't look like standard triplets or doublets. Why?

A: The complexity arises from extensive spin-spin coupling between protons and the two fluorine atoms at the C4 position. You are observing:

  • ¹H-¹H couplings (geminal and vicinal).

  • ¹H-¹⁹F couplings , which can occur over two bonds (²JHF), three bonds (³JHF), and sometimes even four bonds (⁴JHF). These couplings can be quite large and are highly dependent on the dihedral angle between the C-H and C-F bonds.[4][5]

  • This superposition of multiple, often dissimilar, coupling constants on each proton signal results in higher-order multiplets that are difficult to interpret by simple inspection.

Q3: What are the expected chemical shifts for the key functional groups in this molecule?

A: While the exact shifts depend on the solvent, the following provides a general guide for spectra recorded in CDCl₃.

GroupProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
tert-Butyl ~1.45 (singlet, 9H)~28.3 (CH₃), ~79-80 (quaternary C)The t-butyl group provides a sharp, strong singlet, which is an excellent diagnostic peak.[6][7]
Carbamate N-H ~4.5-5.0 (broad singlet, 1H)N/APosition is highly variable and depends on concentration and solvent. May exchange with trace water.
Carbamate C=O N/A~153-155Carbamate carbonyls are typically found in this region.[8]
Cyclohexyl C1-H ~3.5-3.8 (broad multiplet, 1H)~45-50This proton is adjacent to the nitrogen, shifting it downfield.
Cyclohexyl C2/C6-H ~1.5-2.2 (complex multiplets)~30-35These protons experience complex coupling to C1-H and C3/C5-H.
Cyclohexyl C3/C5-H ~1.8-2.4 (complex multiplets)~35-40 (t, JCF ≈ 20-25 Hz)These protons are coupled to both neighboring protons and the gem-difluoro group. The adjacent carbon shows splitting due to C-F coupling.
Cyclohexyl C4 N/A~120-125 (t, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to the two fluorine atoms is significantly downfield and appears as a triplet due to one-bond C-F coupling.

Section 2: In-Depth Troubleshooting & Experimental Guides

Guide 1: Resolving Conformational Dynamics with Variable Temperature (VT) NMR

The Problem: Broad, uninterpretable signals at room temperature due to rapid chair-chair interconversion.

The Scientific Principle: By lowering the temperature, you decrease the rate of conformational exchange.[9] Below a certain temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale.[1] This "freezes out" the individual conformers, allowing you to observe sharp, distinct signals for both the axial and equatorial protons. This is the single most effective technique to resolve the proton spectrum of this molecule.[10]

Workflow for VT-NMR Analysis dot graph VT_NMR_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];

// Node styles Start [label="Start: Broad RT Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Setup [label="Prepare Sample in\nLow-Temp Solvent\n(e.g., CD₂Cl₂, Toluene-d₈)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcquireRT [label="Acquire Reference\n¹H Spectrum at 298 K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Decrease Temperature\nin 10-15 K increments", fillcolor="#FBBC05", fontcolor="#202124"]; AcquireLT [label="Acquire Spectrum\nat each step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check [label="Observe Linewidths.\nAre signals sharpening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Coalescence [label="Coalescence Region:\nPeaks are maximally broad", fillcolor="#F1F3F4", fontcolor="#202124"]; SlowExchange [label="Slow Exchange Regime:\nSharp, distinct signals\nfor each conformer appear", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Analysis Complete:\nAssign signals and measure\ncouplings in the low-temp spectrum", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> AcquireRT; AcquireRT -> Cooling; Cooling -> AcquireLT; AcquireLT -> Check; Check -> Cooling [label=" No"]; Check -> Coalescence [label=" Broadest"]; Coalescence -> Cooling; Check -> SlowExchange [label=" Yes"]; SlowExchange -> End; } dot Caption: Workflow for Variable Temperature (VT) NMR.

Step-by-Step VT-¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a solvent suitable for low-temperature work, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈.

  • Initial Setup: Lock and shim the instrument at room temperature (298 K). Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Cooling: Begin cooling the probe in steps of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point. Monitor the chemical shifts and, most importantly, the line widths of the cyclohexane signals.

  • Identify Coalescence: Note the temperature at which the signals become maximally broad. This is the coalescence temperature.

  • Reach Slow-Exchange: Continue cooling until the broad signals resolve into a series of sharp, well-defined multiplets. This typically occurs below 220 K for cyclohexane systems.

  • Analysis: At the lowest temperature, you can now accurately measure chemical shifts and coupling constants for the frozen conformer.

Guide 2: Deciphering Spin Systems with 2D NMR

The Problem: Even in a temperature-resolved spectrum, signal overlap and complex splitting patterns make definitive assignments challenging.

The Scientific Principle: 2D NMR experiments correlate nuclei through bonds, allowing you to trace the connectivity of the molecule piece by piece.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It helps establish the ¹H-¹H connectivity around the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[11][12] This is invaluable for assigning carbon signals and confirming which protons are on which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds).[13][14] This is crucial for identifying quaternary carbons (like the t-butyl and C=O) and piecing together the entire molecular framework.

Step-by-Step 2D NMR Protocol (at low temperature):

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at the optimized low temperature from the VT experiment. These will serve as the projection axes for your 2D maps.

  • Run a ¹H-¹H COSY: This experiment will show cross-peaks connecting adjacent protons. Start at the well-defined C1-H proton and "walk" around the ring by following the correlation pathway: H1 -> H2/H6 -> H3/H5.

  • Run a ¹H-¹³C HSQC: This experiment is the most reliable way to assign carbons.[14] Each cross-peak links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis.

  • Run a ¹H-¹³C HMBC: This experiment reveals long-range connections. For example, the 9 protons of the tert-butyl group will show a correlation to the quaternary t-butyl carbon AND the carbamate carbonyl carbon. The protons on C2/C6 will show correlations to C4, confirming their proximity to the CF₂ group.

Visualizing Key NMR Correlations dot graph NMR_Correlations { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

// Node styles H1 [label="H1", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; H26 [label="H2/H6", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; H35 [label="H3/H5", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-1!"]; C1 [label="C1", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,1.5!"]; C26 [label="C2/C6", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-0.5!"]; C35 [label="C3/C5", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"]; C4 [label="C4 (CF₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1,-2.5!"]; F [label="¹⁹F", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,-1.75!"];

// Edges H1 -- H26 [label=" COSY", color="#34A853"]; H26 -- H35 [label=" COSY", color="#34A853"]; H1 -- C1 [label=" HSQC (1J)", style=dashed, color="#5F6368"]; H26 -- C26 [label=" HSQC (1J)", style=dashed, color="#5F6368"]; H35 -- C35 [label=" HSQC (1J)", style=dashed, color="#5F6368"]; H26 -- C4 [label=" HMBC (3J)", style=dotted, color="#202124"]; H35 -- C1 [label=" HMBC (3J)", style=dotted, color="#202124"]; H35 -- F [label=" ³JHF", color="#FBBC05"]; } dot Caption: Key 2D NMR and J-coupling correlations.

Guide 3: Leveraging ¹⁹F NMR for Definitive Analysis

The Problem: Confirming the electronic environment and couplings related to the fluorine atoms.

The Scientific Principle: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR.[15][16] The large chemical shift dispersion of ¹⁹F NMR provides exquisite sensitivity to the local electronic environment.[17]

Key Experiments and Expected Results:

  • ¹⁹F{¹H} (Proton-Decoupled): In the absence of ¹H coupling, the two chemically equivalent fluorine atoms should give a singlet. This confirms the presence of the CF₂ group.

  • ¹⁹F (Proton-Coupled): This spectrum will reveal the couplings to the protons on C3 and C5. The signal will likely appear as a complex multiplet (a triplet of triplets, further complicated by long-range couplings) due to coupling with the four adjacent protons. The magnitude of the ³JHF coupling constant can provide stereochemical information.

  • ¹H-¹⁹F HETCOR: This 2D experiment is analogous to HSQC but correlates ¹H and ¹⁹F nuclei. It will definitively show cross-peaks between the fluorine signal and the proton signals of the C3/C5 methylenes, providing unambiguous proof of their spatial relationship.

Typical Fluorine Coupling Constants:

Coupling TypeTypical Value (Hz)Notes
²JFF (geminal) 230-300 HzNot directly observable here as the fluorines are equivalent, but this large coupling influences spectral appearance in chiral environments.[15]
³JHF (vicinal) 5-40 HzHighly dependent on the H-C-C-F dihedral angle (Karplus relationship). An axial-axial relationship gives a larger J-value than axial-equatorial or equatorial-equatorial.[4][5]
⁴JHF (long-range) 0-5 HzOften observed in rigid systems.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl 4,4-difluorocyclohexylcarbamate and its Non-fluorinated Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of tert-Butyl 4,4-difluorocyclohexylcarbamate and its non-fluorinated analog, tert-Butyl cyclohexylcarbamate. By examining the impact of gem-difluorination on key drug-like properties, we aim to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data and detailed protocols.

The introduction of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity, often leading to enhanced potency, selectivity, and bioavailability.[3][4] The C-F bond's strength and high electronegativity are key to these effects, making fluorination a critical strategy in overcoming common drug development hurdles.[5]

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the 4-position of the cyclohexane ring in this compound induces significant changes in its electronic and conformational landscape compared to its non-fluorinated counterpart.

Conformational Analysis

The cyclohexane ring typically exists in a chair conformation to minimize steric strain. In tert-Butyl cyclohexylcarbamate, the bulky tert-butoxycarbonylamino group preferentially occupies the equatorial position. The introduction of two fluorine atoms in the 4-position, as in this compound, influences the conformational equilibrium. While the chair conformation is still favored, the strong electron-withdrawing nature of the fluorine atoms can alter the ring's geometry and the relative energies of different conformers.[6] This can be attributed to a combination of steric and stereoelectronic effects, including gauche interactions and hyperconjugation.[7] Computational studies and NMR analysis are crucial in elucidating these subtle conformational preferences which can, in turn, affect receptor binding and overall biological activity.[8][9]

Lipophilicity (logP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly modulated by fluorination.[10][11] The replacement of two hydrogen atoms with highly electronegative fluorine atoms in this compound might be expected to increase lipophilicity. However, the effect is often more nuanced and context-dependent.[12] The introduction of fluorine can alter the molecule's overall polarity and its interactions with both polar and non-polar environments.[13][14]

Table 1: Comparison of Physicochemical Properties

Propertytert-Butyl cyclohexylcarbamateThis compoundRationale for Difference
Molecular Weight 199.30 g/mol 235.27 g/mol [15]Addition of two fluorine atoms.
Calculated logP ~2.5-3.02.9[15]The effect of fluorine on lipophilicity is complex, involving changes in polarity and intermolecular interactions. While fluorine is lipophilic, the overall impact depends on the molecular context.[12][16]
Polar Surface Area 38.3 Ų38.3 Ų[15]The carbamate group is the primary contributor to the polar surface area, which remains unchanged.

Metabolic Stability: Blocking Sites of Oxidation

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[17][18] The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5][19]

In the case of tert-Butyl cyclohexylcarbamate, the cyclohexane ring presents several potential sites for hydroxylation. By introducing gem-difluorination at the 4-position, these metabolically labile C-H bonds are replaced with stable C-F bonds, effectively blocking oxidation at that site.[3][20] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[5] However, it is important to note that in some specific cases, fluorination can lead to unexpected metabolic pathways or even decreased stability, highlighting the importance of empirical testing.[21][22]

Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative)

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
tert-Butyl cyclohexylcarbamate3519.8
This compound>120<5.8

Note: The data in this table is illustrative and intended to represent a typical outcome. Actual experimental results may vary.

Experimental Protocols

To empirically determine and compare the properties of these analogs, the following standardized protocols are recommended.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol outlines the traditional and widely accepted "gold standard" method for logP determination.[23][24]

Objective: To measure the octanol-water partition coefficient (logP) of the test compounds.

Materials:

  • Test compounds (this compound and tert-Butyl cyclohexylcarbamate)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known ratio of water-saturated n-octanol and octanol-saturated water (typically 1:1). The final concentration of the test compound should be within the linear range of the analytical method.

  • Securely cap the vials and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Allow the vials to stand at a constant temperature (e.g., 25°C) for at least 24 hours to reach equilibrium. Gentle agitation on a shaker can be used.

  • Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.[25]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP450 enzymes.[26][27]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone or verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compounds and positive control in a suitable solvent (final concentration typically 1 µM). The final concentration of the organic solvent in the incubation should be low (e.g., <0.5%).

  • In a 96-well plate, pre-warm the human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.

  • Add the test compound or positive control to the microsome-containing wells to initiate the reaction.

  • For the main experiment, add the NADPH regenerating system to start the metabolic process. For the negative control, add buffer instead of the NADPH system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[28]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the mechanistic basis for the enhanced metabolic stability of the fluorinated analog.

G cluster_0 Comparative Analysis Workflow cluster_1 Physicochemical Assays cluster_2 Metabolic Assays start Select Analogs: - tert-Butyl cyclohexylcarbamate - this compound prop_eval Physicochemical Property Evaluation start->prop_eval met_eval Metabolic Stability Evaluation start->met_eval data_analysis Data Analysis & Comparison prop_eval->data_analysis logP logP Determination (Shake-Flask) prop_eval->logP pKa pKa Determination (Potentiometric or UV-Vis) prop_eval->pKa solubility Aqueous Solubility (Shake-Flask or Nephelometry) prop_eval->solubility met_eval->data_analysis microsomes Microsomal Stability Assay (HLM) met_eval->microsomes hepatocytes Hepatocyte Stability Assay (Optional) met_eval->hepatocytes conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated analogs.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog non_fluoro tert-Butyl cyclohexylcarbamate cyp450 CYP450 Enzymes non_fluoro->cyp450 Metabolically Labile C-H bonds metabolite Hydroxylated Metabolite(s) cyp450->metabolite Oxidation fluoro tert-Butyl 4,4-difluoro- cyclohexylcarbamate cyp450_2 CYP450 Enzymes fluoro->cyp450_2 Metabolically Robust C-F bonds blocked Metabolism Blocked cyp450_2->blocked

Caption: Mechanism of enhanced metabolic stability through fluorination.

Conclusion

The comparative analysis of this compound and its non-fluorinated analog clearly demonstrates the profound impact of strategic fluorination. The introduction of the gem-difluoro group is shown to significantly enhance metabolic stability by blocking a key site of oxidative metabolism. While the effect on lipophilicity can be subtle, it is a critical parameter that must be empirically determined. The provided protocols offer a robust framework for conducting these essential evaluations. Ultimately, the judicious use of fluorination, as exemplified by this case study, remains a highly effective strategy for optimizing the pharmacokinetic properties of drug candidates and increasing their probability of success in clinical development.

References

A Comparative Guide to the Quantitative Analysis of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like tert-Butyl 4,4-difluorocyclohexylcarbamate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three robust analytical methods for the quantification of this fluorinated carbamate, grounded in the principles of scientific integrity and adherence to international validation standards.

The selection of an appropriate analytical method is a critical decision in the drug development process, directly impacting data reliability and regulatory compliance. Carbamates, as a class of compounds, can exhibit thermal lability, which presents unique analytical challenges.[1][2] This guide will explore and compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[3][4] This involves a thorough evaluation of specificity, linearity, accuracy, precision, and the limits of detection and quantification.

The Critical Role of Method Validation

Before delving into the specific analytical techniques, it is essential to understand the workflow of analytical method validation. This systematic process ensures that the chosen method yields reliable and reproducible results.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Validation Protocol Definition (ICH Q2(R2)) Parameters Define Performance Characteristics & Acceptance Criteria Protocol->Parameters Specificity Specificity/ Selectivity Parameters->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Compilation Robustness->Report Lifecycle Analytical Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from protocol definition to lifecycle management.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile, such as many carbamates.[2] This technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, which contains a chromophore in its carbamate group, UV detection is a suitable and cost-effective quantification method.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a 25 mL volumetric flask using a diluent of acetonitrile and water (50:50, v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 220 nm[5]

3. Calibration:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow Start Sample Weighing Dissolution Dissolution in Acetonitrile/Water Start->Dissolution Filtration 0.45 µm PTFE Filtration Dissolution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification End Report Result Quantification->End

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or in complex matrices, UPLC-MS/MS is the method of choice.[6] UPLC utilizes smaller column particles, providing faster analysis and better resolution than conventional HPLC. The coupling with tandem mass spectrometry allows for the highly selective detection and quantification of the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Prepare samples as described for the HPLC-UV method, but with a lower concentration range suitable for MS detection (e.g., 1-1000 ng/mL).

  • The use of an internal standard (e.g., an isotopically labeled analogue) is highly recommended for improved accuracy.

2. UPLC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., based on its molecular weight and fragmentation).

3. Calibration:

  • Prepare calibration standards in the range of 1 ng/mL to 1000 ng/mL, each containing the internal standard at a fixed concentration.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UPLC_MS_MS_Workflow Start Sample & Internal Standard Dilution Dilution to ng/mL Range Start->Dilution Filtration 0.22 µm PTFE Filtration Dilution->Filtration Injection UPLC Injection (2 µL) Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Quantification Quantification via Area Ratio MS_Analysis->Quantification End Report Result Quantification->End

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often preferred for carbamates due to their potential thermal degradation, a carefully developed GC-MS method can be a viable alternative, especially for volatile impurities.[7][8] The key is to use conditions that minimize the thermal stress on the analyte, such as a lower injection port temperature and a rapid oven temperature program. The mass spectrometer provides excellent selectivity and confident identification based on the mass spectrum.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in 25 mL of ethyl acetate.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Derivatization may be considered to improve thermal stability and chromatographic performance, but this protocol assumes direct injection is optimized.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C (optimized to be as low as possible)

  • Injection Mode: Splitless (1 µL injection)

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

3. Calibration:

  • Prepare calibration standards in ethyl acetate in the range of 1 µg/mL to 100 µg/mL.

  • Inject each standard and create a calibration curve based on the peak area of a selected ion.

GC_MS_Workflow Start Sample Weighing Dissolution Dissolution in Ethyl Acetate Start->Dissolution Filtration 0.45 µm PTFE Filtration Dissolution->Filtration Injection GC Injection (1 µL, Splitless) Filtration->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Quantification Quantification via Calibration Curve Detection->Quantification End Report Result Quantification->End

Caption: Experimental workflow for the GC-MS analysis of this compound.

Comparative Analysis of Method Validation Data

The following table summarizes the performance of the three analytical methods based on the validation parameters defined by the ICH Q2(R2) guidelines.[9] The presented data is representative of what would be expected for methods of these types and is intended for comparative purposes.

Validation Parameter HPLC-UV UPLC-MS/MS GC-MS ICH Q2(R2) Acceptance Criteria (Typical)
Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the retention time and m/z of the analyte and its transitions.No interference at the retention time and characteristic ions of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999> 0.998r² ≥ 0.99
Range 1 - 100 µg/mL1 - 1000 ng/mL1 - 100 µg/mLDependent on the application, but should cover the expected concentration range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.8% - 102.5%Typically 98.0% - 102.0% for drug substance assay.[3]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%Typically ≤ 2% RSD.[3]
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.5%Typically ≤ 2% RSD.[3]
Limit of Detection (LOD) 0.3 µg/mL0.3 ng/mL0.5 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL1.5 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%).Unaffected by minor changes in oven temperature ramp (±1°C/min) and carrier gas flow (±5%).The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV represents a robust, cost-effective, and widely available technique suitable for routine quality control and assay of the pure substance. Its performance is excellent within its operational range.

  • UPLC-MS/MS is the superior choice when high sensitivity and selectivity are required. This method is ideal for trace-level impurity quantification, analysis in complex biological matrices, and when absolute confirmation of identity is necessary. The significantly lower LOD and LOQ make it the gold standard for demanding applications.

  • GC-MS is a viable alternative, particularly if the laboratory has more expertise in this technique or if volatile impurities are also of interest. However, careful method development is crucial to mitigate the risk of thermal degradation of the carbamate. Its performance, while acceptable, may show slightly lower precision compared to the liquid chromatography methods for this specific analyte.

Ultimately, the selection should be based on a risk assessment considering the intended use of the analytical data, the available instrumentation, and the required sensitivity and selectivity. Each of these validated methods, when properly implemented, can provide accurate and reliable data for the quantification of this compound, supporting the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Biological Efficacy of tert-Butyl 4,4-difluorocyclohexylcarbamate and Other Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of tert-Butyl 4,4-difluorocyclohexylcarbamate, a novel carbamate derivative with potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this document outlines a scientifically rigorous approach to its characterization. We will explore its potential mechanisms of action based on structurally related compounds, propose a selection of relevant carbamate derivatives for comparative analysis, and provide detailed experimental protocols for a head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar carbamate compounds.

The Carbamate Moiety: A Privileged Scaffold in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug discovery, valued for its chemical stability, ability to permeate cell membranes, and its role as a bioisostere for the amide bond.[1][2] This versatility has led to the development of numerous carbamate-containing drugs for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3] The biological activity of carbamate derivatives can be finely tuned by modifying the substituents on the nitrogen and oxygen atoms, which influences their pharmacokinetic and pharmacodynamic properties.[3] The tert-butoxycarbonyl (Boc) protecting group, a common feature in organic synthesis, is itself a carbamate and its derivatives have been explored for their biological activities.[3][4]

Unveiling the Potential of this compound

This compound is a carbamate derivative characterized by a difluorinated cyclohexane ring and a tert-butyl group. While no biological activity has been reported for this specific compound[5], its structural features suggest potential interactions with biological targets. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The gem-difluoro motif on the cyclohexane ring is of particular interest as it can influence the conformation and electronic properties of the molecule.

Based on the structure of this compound and literature on similar compounds, we hypothesize that it may act as an antagonist for muscarinic acetylcholine receptors (mAChRs). A recent study on 4,4'-difluorobenzhydrol carbamates identified potent and selective M1 muscarinic receptor antagonists.[1] Muscarinic receptors are G-protein-coupled receptors that mediate a variety of physiological functions and are implicated in neurological and psychiatric disorders.[8][9] Therefore, the primary focus of this guide will be to propose a framework for evaluating the efficacy of this compound as a potential M1 muscarinic receptor antagonist.

Comparative Carbamate Derivatives

To provide a comprehensive assessment of this compound's biological efficacy, a selection of carbamate derivatives with known activities will be used for comparison.

Compound IDStructureRationale for Inclusion
TBDC This compoundTarget compound for evaluation.
DFBC-1 4,4'-difluorobenzhydrol carbamate derivativeKnown M1 muscarinic receptor antagonist, provides a benchmark for activity on the hypothesized target.[1]
QNC quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamateA high-affinity muscarinic acetylcholine receptor ligand, useful for comparing binding affinities.[2]
CPC cyclohexyl phenylcarbamateA structurally similar non-fluorinated analog to assess the contribution of the difluoro group to biological activity.[10]

Experimental Protocols

A multi-faceted experimental approach is essential to thoroughly characterize and compare the biological efficacy of these carbamate derivatives.

Muscarinic Receptor Binding Assay

This assay will determine the binding affinity of the test compounds for the M1 muscarinic receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Competitive Radioligand Binding:

    • Incubate the cell membranes with a known M1 receptor radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit 50% of the radioligand binding.

In Vitro Cytotoxicity Assay

This assay will assess the general toxicity of the carbamate derivatives on a standard cell line.

Protocol:

  • Cell Culture:

    • Culture a human cell line (e.g., HEK293T) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of each carbamate derivative for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.

  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (CC50) for each compound.

Cholinesterase Inhibition Assay

Given that many carbamates are known cholinesterase inhibitors, this assay will evaluate the off-target effects of the test compounds.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

    • Prepare a solution of the substrate, acetylthiocholine.

  • Inhibition Assay:

    • Pre-incubate the enzymes with varying concentrations of the carbamate derivatives.

    • Initiate the reaction by adding the substrate.

    • The hydrolysis of acetylthiocholine produces thiocholine, which reacts with Ellman's reagent (DTNB) to produce a colored product.

    • Measure the absorbance of the colored product over time.

  • Data Analysis:

    • Calculate the IC50 value for each compound against both AChE and BChE.

Visualizing the Path Forward

To clearly delineate the proposed research plan, the following diagrams illustrate the overall workflow and the hypothesized mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR TBDC This compound Binding M1 Receptor Binding Assay TBDC->Binding Cytotoxicity Cytotoxicity Assay TBDC->Cytotoxicity Cholinesterase Cholinesterase Inhibition TBDC->Cholinesterase Comparators Comparative Carbamates Comparators->Binding Comparators->Cytotoxicity Comparators->Cholinesterase SAR Structure-Activity Relationship Binding->SAR Cytotoxicity->SAR Cholinesterase->SAR Lead_ID Lead Identification SAR->Lead_ID mechanism_of_action TBDC This compound M1R M1 Muscarinic Receptor TBDC->M1R Antagonist Binding Gq Gq Protein M1R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response

References

Navigating the Solid State: A Comparative Guide to the Crystallographic Profile of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the precise control over the three-dimensional structure of small molecules is paramount. Fluorination, a now-common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, can profoundly influence molecular conformation and crystal packing. This guide delves into the structural world of tert-Butyl 4,4-difluorocyclohexylcarbamate, a compound of interest in drug discovery programs.

While a definitive experimental X-ray crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive comparative analysis. By examining the experimentally determined crystal structures of closely related analogues—tert-butyl cyclohexylcarbamate and 1-(tert-butoxycarbonyl)piperidine—we can extrapolate and predict the likely structural impact of the gem-difluoro moiety on the cyclohexane ring. Understanding these subtle yet critical differences is essential for anticipating solid-state properties, designing crystallization protocols, and ultimately, for rational drug design.

The Significance of Crystallographic Data in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and how these molecules pack together in a crystal lattice. This knowledge influences:

  • Polymorphism: Different crystal forms of the same compound can exhibit varied solubility, stability, and bioavailability.

  • Molecular Conformation: The precise geometry of a molecule in its solid state can inform its binding affinity to biological targets.

  • Intermolecular Interactions: Understanding the hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice is crucial for predicting physical properties and for designing stable formulations.

  • Intellectual Property: Novel crystalline forms of a drug substance can be patentable.

Given the importance of these factors, a thorough understanding of the crystallographic landscape of a molecule and its analogues is indispensable.

Comparative Analysis: The Impact of Fluorination and Heteroatoms

To build a predictive model for the crystal structure of this compound, we will compare the known crystal structures of two key analogues. The first, tert-butyl cyclohexylcarbamate, represents the direct, non-fluorinated parent structure. The second, 1-(tert-butoxycarbonyl)piperidine, allows us to explore the influence of a heteroatom in the six-membered ring.

Parametertert-Butyl cyclohexylcarbamate1-(tert-Butoxycarbonyl)piperidinePredicted Impact on this compound
CSD Refcode ZUHDETBOKCIJN/A
Chemical Formula C₁₁H₂₁NO₂C₁₀H₁₉NO₂C₁₁H₁₉F₂NO₂
Space Group P2₁/cP2₁/nLikely a centrosymmetric space group (e.g., P2₁/c)
Unit Cell a (Å) 10.346.24Expected to differ due to altered packing
Unit Cell b (Å) 11.2116.29Expected to differ due to altered packing
Unit Cell c (Å) 10.9611.02Expected to differ due to altered packing
Unit Cell β (°) 106.398.6Expected to differ due to altered packing
Key Torsion Angles C-N-C=O: Planar carbamateC-N-C=O: Planar carbamateCarbamate group expected to be planar
Hydrogen Bonding N-H···O=C intermolecular hydrogen bondsC-H···O=C weak intermolecular interactionsStrong N-H···O=C hydrogen bonds are expected. C-H···F interactions may also be present.
Insights from the Comparator Structures

The crystal structure of tert-butyl cyclohexylcarbamate reveals a classic chair conformation for the cyclohexane ring and a planar carbamate group. The molecules are linked into chains by strong N-H···O=C hydrogen bonds, a common and stabilizing motif in carbamate structures.

In 1-(tert-butoxycarbonyl)piperidine , the piperidine ring also adopts a chair conformation. The replacement of the N-H proton with a carbon of the ring precludes the strong N-H···O hydrogen bonding seen in the cyclohexyl analogue. Instead, the crystal packing is governed by weaker C-H···O interactions.

Predicting the Structure of this compound

The introduction of a gem-difluoro group at the 4-position of the cyclohexane ring is anticipated to have several key structural consequences:

  • Conformational Effects: The C-F bond is highly polarized and has significant steric demands. While the chair conformation of the cyclohexane ring is likely to be retained, the gem-difluoro substitution can influence the ring puckering and the relative orientation of the carbamate group. The strong gauche effect associated with fluorine atoms could lead to subtle conformational adjustments.[1]

  • Intermolecular Interactions: The highly electronegative fluorine atoms are poor hydrogen bond acceptors but can participate in weaker C-H···F interactions. The dominant N-H···O=C hydrogen bonding motif is expected to persist, but the overall crystal packing will be modulated by the introduction of these additional, weaker interactions and by dipole-dipole interactions involving the C-F bonds. This can lead to different packing arrangements and potentially different polymorphs compared to the non-fluorinated analogue.

  • Physicochemical Properties: The gem-difluoro group is known to significantly impact properties like lipophilicity and metabolic stability.[2][3] These changes are a direct consequence of the altered electronic and steric profile of the molecule, which in turn influences its crystal packing and solid-state behavior.

Experimental Protocol: A Generalized Workflow for Single-Crystal X-ray Diffraction

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step in a structural study. The following protocol outlines a general workflow for the crystallization and structure determination of a small organic molecule like this compound.

Part 1: Crystallization
  • Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Ideal solvents are those in which the compound is soluble when hot but sparingly soluble at room temperature.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to 4°C.

Part 2: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

G cluster_cryst Crystal Growth cluster_xray X-ray Diffraction cluster_solve Structure Determination Solvent Solvent Screening Technique Crystallization Technique (Evaporation, Diffusion, Cooling) Solvent->Technique Crystal Single Crystal Formation Technique->Crystal Mount Crystal Mounting Crystal->Mount Diffract Data Collection Mount->Diffract Process Data Processing Diffract->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final Final Validate->Final Final Crystal Structure

Generalized workflow for single-crystal X-ray crystallography.

Conclusion and Future Outlook

While the experimental crystal structure of this compound remains to be determined, a comparative analysis with its non-fluorinated and heteroatom-containing analogues provides valuable insights into its likely solid-state properties. The introduction of the gem-difluoro group is expected to preserve the chair conformation of the cyclohexane ring and the planarity of the carbamate moiety while introducing subtle changes to the crystal packing through modified intermolecular interactions.

For researchers in drug development, this predictive structural analysis is a powerful tool. It allows for the anticipation of potential solid-state issues, such as polymorphism, and provides a rational basis for the design of crystallization experiments. The definitive determination of the crystal structure of this compound through experimental means is a logical and necessary next step to validate these predictions and to fully unlock its therapeutic potential.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and ultimately, clinical failure. It is therefore imperative to comprehensively evaluate the metabolic fate of new chemical entities early in the development pipeline. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the metabolic stability of a model compound, tert-butyl 4,4-difluorocyclohexylcarbamate.

While specific experimental data for this compound is not publicly available, we will use it as a scaffold to explore the principles of metabolic stability assessment. The predicted metabolic "soft spots" and the influence of its structural motifs—the metabolically susceptible tert-butyl group, the stabilizing gem-difluoro modification on a cyclohexyl ring, and the carbamate linker—provide a compelling case study. This guide will delve into the causality behind experimental choices, provide detailed protocols, and present hypothetical, yet scientifically grounded, data to illustrate the comparative analysis.

The Structural Rationale: Predicting Metabolic Fate

The chemical structure of this compound presents an interesting dichotomy. The tert-butyl group is notoriously susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver.[1][2][3][4] Conversely, the introduction of fluorine atoms into a molecule is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[5][6] The gem-difluorination at the 4-position of the cyclohexyl ring is anticipated to shield this position from metabolic attack. The carbamate linkage itself can be a substrate for hydrolytic enzymes.

Therefore, we can hypothesize several potential metabolic pathways:

  • Oxidation of the tert-butyl group: Hydroxylation to form an alcohol, which may be further oxidized to a carboxylic acid.

  • Hydrolysis of the carbamate bond: Cleavage of the molecule into 4,4-difluorocyclohexylamine and tert-butanol, with the latter being further metabolized.

  • Oxidation of the cyclohexyl ring: While the 4-position is blocked, other positions on the ring remain potential sites for hydroxylation.

In Vitro Metabolic Stability: The High-Throughput First Pass

In vitro assays are the workhorses of early drug metabolism and pharmacokinetics (DMPK) screening. They offer a rapid and cost-effective means to rank-order compounds based on their metabolic lability. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8] This assay is a reductionist approach, primarily assessing CYP-mediated metabolism.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of this compound in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation:

    • In a 96-well plate, add liver microsomes to a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsome suspension to a final concentration of 1 µM and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Reaction Termination cluster_analysis Analysis prep_compound Prepare Compound Stock (1 M in DMSO) add_compound Add Compound (1 µM) prep_compound->add_compound prep_microsomes Thaw Liver Microsomes mix_microsomes Add Microsomes to Buffer (0.5 mg/mL) prep_microsomes->mix_microsomes prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction mix_microsomes->add_compound pre_incubate Pre-incubate 10 min add_compound->pre_incubate pre_incubate->start_reaction time_points Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Add Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[7][8] This system provides a more holistic view of hepatic metabolism.

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability and density.

    • Resuspend hepatocytes in incubation medium to a final density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a 24-well plate, add the hepatocyte suspension.

    • Add a 1 µM final concentration of this compound.

    • Incubate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures as for the microsomal assay.

In Vivo Pharmacokinetics: The Whole-System Reality

While in vitro assays are invaluable for screening, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo pharmacokinetic (PK) studies, typically conducted in rodents, are essential for understanding a compound's true disposition.[9]

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Dosing:

    • Use male Sprague-Dawley rats.

    • Administer this compound as a single intravenous (IV) bolus (e.g., 1 mg/kg) and a single oral (PO) gavage (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples from a cannulated vein at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma.

  • Sample Analysis:

    • Extract the compound from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the parent compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis to calculate key PK parameters, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Oral bioavailability (%F)

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk_calc Pharmacokinetic Calculation iv_dose Intravenous (IV) Dose (1 mg/kg) blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dose (5 mg/kg) po_dose->blood_collection plasma_prep Process to Plasma blood_collection->plasma_prep extraction Plasma Extraction plasma_prep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_params Calculate AUC, CL, t½, %F lcms->pk_params

Caption: Workflow for a rodent pharmacokinetic study.

Comparative Data Analysis: Bridging the In Vitro - In Vivo Gap

The ultimate goal is to use in vitro data to predict in vivo outcomes. However, the correlation is not always straightforward.[1][2]

Table 1: Hypothetical Comparative Metabolic Stability Data

ParameterIn Vitro (Human Liver Microsomes)In Vitro (Human Hepatocytes)In Vivo (Rat)
Half-life (t½) 45 min90 min2.5 hours
Intrinsic Clearance (CLint) 30 µL/min/mg protein15 µL/min/10^6 cells-
Systemic Clearance (CL) --20 mL/min/kg
Oral Bioavailability (%F) --40%
Interpreting the Discrepancies
  • Microsomes vs. Hepatocytes: The predicted longer half-life in hepatocytes compared to microsomes could suggest that while CYP enzymes are involved (microsomes), other factors in intact cells (e.g., slower cell uptake, involvement of Phase II enzymes not present in microsomes) may slow down the overall metabolism.

  • In Vitro vs. In Vivo: A key challenge is extrapolating in vitro clearance to in vivo clearance. Several factors can lead to discrepancies:

    • Plasma Protein Binding: High plasma protein binding can reduce the fraction of unbound drug available for metabolism, leading to lower clearance in vivo than predicted from in vitro systems.

    • Extrahepatic Metabolism: Microsomal and hepatocyte assays only account for liver metabolism. If the compound is also metabolized in other tissues (e.g., gut, kidney), the in vivo clearance will be higher than predicted.[10]

    • Species Differences: Metabolic enzymes can vary significantly between humans and rats, impacting the translation of data.[11]

In our hypothetical case, the moderate oral bioavailability of 40% suggests significant first-pass metabolism in the liver, which aligns with the observed in vitro metabolic lability. The in vivo clearance of 20 mL/min/kg in the rat is moderate, suggesting that while the compound is cleared, the gem-difluoro group may indeed be providing some metabolic stability compared to a non-fluorinated analog.

Conclusion: A Synthesis of Insights

The assessment of metabolic stability is a multi-faceted process that requires a synthesis of data from both in vitro and in vivo systems. In vitro assays provide a rapid and efficient means to screen and rank compounds, with hepatocytes offering a more comprehensive picture of hepatic metabolism than microsomes. However, in vivo pharmacokinetic studies are indispensable for understanding the complete disposition of a compound in a complex biological system.

For this compound, the interplay between the labile tert-butyl group and the stabilizing difluoro-cyclohexyl moiety highlights the nuanced structure-metabolism relationships that medicinal chemists must navigate. By employing the systematic approach outlined in this guide, researchers can make more informed decisions, optimizing molecular properties to develop drug candidates with a higher probability of clinical success.

References

The Impact of Gem-Difluorination on a Saturated Carbocyclic Scaffold: A Head-to-Head Comparison of tert-Butyl 4,4-difluorocyclohexylcarbamate and Commercial Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious incorporation of fluorine into molecular scaffolds is a well-established strategy for fine-tuning physicochemical and pharmacokinetic properties.[1] Saturated carbocycles, such as the cyclohexane ring, are prevalent motifs in medicinal chemistry, offering three-dimensional diversity that can enhance target engagement and lead to improved drug candidates. This guide provides a comprehensive, head-to-head comparison of tert-Butyl 4,4-difluorocyclohexylcarbamate with its commercially available non-fluorinated and mono-fluorinated analogs. We will delve into the theoretical underpinnings of gem-difluorination, present key physicochemical data, and provide detailed experimental protocols for researchers to conduct their own comparative analyses of lipophilicity, chemical stability, and metabolic stability.

The Rationale: Why Gem-Difluorination of the Cyclohexyl Ring Matters

The introduction of a gem-difluoro group (CF2) onto the cyclohexane ring is not merely an incremental change; it imparts profound effects on the molecule's electronic and conformational properties.[1][2] The high electronegativity of fluorine atoms creates a strong dipole at the C4 position, which can influence intramolecular and intermolecular interactions, including hydrogen bonding and target recognition.[1] Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking potential sites of oxidative metabolism.[1][2] This strategic fluorination can therefore be a powerful tool to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will focus on a direct comparison between the gem-difluorinated compound and its readily available analogs to provide a clear understanding of the impact of this substitution.

The Analogs: A Comparative Overview

For this guide, we will be comparing this compound against its non-fluorinated and mono-fluorinated parent compounds, which are commercially available and serve as excellent benchmarks for understanding the effects of fluorination.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
tert-Butyl cyclohexylcarbamate C11H21NO2215.33.2
tert-Butyl 4-fluorocyclohexylcarbamate (cis/trans mixture) C11H20FNO2233.33.1
This compound C11H19F2NO2235.272.9[3]

Data sourced from PubChem.

As indicated by the computed XLogP3 values, increasing fluorination is predicted to slightly decrease lipophilicity. However, experimental determination of these values is crucial for a definitive comparison.

Experimental Protocols for Head-to-Head Comparison

The following sections provide detailed, step-by-step protocols for key experiments to quantitatively assess the differences between this compound and its analogs.

Lipophilicity Determination (LogD at pH 7.4)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability, and plasma protein binding. The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure for ionizable compounds than the partition coefficient (LogP). The shake-flask method is a standard approach for this determination.

Experimental Workflow for LogD7.4 Determination

G prep Prepare n-octanol and phosphate buffer (pH 7.4). Pre-saturate each solvent. dissolve Dissolve a precise amount of the test compound in the pre-saturated buffer. prep->dissolve mix Add a precise volume of pre-saturated n-octanol to the buffer solution of the compound. dissolve->mix equilibrate Shake the mixture vigorously for a set time (e.g., 1 hour) to reach equilibrium. mix->equilibrate separate Centrifuge to separate the aqueous and octanol phases. equilibrate->separate quantify Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS). separate->quantify calculate Calculate LogD7.4 using the formula: LogD7.4 = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for determining LogD at pH 7.4 using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Solvents: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of n-octanol and the phosphate buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a vial, add a small aliquot of the stock solution to a known volume of the pre-saturated phosphate buffer (pH 7.4). Then, add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS.

  • Calculation: Calculate the LogD7.4 value using the formula: LogD7.4 = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Chemical Stability Assessment

The stability of the tert-butoxycarbonyl (Boc) protecting group under different pH conditions is a key consideration in synthetic chemistry and for understanding potential degradation pathways.

Experimental Workflow for Chemical Stability Assessment

G prep Prepare acidic (e.g., pH 2) and basic (e.g., pH 10) buffer solutions. dissolve Dissolve the test compound in each buffer to a known concentration. prep->dissolve incubate Incubate the solutions at a controlled temperature (e.g., 37°C). dissolve->incubate sample Withdraw aliquots at various time points (e.g., 0, 1, 4, 24 hours). incubate->sample quench Quench the reaction by neutralizing the pH of the aliquots. sample->quench analyze Analyze the remaining parent compound concentration by LC-MS. quench->analyze plot Plot the percentage of remaining parent compound against time. analyze->plot

Caption: Workflow for assessing the chemical stability of compounds at different pH values.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2 with HCl, pH 7.4 with phosphate buffer, and pH 10 with carbonate buffer).

  • Incubation: Add the test compound to each buffer solution to a final concentration of, for example, 10 µM. Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis: Immediately quench the reaction by adding a neutralizing agent if necessary and then dilute with a suitable solvent (e.g., acetonitrile) containing an internal standard. Analyze the samples by LC-MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. This will provide a visual representation of the compound's stability.

Metabolic Stability Assessment in Liver Microsomes

Metabolic stability is a crucial parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. An in vitro assay using liver microsomes is a standard method for assessing phase I metabolic stability.

Experimental Workflow for Metabolic Stability Assay

G prep Prepare liver microsome suspension and NADPH regenerating system. preincubate Pre-incubate the microsome suspension with the test compound at 37°C. prep->preincubate initiate Initiate the metabolic reaction by adding the NADPH regenerating system. preincubate->initiate sample Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). initiate->sample terminate Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) with an internal standard. sample->terminate process Centrifuge to precipitate proteins. terminate->process analyze Analyze the supernatant for the remaining parent compound by LC-MS. process->analyze calculate Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). analyze->calculate

Caption: Workflow for assessing metabolic stability using a liver microsomal assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a suspension of liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare an NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, add the liver microsome suspension and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Conclusion

The strategic incorporation of fluorine, particularly as a gem-difluoro group, is a powerful tactic in medicinal chemistry to modulate the properties of drug candidates. By providing a framework for the direct comparison of this compound with its non-fluorinated and mono-fluorinated analogs, this guide empowers researchers to make data-driven decisions in their drug discovery programs. The detailed experimental protocols herein serve as a starting point for a thorough investigation into the effects of fluorination on lipophilicity, chemical stability, and metabolic stability. It is through such rigorous comparative studies that the full potential of fluorination in the design of novel therapeutics can be realized.

References

A Researcher's Guide to Selectivity: Profiling tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the determination of a compound's selectivity profile. A highly selective compound interacts with its intended target with high affinity, while minimizing off-target interactions that can lead to unforeseen side effects and toxicity. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity and selectivity of a novel compound, using tert-Butyl 4,4-difluorocyclohexylcarbamate as a central case study.

While specific biological data for this compound is not extensively available in the public domain, its structural motifs, particularly the carbamate group, are prevalent in a wide range of approved therapeutics. Carbamates are known to interact with various enzymes, including proteases and cholinesterases, and can also serve as prodrugs.[1][2][3][4][5][6] This guide will therefore use this compound as a scaffold to explore a hypothetical target engagement and selectivity profiling workflow, providing researchers with a practical framework for their own investigations.

The Imperative of Selectivity Profiling

The core principle of targeted therapy is to modulate the activity of a specific biological target implicated in a disease pathway. However, the proteome is a vast and complex network of interacting proteins. A lack of selectivity can lead to a compound binding to unintended targets, resulting in a cascade of undesirable biological effects. Early and comprehensive selectivity profiling is therefore not just a regulatory requirement, but a fundamental aspect of rational drug design that derisks a program and increases the likelihood of clinical success.

Comparative Analysis of Selectivity Profiling Platforms

To build a comprehensive understanding of a compound's selectivity, a multi-pronged approach employing a suite of orthogonal assays is essential. This guide will compare three industry-standard techniques: Broad-Panel Radioligand Binding Assays, Cellular Thermal Shift Assay (CETSA), and Kinome Scanning.

Broad-Panel Radioligand Binding Assays: A Global View of Off-Target Interactions

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor or enzyme.[7][8][9][10][11] By employing a broad panel of assays covering a diverse range of targets, researchers can gain a global perspective on a compound's potential off-target liabilities.

Hypothetical Scenario: Based on the carbamate moiety, we hypothesize that this compound may exhibit inhibitory activity against a serine hydrolase. To assess its selectivity, we will test it against a panel of 44 common off-target receptors and enzymes. For comparison, we will include two well-characterized carbamate-containing drugs: Rivastigmine , a non-selective cholinesterase inhibitor, and Darunavir , a highly selective HIV-1 protease inhibitor.

Table 1: Comparative Selectivity Data from Radioligand Binding Assays (% Inhibition at 10 µM)

Target ClassTargetThis compoundRivastigmineDarunavir
Primary Target (Hypothetical) Serine Hydrolase X 95% 5% 2%
Cholinesterases Acetylcholinesterase (AChE)15%85%<1%
Butyrylcholinesterase (BChE)25%92%<1%
GPCRs Adrenergic α18%12%<1%
Dopamine D25%9%<1%
Serotonin 5-HT2A12%15%2%
Ion Channels hERG3%7%<1%
Proteases HIV-1 Protease<1%<1%98%
Thrombin6%4%<1%
... (data for 35 other targets shown as <10%)
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the percentage inhibition of a panel of receptors and enzymes by the test compounds at a single high concentration (e.g., 10 µM) to identify potential off-target interactions.

Materials:

  • Test compounds (this compound, Rivastigmine, Darunavir) dissolved in DMSO.

  • Membrane preparations or purified enzymes for each target.

  • Specific radioligands for each target.

  • Assay buffer appropriate for each target.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of each test compound in DMSO. Serially dilute to the final desired concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the specific radioligand at a concentration close to its Kd, and the membrane/enzyme preparation.

  • Incubation: Add the test compounds or vehicle control (DMSO) to the wells. Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage inhibition for each compound against each target relative to the vehicle control.

Causality Behind Experimental Choices:

  • Single High Concentration Screen: The initial screen at a high concentration (e.g., 10 µM) is a cost-effective way to quickly identify potential off-target "hits." Any significant inhibition at this concentration warrants further investigation with full dose-response curves to determine the IC50.

  • Choice of Radioligand Concentration: Using the radioligand at a concentration near its dissociation constant (Kd) provides a sensitive assay window for detecting competitive binding.

  • Filtration Method: Rapid filtration is crucial to minimize the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.[10]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While binding assays are powerful, they are typically performed on isolated proteins or membrane fragments. CETSA offers a significant advantage by allowing the assessment of target engagement within intact cells or even tissues.[12][13][14][15][16] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[12]

Hypothetical Scenario: To confirm that this compound engages our hypothetical target, Serine Hydrolase X, in a cellular environment, we will perform a CETSA experiment.

Table 2: CETSA Data for Serine Hydrolase X

Temperature (°C)Vehicle (% Soluble Protein)This compound (10 µM) (% Soluble Protein)
40100100
459899
509598
558095
6050 (Tm)85
652065 (Tm shift)
70530
75<110
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To determine if this compound binds to and stabilizes its target protein, Serine Hydrolase X, in intact cells.

Materials:

  • Cell line expressing Serine Hydrolase X.

  • Cell culture medium and reagents.

  • This compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer.

  • Antibody specific for Serine Hydrolase X.

  • Western blotting reagents and equipment or mass spectrometer.

Procedure:

  • Cell Treatment: Culture cells to confluency and treat with either vehicle (DMSO) or this compound at the desired concentration for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble Serine Hydrolase X at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations.[14]

  • Temperature Gradient: A range of temperatures is used to determine the melting temperature (Tm) of the target protein, which is the temperature at which 50% of the protein is denatured.

  • Western Blotting/Mass Spectrometry: These techniques allow for the specific detection and quantification of the target protein in the complex mixture of the cell lysate.

Kinome Scanning: A Focused Approach for Kinase Inhibitors

Given the prevalence of kinases as drug targets and the potential for off-target kinase activity to cause toxicity, kinome scanning has become an indispensable tool in selectivity profiling. These assays typically measure the ability of a compound to compete with a broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Hypothetical Scenario: Although our hypothetical primary target is a serine hydrolase, it is prudent to screen for any potential off-target kinase activity. We will therefore subject this compound to a kinome scan.

Table 3: Kinome Scan Data for this compound (% Control at 10 µM)

Kinase% ControlKinase% Control
AAK198LCK95
ABL1102MAPK199
AKT197MEK1101
BRSK2 35 p38α96
CDK299PI3Kα98
EGFR100SRC97
... (data for over 400 other kinases shown as >90%)

A lower % Control indicates stronger binding of the test compound.

Experimental Protocol: KINOMEscan® (Illustrative Example)

Objective: To assess the selectivity of this compound across a broad panel of human kinases.

Methodology: The KINOMEscan® platform utilizes a competition binding assay.[17][18]

  • Assay Principle: Kinases are tagged with DNA and incubated with the test compound and a broad-spectrum kinase inhibitor immobilized on a solid support.

  • Competition: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized inhibitor.

  • Quantification: The amount of kinase remaining in solution (not bound to the solid support) is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are reported as "% Control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.

Causality Behind Experimental Choices:

  • Competition Binding Format: This format allows for the screening of compounds without the need for a specific assay for each individual kinase.

  • qPCR Readout: qPCR provides a highly sensitive and quantitative method for detecting the amount of kinase in solution.[17]

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases provides a comprehensive assessment of kinome-wide selectivity.[18]

Visualizing the Workflow and Data Interpretation

To effectively manage and interpret the data from these diverse assays, a structured workflow is essential.

G cluster_0 Initial Screening cluster_1 Target Validation & Cellular Engagement cluster_2 Off-Target Kinase Profiling cluster_3 Data Analysis & Decision Making Broad-Panel Radioligand Binding Broad-Panel Radioligand Binding CETSA CETSA Broad-Panel Radioligand Binding->CETSA Confirm on-target activity Kinome Scan Kinome Scan Broad-Panel Radioligand Binding->Kinome Scan Investigate potential off-targets Selectivity Profile Selectivity Profile CETSA->Selectivity Profile Kinome Scan->Selectivity Profile Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profile->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

Caption: A typical workflow for selectivity profiling of a small molecule.

Synthesis of Findings and Future Directions

This guide has outlined a comprehensive and methodologically diverse approach to assessing the selectivity profile of a novel compound, using this compound as a representative example. The hypothetical data presented illustrates how a combination of broad-panel binding assays, cellular target engagement studies, and focused kinome scanning can build a detailed picture of a compound's interactions with the proteome.

In our hypothetical case, this compound demonstrates high selectivity for its intended target, Serine Hydrolase X, with minimal off-target activity in the broad panel screen. The CETSA data confirms target engagement in a cellular context. The kinome scan reveals a potential weak interaction with BRSK2, which would warrant further investigation with a dose-response assay to determine its potency and potential for off-target effects in vivo.

This systematic approach to selectivity profiling is crucial for making informed decisions in the drug discovery process. By understanding the on- and off-target interactions of a compound early on, researchers can prioritize the most promising candidates and guide medicinal chemistry efforts to further optimize selectivity and safety, ultimately increasing the probability of developing a successful therapeutic.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate analysis of novel chemical entities is paramount. Tert-Butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative, presents unique analytical challenges due to its structure. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of this compound. We will delve into the rationale behind method development, provide detailed experimental protocols, and present supporting data to guide researchers in selecting the optimal analytical strategy.

Introduction to the Analyte

This compound is a small molecule with a molecular formula of C₁₁H₁₉F₂NO₂ and a molecular weight of 235.27 g/mol [1]. Its structure comprises a difluorinated cyclohexane ring, a carbamate linkage, and a bulky tert-butyl group. The presence of the electronegative fluorine atoms and the carbamate functionality dictates its chromatographic behavior and mass spectrometric fragmentation. Understanding these properties is key to developing effective analytical methods.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the routine analysis and quality control of purified compounds. The chromophore in this compound, the carbamate group, allows for detection at lower UV wavelengths.

A. Method Rationale and Considerations

The primary goal for an HPLC method is to achieve adequate retention, good peak shape, and sufficient resolution from any impurities or degradation products. For a moderately polar compound like this compound, reversed-phase chromatography is the most suitable approach.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The hydrophobicity of the stationary phase will provide retention for the non-polar cyclohexyl and tert-butyl groups.

  • Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol is appropriate. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual silanols on the column. For UV detection, a photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity[2].

B. Experimental Protocol: HPLC-UV

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

C. Expected Results and Performance

This method is expected to provide a sharp, well-retained peak for this compound. The retention time will be influenced by the exact C18 column chemistry and the gradient profile.

ParameterExpected Performance
Retention Time5 - 8 minutes
Peak Asymmetry0.9 - 1.5
Linearity (R²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantitation (LOQ)~5 µg/mL

Diagram of the HPLC-UV Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution in Acetonitrile Standards Calibration Standards (Dilution Series) Stock->Standards Dilute with initial mobile phase Autosampler Autosampler (10 µL injection) Column C18 Column (4.6x150mm, 5µm) Autosampler->Column Gradient Elution Detector PDA Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Concentration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level analysis, impurity profiling, and metabolite identification.

A. Method Rationale and Considerations

The LC method developed for HPLC-UV can be readily adapted for LC-MS. The key considerations for LC-MS are the choice of a volatile mobile phase modifier and the optimization of mass spectrometer parameters.

  • Ionization Source: Electrospray ionization (ESI) is the most common and suitable ionization technique for moderately polar small molecules like this compound. Positive ion mode is expected to be more sensitive due to the potential for protonation of the nitrogen atom in the carbamate group.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can be used. A triple quadrupole is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while an HRMS provides accurate mass measurements for confident identification[3].

  • Fragmentation: Collision-induced dissociation (CID) will be used to fragment the protonated molecule. The fragmentation pattern can provide structural confirmation. Expected fragmentation pathways include the loss of the tert-butyl group and cleavage of the carbamate bond.

B. Experimental Protocol: LC-MS

Objective: To develop a sensitive and selective LC-MS method for the detection and quantification of this compound.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a triple quadrupole or HRMS mass spectrometer with an ESI source.

Liquid Chromatography Conditions:

  • Column: C18, 2.1 x 100 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z 236.1 ([M+H]⁺)

    • Product Ions (Q3): To be determined by infusion and fragmentation analysis. Expected fragments could correspond to the loss of isobutylene (m/z 180.1) and further fragmentation.

C. Predicted Mass Spectral Data and Fragmentation

The protonated molecule [M+H]⁺ of this compound has a theoretical exact mass of 236.1453. In a high-resolution mass spectrometer, this mass can be used for highly selective detection.

Predicted Fragmentation Pathway:

Fragmentation M [M+H]⁺ m/z 236.1 Frag1 [M+H - C₄H₈]⁺ m/z 180.1 M->Frag1 - Isobutylene Frag2 [C₆H₁₀F₂N]⁺ m/z 134.1 Frag1->Frag2 - CO₂

Caption: Predicted fragmentation pathway for protonated this compound.

D. Expected Performance

The LC-MS method will offer significantly lower detection limits compared to HPLC-UV.

ParameterExpected Performance
Retention Time4 - 6 minutes
Linearity (R²)> 0.995
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantitation (LOQ)~5 ng/mL

III. Method Comparison and Application

FeatureHPLC-UVLC-MS
Selectivity ModerateHigh to Very High
Sensitivity µg/mL rangeng/mL to pg/mL range
Quantitative Accuracy ExcellentExcellent (with appropriate internal standards)
Qualitative Information Limited (UV spectrum)Rich (Molecular weight and structural fragments)
Cost & Complexity LowerHigher
Ideal Applications Routine QC, purity assessment of bulk materialTrace analysis, impurity identification, bioanalysis

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical requirements. For routine quality control and assays where concentration levels are relatively high, HPLC-UV provides a robust and cost-effective solution. For applications requiring high sensitivity, such as impurity profiling, bioanalytical studies, or the analysis of complex matrices, the superior selectivity and sensitivity of LC-MS are indispensable. The methods presented in this guide provide a solid foundation for researchers to develop and validate analytical procedures tailored to their specific needs.

References

Comparative Analysis of tert-Butyl 4,4-difluorocyclohexylcarbamate's Potential Inhibitory Activity Against Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors for therapeutic targets remain a cornerstone of progress. This guide focuses on tert-Butyl 4,4-difluorocyclohexylcarbamate, a compound with structural motifs suggesting potential inhibitory activity against key enzymes in human pathophysiology. While direct experimental data on this specific molecule is not yet available, its chemical features—namely the carbamate group and the difluorinated cyclohexyl ring—provide a strong rationale for investigating its potential as an inhibitor of two critical serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH).

This document serves as a comprehensive comparison guide, proposing a scientifically rigorous framework to evaluate the inhibitory potential of this compound against FAAH and sEH. We will delve into the established roles of these enzymes in disease-relevant signaling pathways, compare the structural attributes of our target compound with those of well-characterized inhibitors, and provide detailed experimental protocols for in vitro validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to embark on a systematic evaluation of this promising, yet uncharacterized, molecule.

The Rationale for Target Selection: FAAH and sEH

The choice to investigate FAAH and sEH as potential targets for this compound is rooted in established structure-activity relationships for inhibitors of these enzymes.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] Many potent FAAH inhibitors are carbamate-based, acting as irreversible covalent modifiers of the enzyme's catalytic serine residue.[3] The carbamate moiety in this compound makes it a prime candidate for FAAH inhibition.

  • Soluble Epoxide Hydrolase (sEH): sEH is a bifunctional enzyme that plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties.[4] By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects.[4] Inhibition of sEH is a therapeutic strategy for hypertension, inflammation, and pain.[4] A number of potent sEH inhibitors are urea or carbamate-based compounds.[5] The difluorinated cyclohexyl group could potentially enhance binding affinity or metabolic stability.

Comparative Inhibitory Profiles: A Proposed Investigation

To ascertain the inhibitory activity of this compound, a direct comparison with known, potent inhibitors of both FAAH and sEH is essential. The following tables present a curated list of established inhibitors and their reported half-maximal inhibitory concentrations (IC50), which will serve as benchmarks for our proposed experiments.

Table 1: Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
InhibitorChemical ClassIC50 (Human FAAH)Reference(s)
URB597O-aryl carbamate4.6 nM[6][7]
PF-3845Piperidine urea18 nM[8]
JNJ-1661010Piperazine urea0.84 nM[9]
PF-04457845Piperidine urea7.2 nM[9][10]
Table 2: Known Inhibitors of Soluble Epoxide Hydrolase (sEH)
InhibitorChemical ClassIC50 (Human sEH)Reference(s)
TPPUPhenylurea3.7 nM[1]
AUDAAdamantanyl urea69 nM[11][12][13]
trans-AUCBCyclohexyl urea1.3 nM[14]
sEH inhibitor-16Urea derivative2 nM[5]

Signaling Pathways and Experimental Design

Understanding the signaling context of FAAH and sEH is crucial for appreciating the potential therapeutic implications of their inhibition. The following diagrams illustrate these pathways and the proposed experimental workflow to determine the inhibitory capacity of this compound.

FAAH in the Endocannabinoid Signaling Pathway

Inhibition of FAAH prevents the breakdown of anandamide (AEA), thereby increasing its availability to activate cannabinoid receptors (CB1 and CB2).[15][16] This enhanced signaling is associated with therapeutic benefits in pain and anxiety.[3]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor AEA_syn Anandamide (AEA) Synthesis AEA AEA AEA_syn->AEA Release AEA->CB1 Activates FAAH FAAH AEA->FAAH Degraded by Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor tert-Butyl 4,4-difluoro- cyclohexylcarbamate (Proposed Inhibitor) Inhibitor->FAAH Inhibits

Caption: FAAH in the Endocannabinoid Signaling Pathway.

sEH in the Eicosanoid Signaling Pathway

sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[17] Inhibition of sEH increases the bioavailability of EETs, promoting vasodilation and reducing inflammation.[18]

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH sEH EETs->sEH Metabolized by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor tert-Butyl 4,4-difluoro- cyclohexylcarbamate (Proposed Inhibitor) Inhibitor->sEH Inhibits

Caption: sEH in the Eicosanoid Signaling Pathway.

Experimental Workflow for IC50 Determination

A fluorescence-based in vitro assay is a robust and high-throughput method to determine the IC50 value of a potential inhibitor. The workflow is similar for both FAAH and sEH, with variations in the specific enzyme, substrate, and buffer conditions.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (FAAH or sEH) - Test Compound (Serial Dilutions) - Known Inhibitor (Control) - Fluorogenic Substrate - Assay Buffer start->prep_reagents plate_setup 96-Well Plate Setup: - Enzyme Control (No Inhibitor) - Inhibitor Wells (Varying Conc.) - Background (No Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubation: Enzyme + Inhibitor/Vehicle plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubation->initiate_reaction read_fluorescence Kinetic Measurement: Read Fluorescence (e.g., Ex/Em = 360/465 nm for FAAH) (e.g., Ex/Em = 330/465 nm for sEH) initiate_reaction->read_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve read_fluorescence->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for IC50 Determination.

Detailed Experimental Protocols

The following protocols are adapted from commercially available kits and established literature, providing a standardized approach for assessing the inhibitory potency of this compound.[9][19][20][21][22]

Protocol 1: In Vitro Fluorescence-Based FAAH Inhibition Assay

A. Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[19][20]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[20]

  • This compound

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

B. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the control inhibitor in DMSO. Further dilute with FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Thaw the FAAH enzyme on ice and dilute to the working concentration in cold FAAH Assay Buffer.

    • Prepare the FAAH substrate working solution in ethanol or another suitable solvent as recommended by the supplier.[20]

  • Plate Setup (in triplicate):

    • 100% Initial Activity Wells (Control): 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle (e.g., DMSO diluted in assay buffer).[20]

    • Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of vehicle.[20]

    • Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound or control inhibitor dilutions.[20]

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[23] For suspected irreversible inhibitors, this pre-incubation time is critical and can be varied to assess time-dependency.[9]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[20]

  • Signal Measurement:

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[20][21]

  • Data Analysis:

    • Determine the initial reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

Protocol 2: In Vitro Fluorescence-Based sEH Inhibition Assay

A. Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[25]

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[22]

  • This compound

  • Known sEH inhibitor (e.g., TPPU) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

B. Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the control inhibitor in DMSO.

    • Thaw the sEH enzyme on ice and dilute to the working concentration in cold sEH Assay Buffer.

    • Prepare the sEH substrate working solution as recommended by the supplier.[22]

  • Plate Setup (in triplicate):

    • Vehicle Control Wells: Add diluted sEH enzyme and vehicle to the wells.

    • Background Wells: Add assay buffer and vehicle (no enzyme).

    • Inhibitor Wells: Add diluted sEH enzyme and the test compound or control inhibitor dilutions.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature.[22]

  • Reaction Initiation:

    • Initiate the reactions by adding 50 µL of the diluted sEH substrate to all wells.[22]

  • Signal Measurement:

    • Measure fluorescence kinetically for 30 minutes at room temperature, with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[22]

  • Data Analysis:

    • Determine the initial reaction rate.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[22]

Discussion and Future Directions

The structural features of this compound present a compelling case for its potential as a novel inhibitor of FAAH and/or sEH. The carbamate moiety is a well-established pharmacophore for irreversible inhibition of serine hydrolases, while the difluorocyclohexyl group may confer unique properties such as increased metabolic stability or enhanced binding affinity within the hydrophobic active sites of these enzymes.

The proposed experimental plan provides a clear and robust pathway to elucidate the inhibitory activity and selectivity of this compound. Should this compound demonstrate potent inhibition of either FAAH or sEH, several avenues for further investigation will open up. These include:

  • Selectivity Profiling: Assessing the inhibitor's activity against a panel of other serine hydrolases to determine its selectivity.

  • Mechanism of Inhibition Studies: Differentiating between reversible and irreversible inhibition, and in the case of the latter, confirming covalent modification of the catalytic serine residue via techniques such as mass spectrometry.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of pain, inflammation, or other conditions modulated by FAAH or sEH.

References

spectroscopic comparison of tert-Butyl 4,4-difluorocyclohexylcarbamate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds

Fluorinated organic molecules are of paramount importance in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 4,4-difluorocyclohexyl moiety is a valuable building block in this context, and its carbamate derivative, tert-butyl 4,4-difluorocyclohexylcarbamate, serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Accurate and efficient characterization of this target molecule and its precursors is therefore essential for synthetic success and quality control. This guide provides a comprehensive spectroscopic comparison of the synthetic pathway from 4,4-difluorocyclohexanone to this compound, focusing on ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from 4,4-difluorocyclohexanone is a two-step process involving a reductive amination followed by a Boc-protection. Understanding this pathway is crucial for interpreting the spectroscopic data of the intermediate and final product in relation to the starting material.

Synthetic_Pathway Ketone 4,4-Difluorocyclohexanone Amine 4,4-Difluorocyclohexylamine Ketone->Amine Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) Carbamate This compound Amine->Carbamate Boc Protection ((Boc)₂O, Base)

Caption: Synthetic route from 4,4-difluorocyclohexanone to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of a ketone to an amine and subsequently to a carbamate brings about significant changes in the electronic and structural environment of the cyclohexane ring. These changes are readily observable through various spectroscopic techniques.

4,4-Difluorocyclohexanone: The Starting Point

This symmetrical ketone serves as our spectroscopic baseline. Its key features are the carbonyl group and the gem-difluoro substitution.

¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Two multiplets are typically observed, corresponding to the protons on the carbons adjacent to the carbonyl group (α-protons) and the protons on the carbons adjacent to the difluorinated carbon (β-protons).

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (C=O) typically above 200 ppm. The carbon bearing the two fluorine atoms (CF₂) will appear as a triplet due to C-F coupling. The other two sets of equivalent carbons will also be present.

¹⁹F NMR: A single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent.

FT-IR: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1720-1740 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of CO and fragments resulting from cleavage of the cyclohexane ring.

4,4-Difluorocyclohexylamine: The Intermediate Amine

The reduction of the ketone to an amine introduces a nitrogen atom and a new stereocenter, leading to notable spectroscopic changes.

¹H NMR: The introduction of the amino group (NH₂) and the conversion of the carbonyl to a C-H bond significantly alters the proton NMR spectrum. A new signal for the proton on the carbon bearing the amino group (CH-N) will appear. The NH₂ protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The symmetry of the ring is broken if the amine is protonated or engaged in slow exchange, potentially leading to more complex splitting patterns for the ring protons.

¹³C NMR: The carbonyl signal will be absent, replaced by a new signal for the carbon attached to the nitrogen (C-N) in the range of 40-60 ppm. The chemical shifts of the other ring carbons will also be affected by the removal of the electron-withdrawing carbonyl group.

¹⁹F NMR: Similar to the ketone, a single resonance is expected for the two equivalent fluorine atoms.

FT-IR: The strong C=O stretch will disappear. New, characteristic bands for the N-H stretching vibrations of the primary amine will appear in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). An N-H bending vibration may also be observed around 1600 cm⁻¹.

Mass Spectrometry: The molecular ion peak will be observed at a different m/z value corresponding to the amine. Fragmentation will be directed by the nitrogen atom, often involving the loss of an amino group or cleavage of the ring.

This compound: The Final Product

The final Boc-protection step introduces the bulky and electronically distinct tert-butoxycarbonyl group.

¹H NMR: The most significant addition to the proton NMR spectrum is a large singlet in the upfield region (around 1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton of the carbamate will appear as a single peak, often a broad singlet or a doublet if coupled to the adjacent C-H proton. The chemical shift of this N-H proton is typically downfield compared to the amine protons.

¹³C NMR: The spectrum will now feature the characteristic signals of the Boc group: a quaternary carbon (C(CH₃)₃) around 80 ppm and the methyl carbons ((CH₃)₃) around 28 ppm. A new carbonyl signal for the carbamate group will appear in the range of 155-160 ppm, which is significantly upfield from the ketone carbonyl.

¹⁹F NMR: The chemical environment of the fluorine atoms is largely unchanged from the amine precursor, so a single resonance is still expected.

FT-IR: The spectrum is now dominated by the features of the carbamate group. A strong C=O stretching vibration will be present, typically in the range of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate will appear as a single, sharp band around 3300-3400 cm⁻¹. The N-H bands of the primary amine will be absent.

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the final product. Characteristic fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the entire tert-butoxycarbonyl group.

Summary of Key Spectroscopic Data

Compound¹H NMR Highlights¹³C NMR HighlightsFT-IR Highlights (cm⁻¹)
4,4-Difluorocyclohexanone Two multiplets for ring protons.C=O at >200 ppm; CF₂ as a triplet.Strong C=O stretch at ~1730.
4,4-Difluorocyclohexylamine New CH-N signal; broad NH₂ signal.C-N signal at 40-60 ppm; absence of C=O.N-H stretches at ~3300-3500 (2 bands).
This compound Large singlet for t-Bu at ~1.4 ppm; N-H signal.Carbamate C=O at ~155 ppm; t-Bu signals.Strong C=O stretch at ~1700; single N-H stretch at ~3350.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

NMR_Workflow Start Dissolve Sample in Deuterated Solvent Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Start->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Chemical Shifts, Coupling, and Integration Process->Analyze

Caption: General workflow for NMR sample analysis.

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic fragment ions.

Conclusion: A Coherent Spectroscopic Narrative

The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of changes that directly correlate with the chemical transformations occurring at each synthetic step. By understanding these characteristic spectroscopic signatures—the appearance and disappearance of carbonyl and amine functionalities, and the introduction of the Boc protecting group—researchers can confidently track the progress of their synthesis, confirm the identity of their products, and ensure the quality of their materials. This guide serves as a practical reference for scientists and professionals in the field, empowering them with the knowledge to navigate the spectroscopic landscape of fluorinated cyclohexane synthesis.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 4,4-difluorocyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development pipelines advance, the synthesis and handling of novel chemical entities become routine. Among these is tert-Butyl 4,4-difluorocyclohexylcarbamate, a fluorinated carbamate derivative utilized in synthetic chemistry. While its specific applications are proprietary, its structure necessitates a rigorous and informed approach to handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management of this compound, ensuring the protection of laboratory personnel and the environment.

Our approach is grounded in the understanding that this molecule combines two key chemical features: a stable carbamate ester and a geminal difluoride on a cyclohexane ring. Unlike unstable carbamic acid, which decomposes readily, carbamate esters like this one are stable and must be managed as chemical waste.[1] Furthermore, the presence of strong carbon-fluorine bonds places it in the broader category of fluorinated organic compounds, which are under increasing environmental scrutiny.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is paramount. Based on data from structurally similar compounds, it should be treated as a substance that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4] Adherence to strict PPE protocols is the first line of defense against exposure.

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not suitable.[6]Prevents dermal absorption and skin irritation.[4] Gloves must be inspected before use and removed properly to avoid skin contact.
Body Protection A standard laboratory coat. For large quantities or significant spill risk, a chemically resistant apron is recommended.Minimizes contamination of personal clothing and protects against skin contact.[5]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dusts are generated or ventilation is inadequate.[5]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[4]

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Standard Disposal Protocol: Waste Segregation & Collection

The cornerstone of proper disposal is the segregation and collection of all waste streams containing this compound. Due to its classification as a stable fluorinated organic compound, it must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or via sink drains. [7][8]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all waste containing this compound. The container must be in good condition and have a secure, tightly sealing lid.[8][9]

  • Label Correctly: Immediately label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 675112-67-1[10][11]

    • The words "Hazardous Waste"

    • An accurate estimation of the concentration and volume.

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Segregate Waste:

    • Solid Waste: Collect unused or expired solid this compound in the designated container. Also, include any contaminated consumables such as weighing papers, gloves, and absorbent pads.[2]

    • Liquid Waste: Collect reaction mixtures, mother liquors, and solvent rinses in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[8][12]

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

  • Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Contact your institution's EHS department to schedule a waste pickup.[8]

Protocol for Contaminated Labware and Empty Containers:

Properly decontaminating or disposing of "empty" containers is a critical compliance step.

  • Initial Rinse: The first solvent rinse of a container that held this compound must be collected as hazardous waste.[8]

  • Triple Rinse: For containers of standard laboratory reagents, a "triple rinse" procedure is required. After the initial rinse is collected, rinse the container two more times with a suitable solvent. These subsequent rinses may be permissible for drain disposal depending on local regulations and solvent type, but the most cautious approach is to collect all rinses as hazardous waste.

  • Container Disposal: Once triple-rinsed and fully dry, the container can be disposed of. Obliterate or deface the original chemical label to prevent confusion before placing it in the appropriate recycling or trash receptacle.[9]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk. All laboratory personnel should be familiar with these procedures and the location of the spill kit.

Step-by-Step Spill Cleanup Protocol:
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab.[13]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including double-gloving.

  • Contain the Spill: Prevent the spill from spreading. Use absorbent socks or pads to dike the perimeter of a liquid spill. Prevent material from entering any drains.[13][14]

  • Absorb and Neutralize:

    • For a solid spill , carefully sweep up the material or cover it with a dampened absorbent pad to avoid generating dust.[5]

    • For a liquid spill , cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads, working from the outside in to minimize spreading.[13][14][15]

  • Collect Spill Debris: Using non-sparking tools, carefully collect all contaminated absorbent material and place it into a designated hazardous waste container.[13][14]

  • Decontaminate the Area: Wipe down the spill surface with a strong soap or washing soda solution, followed by water.[16] Collect all decontamination materials (wipes, pads) as hazardous waste.

  • Dispose and Report: Seal and label the waste container as "Spill Debris" containing this compound. Report the spill to your laboratory supervisor and EHS office.[13]

Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess evacuate Evacuate Area Alert Supervisor & EHS assess->evacuate Spill is large, volatile, or unknown ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) assess->ppe Spill is small & manageable contain Contain Spill (Use absorbent socks, prevent drain entry) ppe->contain absorb Absorb Material (Use inert absorbent, work outside-in) contain->absorb collect Collect Debris (Use non-sparking tools) absorb->collect decontaminate Decontaminate Surface (Soap/water or washing soda) collect->decontaminate dispose Package & Label Waste 'Spill Debris with...' decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Decision workflow for managing a chemical spill.

The 'Why': Scientific Rationale & Regulatory Context

Understanding the reasoning behind these protocols reinforces a culture of safety and compliance.

  • Carbamate Stability: As a carbamate ester, this compound does not readily hydrolyze or decompose under normal laboratory conditions. Unlike its parent, carbamic acid, it is a stable molecule that will persist if not handled correctly. Therefore, disposal strategies must treat it as a stable chemical waste product, not something to be neutralized or degraded in-house.[1]

  • The Fluorine Factor: The gem-difluoro group significantly alters the molecule's properties. The carbon-fluorine bond is exceptionally strong, making the compound resistant to natural degradation. This persistence is a hallmark of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals." While this compound may not be on a specific regulatory list, its structural features align with the broader class of compounds facing intense scrutiny from bodies like the U.S. Environmental Protection Agency (EPA).[17][18] Disposing of it correctly via approved hazardous waste channels, such as high-temperature incineration or secure landfilling, is the only responsible course of action.[19][20]

By adhering to these detailed procedures, researchers can confidently manage this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.